1,4-Bis(bromomethyl)naphthalene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-bis(bromomethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Br2/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHZQZOMHXNQBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=CC=C(C2=C1)CBr)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Br2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343905 | |
| Record name | 1,4-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58791-49-4 | |
| Record name | 1,4-Bis(bromomethyl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60343905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Bis(bromomethyl)naphthalene (contains ca. 23% isomer) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,4-Bis(bromomethyl)naphthalene for Advanced Research and Development
This guide provides an in-depth exploration of 1,4-Bis(bromomethyl)naphthalene, a versatile reagent in organic synthesis with significant potential in materials science and drug discovery. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering a detailed overview of its properties, synthesis, reactivity, and applications, grounded in established scientific principles.
Core Identification and Chemical Identity
This compound is a halogenated aromatic hydrocarbon. Its rigid naphthalene core functionalized with two reactive bromomethyl groups makes it a valuable building block for the construction of complex molecular architectures.
CAS Number: 58791-49-4[1][2][3]
IUPAC Name: this compound[4][5]
Molecular Formula: C₁₂H₁₀Br₂[1][4]
Molecular Weight: 314.02 g/mol [1][5]
Chemical Structure:
Caption: 2D structure of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for ensuring safe handling.
| Property | Value | Source |
| Appearance | White to Almost white powder to crystal | [5] |
| Melting Point | 169.0 to 173.0 °C | [6] |
| Boiling Point | 385.1°C at 760 mmHg | [6] |
| Density | 1.72 g/cm³ | [6] |
| Flash Point | 218.3°C | [6] |
| Vapor Pressure | 8.66E-06 mmHg at 25°C | [6] |
| Refractive Index | 1.685 | [6] |
| LogP | 4.62960 | [6] |
| Storage Temperature | 2-8°C | [6] |
Synthesis and Reactivity
Synthetic Pathway
The most common and efficient method for the synthesis of this compound is the radical bromination of 1,4-dimethylnaphthalene. This reaction is typically carried out using N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide or AIBN, in a suitable solvent like dichloromethane.[6] Visible light irradiation has been shown to be highly effective in promoting this reaction, leading to high selectivity and yield.[7]
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis of this compound [6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-dimethylnaphthalene in dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reagents: Add N-Bromosuccinimide (2.2 molar equivalents) and a catalytic amount of dibenzoyl peroxide to the solution.
-
Reaction Conditions: Heat the reaction mixture to 55°C and maintain for 6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid succinimide by-product and wash it with dichloromethane.
-
Purification: The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.
Reactivity Profile
The synthetic utility of this compound stems from the high reactivity of the benzylic bromide groups. These groups are excellent leaving groups in nucleophilic substitution reactions, allowing for the facile introduction of a wide range of functionalities. Common reactions include:
-
Alkylation: It readily reacts with nucleophiles such as amines, alcohols, and thiols to form new carbon-heteroatom bonds.[8]
-
Williamson Ether Synthesis: Reaction with alkoxides or phenoxides yields the corresponding bis-ethers.
-
Gabriel Synthesis: Reaction with potassium phthalimide followed by hydrolysis provides 1,4-bis(aminomethyl)naphthalene.
-
Wittig Reaction: It can be converted into a bis-phosphonium salt, which can then be used in Wittig reactions to form divinylnaphthalene derivatives.
The bifunctional nature of this molecule allows for its use in polymerization reactions, leading to the formation of poly(naphthalene vinylene)s and other functional polymers.
Applications in Research and Development
The unique structural and reactive properties of this compound make it a valuable tool in several areas of research and development.
Materials Science
Its rigid, planar naphthalene core and its ability to form extended conjugated systems upon reaction make it an attractive building block for organic electronic materials. These materials have potential applications in:
-
Organic Light-Emitting Diodes (OLEDs): As a component of the emissive or charge-transporting layers.
-
Organic Field-Effect Transistors (OFETs): For the creation of semiconducting polymers.
-
Sensors: The naphthalene moiety can act as a fluorescent reporter group.
Drug Discovery and Medicinal Chemistry
Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[9] this compound serves as a versatile scaffold for the synthesis of novel naphthalene-based compounds with potential therapeutic applications.
-
Scaffold for Bioactive Molecules: The two reactive sites allow for the introduction of various pharmacophores to create libraries of compounds for high-throughput screening.
-
Linker Molecule: Its rigid structure can be used to link two different pharmacophores at a defined distance and orientation, which is a key strategy in the design of bivalent ligands and PROTACs.
-
Anticancer Research: Naphthalene derivatives have been investigated as pan-Raf kinase inhibitors for the treatment of melanoma.[10] In silico studies have also suggested the potential anticancer activity of 2-(bromomethyl)naphthalene, a related compound.[9]
Caption: Key application areas of this compound.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
Hazard Statements: [5]
-
H314: Causes severe skin burns and eye damage.
-
H290: May be corrosive to metals.
Precautionary Statements: [5]
-
P260: Do not breathe dusts or mists.
-
P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.
-
P301 + P330 + P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.
-
P303 + P361 + P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P305 + P351 + P338 + P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.
Handling and Storage:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Store in a dry, cool, and well-ventilated place in a tightly closed container.[11] Recommended storage temperature is 2-8°C.[6]
-
Keep away from incompatible materials such as bases, strong oxidizing agents, alcohols, amines, and metals.[11]
Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.
Conclusion
This compound is a highly valuable and versatile building block in modern organic chemistry. Its well-defined structure, coupled with the high reactivity of its benzylic bromide groups, provides a powerful tool for the synthesis of a wide array of functional molecules. From advanced materials for organic electronics to novel scaffolds in drug discovery, the potential applications of this compound are extensive. A thorough understanding of its properties, synthesis, and safe handling procedures is paramount for harnessing its full potential in research and development.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 58791-49-4 [sigmaaldrich.com]
- 3. This compound CAS#: 58791-49-4 [m.chemicalbook.com]
- 4. This compound | C12H10Br2 | CID 593017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. materials.alfachemic.com [materials.alfachemic.com]
- 6. lookchem.com [lookchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. nbinno.com [nbinno.com]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. d-nb.info [d-nb.info]
- 11. fishersci.com [fishersci.com]
1,4-Bis(bromomethyl)naphthalene molecular weight and formula
An In-depth Technical Guide to 1,4-Bis(bromomethyl)naphthalene: Properties, Synthesis, and Applications
Introduction
This compound is a halogenated aromatic hydrocarbon that serves as a pivotal building block in synthetic organic chemistry. Its rigid naphthalene core, functionalized with two reactive bromomethyl groups, makes it a valuable precursor for the synthesis of a diverse range of complex organic molecules, polymers, and functional materials. The strategic placement of the reactive sites at the 1 and 4 positions allows for the construction of well-defined molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, synthetic methodologies, key applications, and safety protocols for this compound, tailored for researchers and professionals in chemical synthesis and drug development.
Core Physicochemical Properties
The utility of this compound in synthetic applications is fundamentally governed by its distinct chemical and physical properties. These characteristics dictate its reactivity, solubility, and handling requirements.
Molecular Identity and Structure
-
Chemical Name: this compound
-
CAS Number: 58791-49-4[1]
The molecule consists of a naphthalene bicyclic aromatic system with two bromomethyl (-CH₂Br) substituents at the alpha-positions. This structure imparts a high degree of rigidity and a defined geometry for subsequent chemical transformations.
Quantitative Data Summary
The key physical and chemical data for this compound are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Weight | 314.02 g/mol | [1][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 169-173 °C | [2] |
| Boiling Point | 385.1 °C at 760 mmHg | [2] |
| Density | 1.72 g/cm³ | [2] |
| Storage Temperature | 2-8 °C | [2] |
Synthesis and Chemical Reactivity
The synthesis of this compound is typically achieved through radical bromination of the corresponding dimethyl precursor. The resulting product is a highly reactive dielectrophile, amenable to a wide range of nucleophilic substitution reactions.
Synthetic Methodology: Radical Bromination
The most common and efficient method for preparing this compound is the free-radical bromination of 1,4-dimethylnaphthalene. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as dibenzoyl peroxide or 2,2'-azobis(isobutyronitrile) (AIBN), in a non-polar solvent like dichloromethane or carbon tetrachloride.[2][6] The reaction proceeds via a free-radical chain mechanism, where the benzylic hydrogens of the methyl groups are selectively abstracted and replaced by bromine atoms.
Alternatively, photobromination using visible light irradiation in benzene has been shown to be highly effective, affording the desired product in near-quantitative yields and with high selectivity, simplifying purification.[7]
References
- 1. scbt.com [scbt.com]
- 2. This compound|lookchem [lookchem.com]
- 3. This compound | C12H10Br2 | CID 593017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. This compound (contains isomer) 65.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 6. prepchem.com [prepchem.com]
- 7. academic.oup.com [academic.oup.com]
A Technical Guide to the Spectroscopic Characterization of 1,4-Bis(bromomethyl)naphthalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Bis(bromomethyl)naphthalene is a valuable bifunctional linker and building block in organic synthesis, particularly in the construction of complex molecular architectures and functional materials. Its rigid naphthalene core and reactive bromomethyl groups make it a versatile precursor for a variety of derivatives.[1] Accurate structural confirmation and purity assessment of this compound are paramount for its effective use in research and development. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), based on established principles and data from closely related analogs.
| Property | Value |
| Molecular Formula | C₁₂H₁₀Br₂ |
| Molecular Weight | 314.02 g/mol |
| CAS Number | 58791-49-4 |
| Appearance | Expected to be a solid |
| Melting Point | 169.0 to 173.0 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern and the integrity of the bromomethyl groups.
¹H NMR Spectroscopy: A Predictive Analysis
Due to the symmetry of the 1,4-disubstituted naphthalene ring, a simplified ¹H NMR spectrum is anticipated. The molecule possesses a C₂ᵥ point group, which dictates the chemical equivalence of the protons.
Expected Chemical Shifts and Multiplicities (in CDCl₃):
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| -CH ₂Br | ~4.8 - 5.0 | Singlet (s) | 4H | The methylene protons are deshielded by the adjacent bromine atom and the aromatic ring. Due to the free rotation around the C-C single bond and the absence of adjacent protons, a singlet is expected. |
| Ar-H (H-2, H-3) | ~7.5 - 7.7 | Doublet (d) | 2H | These protons are part of the substituted aromatic ring and are chemically equivalent. They are coupled to the protons on the adjacent ring (H-5, H-6, H-7, H-8), leading to a doublet. |
| Ar-H (H-5, H-8) | ~8.1 - 8.3 | Multiplet (m) | 2H | These peri-protons are the most deshielded due to the anisotropic effect of the naphthalene ring system. They will appear as a multiplet due to coupling with H-6 and H-7. |
| Ar-H (H-6, H-7) | ~7.6 - 7.8 | Multiplet (m) | 2H | These protons are in a typical aromatic environment and will show complex coupling with their neighbors, resulting in a multiplet. |
Causality in Experimental Choices: The choice of deuterated chloroform (CDCl₃) as a solvent is standard for non-polar to moderately polar organic compounds, as it dissolves the sample well and its residual solvent peak is well-characterized. A high-field NMR instrument (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, especially in the aromatic region where signals can be crowded.
¹³C NMR Spectroscopy: A Predictive Analysis
The ¹³C NMR spectrum will reflect the symmetry of the molecule, showing a reduced number of signals compared to the total number of carbon atoms.
Expected Chemical Shifts (in CDCl₃):
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| -C H₂Br | ~33 - 35 | The methylene carbon is in the typical range for an alkyl halide, shifted downfield by the electronegative bromine atom. |
| C -1, C -4 | ~133 - 135 | These are the quaternary carbons directly attached to the bromomethyl groups. They are deshielded by the substituent. |
| C -2, C -3 | ~126 - 128 | These aromatic carbons are expected to be in a typical range for substituted naphthalenes. |
| C -5, C -8 | ~128 - 130 | These carbons are part of the unsubstituted aromatic ring. |
| C -6, C -7 | ~125 - 127 | These carbons are also part of the unsubstituted aromatic ring. |
| C -4a, C -8a (bridgehead) | ~131 - 133 | These are the quaternary bridgehead carbons of the naphthalene system. |
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by absorptions from the aromatic ring and the C-Br bonds.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| 3100 - 3000 | Aromatic C-H stretch | Medium to Weak |
| 1600 - 1450 | Aromatic C=C ring stretching | Medium to Strong (multiple bands) |
| ~1270 | C-H in-plane bending | Medium |
| ~830 | C-H out-of-plane bending (para-substitution pattern) | Strong |
| 600 - 500 | C-Br stretch | Medium to Strong |
Experimental Protocol Insight: An Attenuated Total Reflectance (ATR) setup is a common and convenient method for obtaining an IR spectrum of a solid sample, as it requires minimal sample preparation. Alternatively, a KBr pellet can be prepared for transmission analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.
Electron Ionization (EI) Mass Spectrometry: A Predictive Analysis
Under electron ionization (EI), this compound is expected to produce a characteristic fragmentation pattern.
Expected Fragmentation Pattern:
-
Molecular Ion (M⁺): A molecular ion peak should be observed at m/z 312, 314, and 316 with a characteristic isotopic pattern for two bromine atoms (approximately 1:2:1 ratio). The molecular weight of the most abundant isotopes is 314 (C₁₂H₁₀⁷⁹Br⁸¹Br).
-
Loss of a Bromine Atom ([M-Br]⁺): A prominent peak at m/z 233 and 235 (for the two bromine isotopes) is expected, corresponding to the loss of a bromine radical to form a stable benzylic carbocation.
-
Loss of a Bromomethyl Radical ([M-CH₂Br]⁺): A peak at m/z 219 and 221 would result from the loss of a bromomethyl radical.
-
Naphthalene Cation (C₁₀H₈⁺): A significant peak at m/z 128, corresponding to the stable naphthalene cation, is likely to be observed after the loss of both bromomethyl groups.
-
Other Fragments: Smaller fragments corresponding to further fragmentation of the naphthalene ring may also be present.
Self-Validating System: The presence of the characteristic isotopic pattern for two bromine atoms in the molecular ion and major fragments provides a high degree of confidence in the identification of the compound.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
References
The Architecture of Crystalline 1,4-Bis(bromomethyl)naphthalene: A Technical Guide
Introduction: The Significance of 1,4-Bis(bromomethyl)naphthalene in Supramolecular Chemistry and Drug Development
This compound is a key aromatic building block utilized in the synthesis of a variety of complex organic molecules, including naphthalenophanes and other polyaromatic compounds. Its rigid naphthalene core and reactive bromomethyl groups at the 1 and 4 positions make it a versatile precursor for constructing intricate molecular architectures. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for controlling the stereochemistry of its derivatives and for designing novel materials with tailored properties. In the context of drug development, the spatial arrangement of functional groups is a critical determinant of biological activity, and insights from crystallographic studies can inform the design of more potent and selective therapeutic agents. This guide provides an in-depth analysis of the crystal structure of this compound, offering a foundational understanding for researchers in supramolecular chemistry, materials science, and medicinal chemistry.
Crystallographic Data Summary
The definitive crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below. This data provides the fundamental lattice and symmetry information that defines the crystalline environment.[1][2]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₀Br₂ |
| Formula Weight | 314.02 g/mol |
| CCDC Number | 759563 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.368(3) |
| b (Å) | 10.352(3) |
| c (Å) | 10.844(3) |
| α (°) | 90 |
| β (°) | 108.58(3) |
| γ (°) | 90 |
| Volume (ų) | 1102.3(5) |
| Z | 4 |
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of a crystal structure is a meticulous process that bridges chemistry, physics, and mathematics. The following protocol outlines the essential steps for a single-crystal X-ray diffraction experiment, representative of the methodology used to elucidate the structure of this compound.
1. Crystal Growth (The Art of Patience):
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to obtain a single, well-ordered crystal free of defects.
-
Methodology:
-
Dissolve this compound in a suitable solvent (e.g., ethyl acetate, chloroform, or a solvent mixture) to create a saturated or near-saturated solution.
-
Employ a slow evaporation technique by leaving the solution in a loosely capped vial in a vibration-free environment.
-
Alternatively, use a solvent/anti-solvent diffusion method. Layer a solution of the compound with a miscible "anti-solvent" in which the compound is poorly soluble. Slow diffusion will induce crystallization at the interface.
-
Monitor crystal growth over several days to weeks. Select a crystal of appropriate size (typically 0.1-0.3 mm in each dimension) with sharp edges and clear faces.
-
2. Data Collection (The Interrogation):
-
Rationale: To obtain a comprehensive dataset of diffraction spots (reflections) that contains the information about the electron density distribution within the crystal.
-
Methodology:
-
Mount the selected crystal on a goniometer head using a cryo-loop and a small amount of cryo-protectant (e.g., paratone-N oil).
-
The crystal is then flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect against radiation damage.
-
Center the crystal in the X-ray beam of a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles. The intensity and position of each diffraction spot are recorded.
-
3. Data Processing and Structure Solution (The Puzzle Solving):
-
Rationale: To convert the raw diffraction data into a model of the atomic arrangement in the crystal.
-
Methodology:
-
The collected images are integrated to determine the intensities of the individual reflections. These intensities are then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
The unit cell parameters and the space group are determined from the geometry of the diffraction pattern.
-
The structure is "solved" using direct methods or Patterson methods to obtain an initial electron density map.
-
An initial atomic model is built into the electron density map.
-
4. Structure Refinement (The Fine-Tuning):
-
Rationale: To optimize the atomic model to best fit the experimental data.
-
Methodology:
-
The atomic coordinates, and their anisotropic displacement parameters are refined using a least-squares algorithm.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
-
The final model is validated by checking various crystallographic metrics (e.g., R-factors, goodness-of-fit).
-
Visualization of the Molecular and Supramolecular Structure
The following diagrams illustrate the molecular structure of this compound and the key intermolecular interactions that govern its crystal packing.
Caption: Molecular structure of this compound.
Caption: Key intermolecular interactions in crystalline this compound.
In-Depth Analysis of the Crystal Structure
Molecular Conformation
In the solid state, the naphthalene ring system of this compound is essentially planar. The two bromomethyl groups are situated on opposite sides of the naphthalene plane. This 'trans' conformation is a common feature for many of the di(bromomethyl)naphthalene isomers.[1][2] The torsion angles involving the bromomethyl groups relative to the aromatic ring define their orientation and have a significant impact on the overall molecular packing.
Intermolecular Interactions and Crystal Packing
The crystal structure of this compound is stabilized by a network of non-covalent interactions. A comprehensive analysis of the di(bromomethyl)naphthalene isomers reveals several key recurring interaction motifs that are also present in the 1,4-isomer.[1][2]
-
Bromine-Bromine Interactions: These are a type of halogen bond, where the electropositive region of one bromine atom interacts with the electronegative region of another. These interactions play a significant role in organizing the molecules within the crystal lattice, often leading to the formation of chains or more complex aggregates.[1][2]
-
Weak C-H···Br Hydrogen Bonds: The hydrogen atoms of the methylene groups and the aromatic ring can act as hydrogen bond donors, forming weak hydrogen bonds with the bromine atoms of neighboring molecules. While individually weak, the cumulative effect of these numerous interactions contributes significantly to the overall stability of the crystal packing.[1][2]
-
π···π Stacking Interactions: The planar naphthalene rings of adjacent molecules can stack on top of each other, leading to attractive π···π interactions. These interactions are crucial in the formation of columnar or layered structures within the crystal.
-
C-H···π Interactions: The hydrogen atoms of one molecule can also interact with the electron-rich π-system of the naphthalene ring of a neighboring molecule.
The interplay of these various intermolecular forces dictates the final crystal packing arrangement. The specific geometry and directionality of these interactions are responsible for the observed crystal symmetry and unit cell dimensions.
Conclusion
The crystal structure of this compound provides a detailed snapshot of its solid-state architecture. The molecule adopts a trans conformation with respect to the bromomethyl groups, and its crystal packing is governed by a combination of Br···Br interactions, weak C-H···Br hydrogen bonds, and π-stacking interactions. This fundamental structural information is invaluable for researchers and scientists in drug development and materials science, as it provides a rational basis for understanding the properties of this important molecule and for designing new functional materials and therapeutic agents based on its scaffold.
References
An In-depth Technical Guide to the Solubility of 1,4-Bis(bromomethyl)naphthalene in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Practicalities of Solubility for a Key Synthetic Intermediate
1,4-Bis(bromomethyl)naphthalene is a valuable reagent in organic synthesis, serving as a rigid building block for the construction of complex molecular architectures, including macrocycles, polymers, and functional materials. Its utility, however, is intrinsically linked to its solubility characteristics in various organic solvents. A thorough understanding of its solubility behavior is paramount for optimizing reaction conditions, designing effective purification strategies, and developing robust formulation protocols. This guide provides a comprehensive overview of the solubility of this compound, drawing upon documented synthetic procedures and the fundamental principles of solvent-solute interactions to offer practical insights for the laboratory professional.
Physicochemical Profile of this compound
A molecule's solubility is dictated by its inherent physical and chemical properties. For this compound, the key characteristics are:
-
Molecular Structure: The molecule possesses a large, planar, and nonpolar naphthalene core. The two bromomethyl groups introduce some polarity, but the overall character of the molecule remains predominantly nonpolar and aromatic.
-
Melting Point: this compound is a solid at room temperature with a reported melting point in the range of 169-173 °C.[1] A high melting point often suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.
-
Polarity and van der Waals Forces: The primary intermolecular forces at play are London dispersion forces, arising from the extensive π-electron system of the naphthalene ring. The bromomethyl groups, while containing polar C-Br bonds, are situated symmetrically, which may reduce the overall molecular dipole moment.
-
Hydrogen Bonding: this compound is incapable of acting as a hydrogen bond donor. It can act as a very weak hydrogen bond acceptor through the bromine atoms, but this interaction is generally insignificant in determining its solubility.
Inferred Solubility Profile in Common Organic Solvents
The following table summarizes the inferred solubility of this compound in a range of common organic solvents, categorized by their polarity. This information is critical for selecting appropriate solvent systems for various applications.
| Solvent Class | Solvent | Inferred Solubility at Room Temperature | Inferred Solubility at Elevated Temperature | Rationale and In-Text Citation |
| Nonpolar Aromatic | Benzene | Soluble | Highly Soluble | Benzene is frequently used as a solvent for the synthesis of bis(bromomethyl)arenes, indicating good solubility.[2][3] The "like dissolves like" principle is at play, with the aromatic nature of both solvent and solute promoting dissolution. |
| Toluene | Soluble | Highly Soluble | Similar to benzene, toluene is an excellent solvent for nonpolar aromatic compounds. Its higher boiling point makes it suitable for reactions requiring elevated temperatures. | |
| Halogenated | Dichloromethane (DCM) | Soluble | Highly Soluble | Dichloromethane is a versatile solvent for a wide range of organic compounds and is mentioned as a solvent for the synthesis of this compound.[1] |
| Chloroform | Soluble | Highly Soluble | Chloroform's polarity and ability to engage in weak hydrogen bonding make it a good solvent for many organic solids. | |
| Carbon Tetrachloride | Soluble | Highly Soluble | Historically used in bromination reactions, indicating solubility of the starting materials and products.[3][4] | |
| Ethers | Tetrahydrofuran (THF) | Moderately Soluble | Soluble | THF is a polar aprotic solvent that can dissolve a range of compounds. Its ether oxygen can act as a hydrogen bond acceptor. |
| Diethyl Ether | Sparingly Soluble | Moderately Soluble | Diethyl ether is less polar than THF and is generally a poorer solvent for larger, more crystalline compounds. | |
| Ketones | Acetone | Moderately Soluble | Soluble | Acetone is a polar aprotic solvent mentioned in the synthesis of related compounds, suggesting it can be a suitable solvent, particularly when heated.[3] |
| Esters | Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Ethyl acetate is a moderately polar solvent. Its use in chromatography for related compounds suggests that this compound has some affinity for it. |
| Nitriles | Acetonitrile | Moderately Soluble | Soluble | Acetonitrile is a polar aprotic solvent used in the synthesis of bis(bromomethyl)aromatic hydrocarbons, implying solubility.[3] |
| Alcohols | Methanol | Sparingly Soluble | Moderately Soluble | Alcohols like methanol are polar and protic. While the nonpolar naphthalene core limits solubility, the bromomethyl groups can interact with the hydroxyl group, especially at higher temperatures. Methanol is often used for the recrystallization of naphthalene.[5] |
| Ethanol | Sparingly Soluble | Moderately Soluble | Similar to methanol, ethanol's longer alkyl chain slightly reduces its polarity, but it is still a viable solvent for recrystallization of related bromomethylnaphthalenes at elevated temperatures.[4] | |
| Nonpolar Aliphatic | Hexane | Insoluble | Sparingly Soluble | Hexane is a nonpolar solvent and is generally a poor solvent for large, crystalline aromatic compounds due to the significant energy required to break the crystal lattice forces. It is often used as an anti-solvent or in chromatographic separations. |
| Cyclohexane | Insoluble | Sparingly Soluble | Similar in properties to hexane, it is not expected to be a good solvent for this compound. |
Practical Guidance for Solvent Selection
The choice of solvent is a critical experimental parameter that can significantly impact the outcome of a procedure involving this compound.
Solvents for Chemical Reactions
For conducting chemical reactions, the ideal solvent should:
-
Dissolve all reactants to a sufficient concentration. For reactions involving this compound, nonpolar aromatic solvents like benzene and toluene , or halogenated solvents such as dichloromethane and chloroform , are excellent first choices.
-
Be inert to the reaction conditions. The chosen solvent should not participate in the chemical transformation.
-
Have an appropriate boiling point. For reactions requiring heating, toluene (b.p. 111 °C) is often preferred over benzene (b.p. 80 °C) or dichloromethane (b.p. 40 °C).
Solvents for Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The ideal recrystallization solvent for this compound should exhibit:
-
High solubility at elevated temperatures.
-
Low solubility at room temperature or below.
Based on the inferred solubility profile, a mixed solvent system is likely to be most effective. A good starting point would be to dissolve the crude this compound in a hot solvent in which it is readily soluble (e.g., toluene or chloroform ) and then slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., hexane or methanol ) until the solution becomes turbid. Allowing this mixture to cool slowly should induce the formation of pure crystals. Alternatively, a single solvent system using a solvent with a steep solubility-temperature gradient, such as ethanol or acetone , could be explored.
Experimental Protocol for Solubility Determination
For researchers requiring precise solubility data, the following experimental protocol for the determination of solubility using the equilibrium solubility method is recommended.
Principle
An excess of the solid solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps and PTFE septa
-
Constant temperature shaker bath or incubator
-
Syringe filters (PTFE, 0.22 µm)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Analytical balance
Step-by-Step Methodology
-
Preparation of Standards: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.
-
Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated.
-
Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the range of the calibration curve.
-
Analysis: Analyze the diluted sample and the standard solutions using a suitable analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).
-
Calculation: Using the calibration curve, determine the concentration of this compound in the diluted sample. Back-calculate to determine the concentration in the original saturated solution, which represents the solubility at that temperature.
Experimental Workflow Diagram
Caption: Workflow for Equilibrium Solubility Determination.
Safety and Handling Considerations
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Toxicity: It is classified as a lachrymator, meaning it can cause severe irritation and tearing upon contact with the eyes. It is also harmful if swallowed, inhaled, or absorbed through the skin.
-
Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
While quantitative solubility data for this compound remains elusive in readily accessible literature, a practical understanding of its solubility can be effectively derived from its use in organic synthesis and purification. Its predominantly nonpolar, aromatic structure dictates a preference for nonpolar aromatic and halogenated solvents. For researchers and drug development professionals, this guide provides a foundational framework for rational solvent selection, enabling the optimization of reaction conditions, the design of efficient purification protocols, and the advancement of synthetic projects utilizing this versatile building block. The provided experimental protocol offers a clear pathway for obtaining precise solubility data when such values are critical for a specific application.
References
A Technical Guide to 1,4-Bis(bromomethyl)naphthalene: Sourcing, Synthesis, and Applications in Modern Research
For the discerning researcher, scientist, and drug development professional, the selection of appropriate chemical building blocks is paramount to the success of complex synthetic endeavors. Among the vast arsenal of bifunctional reagents, 1,4-Bis(bromomethyl)naphthalene stands out as a versatile and highly reactive intermediate. Its rigid naphthalene core, coupled with two reactive bromomethyl groups, provides a unique scaffold for the construction of novel polymers, intricate molecular architectures, and innovative therapeutic agents. This guide offers an in-depth exploration of the commercial landscape, safe handling protocols, and diverse applications of this valuable compound, grounded in field-proven insights and authoritative references.
Commercial Availability and Purity Considerations
Acquiring high-quality this compound is the crucial first step for any research application. Several reputable chemical suppliers offer this reagent, albeit with varying purity levels and isomeric content. It is imperative for the researcher to carefully consider the specifications offered by each supplier in the context of their experimental needs. The presence of isomers can influence reaction outcomes, particularly in polymerization and crystallographic studies.
| Supplier | Product Number | Purity Specification | Isomer Information |
| TCI America | B1919 | >98.0% (GC) | Contains isomer |
| Santa Cruz Biotechnology | sc-252330 | Not specified | Contains ca. 23% isomer[1] |
| Sigma-Aldrich (Merck) | 401506 | Not specified | Not specified |
| Matrix Scientific | 086425 | Not specified | Not specified |
| LookChem | 58791-49-4 | 99% (from raw suppliers) | Mixture of isomers[2] |
Note: Purity and isomer content can vary between batches. It is always recommended to consult the supplier's certificate of analysis for the most accurate information.
Synthesis of this compound: A Step-by-Step Protocol
While commercially available, this compound can also be synthesized in the laboratory from 1,4-dimethylnaphthalene. The most common method involves a free-radical bromination using N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide or AIBN. A Japanese patent describes a method involving the reaction of a dimethyl aromatic hydrocarbon with N-bromosuccinimide in an organic solvent under light irradiation.
Below is a generalized, illustrative protocol for the synthesis of this compound.
Reaction Scheme:
References
An In-depth Technical Guide to the Health and Safety of 1,4-Bis(bromomethyl)naphthalene
Prepared by: Gemini, Senior Application Scientist
This document provides a comprehensive technical overview of the health and safety considerations for 1,4-Bis(bromomethyl)naphthalene, designed for researchers, scientists, and professionals in drug development. The information herein is synthesized from authoritative safety data sheets and toxicological profiles to ensure accuracy and promote a culture of safety in the laboratory.
Compound Identification and Core Hazard Summary
This compound is a halogenated aromatic hydrocarbon. Its reactivity, driven by the two bromomethyl groups, makes it a valuable reagent in organic synthesis but also the primary source of its significant health hazards. The naphthalene core shares toxicological properties with its parent compound, which is classified as a possible human carcinogen.[1][2]
A fundamental understanding of its properties is the first step in safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₀Br₂ | [3] |
| Molecular Weight | 314.01 g/mol | [3] |
| Appearance | Solid (powder/crystals) | [4] |
| Melting Point | Not consistently reported, varies with purity. | |
| Primary Hazards | Corrosive, Lachrymator, Respiratory Irritant, Suspected Carcinogen | [1][4][5][6] |
The compound is considered hazardous by the OSHA Hazard Communication Standard.[7] It is a potent lachrymator, causes severe skin and eye burns, and is destructive to the tissues of the mucous membranes and upper respiratory tract.[4][5][6][8]
Toxicological Profile and Health Effects
The health risks associated with this compound stem from both the alkylating nature of the bromomethyl groups and the inherent toxicity of the naphthalene ring system.
-
Routes of Exposure: The primary routes of occupational exposure are inhalation of dust particles, direct skin contact, and eye contact. Ingestion is less common but poses a severe risk.
-
Acute Effects:
-
Skin: Causes severe skin irritation and chemical burns.[4][5][6] Immediate and thorough decontamination is critical to prevent tissue damage.
-
Eyes: Causes severe eye burns and potential corneal damage.[5] As a lachrymator, it induces significant tearing upon exposure.[4][5][6]
-
Inhalation: Inhalation of dust can cause severe irritation and chemical burns to the respiratory tract, leading to symptoms like sore throat, coughing, and shortness of breath.[5][8]
-
Ingestion: Causes burns to the gastrointestinal tract and can lead to systemic effects.[5]
-
-
Chronic Effects & Carcinogenicity: While data specific to this compound is limited, the parent compound, naphthalene, provides a basis for assessing long-term risk. The International Agency for Research on Cancer (IARC) classifies naphthalene as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence from animal studies.[1] Chronic exposure should be minimized, and the compound handled as a suspected carcinogen.
Hierarchy of Controls: A Systematic Approach to Safety
To mitigate the risks associated with this compound, a systematic application of the hierarchy of controls is mandatory.
Engineering Controls
This is the most effective line of defense. The causality is simple: preventing the chemical from reaching the user's breathing zone or skin eliminates the exposure pathway.
-
Chemical Fume Hood: All handling of solid this compound must be performed inside a certified chemical fume hood to contain dust and vapors.[9]
-
Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[8][10]
-
Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][8]
Administrative Controls
These are the work practices that reduce or prevent exposure.
-
Designated Areas: Clearly mark and restrict access to areas where this compound is handled and stored.
-
Standard Operating Procedures (SOPs): A detailed, chemical-specific SOP must be written and followed by all personnel.
-
Training: All users must be trained on the specific hazards, handling procedures, and emergency protocols for this compound.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls. It does not eliminate the hazard, but it places a barrier between the user and the chemical.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | Provides a barrier against a corrosive solid. Contaminated gloves must be removed and disposed of properly.[8] |
| Eye Protection | Tight-sealing safety goggles and a face shield. | Goggles prevent dust from entering the eyes, while the face shield protects the entire face from splashes or unexpected reactions.[8][11] |
| Skin/Body Protection | A flame-retardant lab coat and closed-toe shoes. | Prevents skin contact with spilled material. Contaminated clothing must be removed immediately.[11] |
| Respiratory | NIOSH-approved respirator with particle filter. | Required if there is a risk of dust generation outside of a fume hood or during a large spill clean-up.[11] |
Standard Operating Procedure (SOP) for Laboratory Use
This SOP provides a self-validating workflow. Each step is designed to ensure safety before proceeding to the next.
Caption: Standard Operating Procedure Workflow.
Detailed Steps:
-
Preparation: a. Before any work begins, confirm that the chemical fume hood has been certified within the last year and that the airflow is functioning correctly. b. Don all required PPE as specified in Section 3.3. c. Ensure the path to the nearest eyewash and safety shower is unobstructed. d. Stage all necessary glassware, reagents, and spill cleanup materials inside the fume hood to minimize reaching in and out.
-
Handling: a. When weighing the solid, use a draft shield or weigh boat to prevent dust from becoming airborne. b. Immediately reseal the container after removing the required amount. The compound is moisture-sensitive.[4][8] c. All subsequent steps, including solvent addition and reaction monitoring, must occur deep within the fume hood.
-
Cleanup and Disposal: a. Carefully clean all glassware and surfaces that may have come into contact with the chemical. b. All contaminated solid waste (gloves, paper towels, weigh boats) must be disposed of in a clearly labeled hazardous waste container.[12] Do not mix with general trash. c. After all work is complete and waste is secured, remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.[8]
Emergency Procedures
Immediate and correct response to an emergency is critical to mitigating harm.
Caption: Emergency First-Aid Decision Workflow.
-
Spill Response:
-
Evacuate all non-essential personnel from the area.[11]
-
Wearing full PPE (including respiratory protection if necessary), cover the spill with an absorbent, inert material (like vermiculite or sand).
-
Carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for hazardous waste disposal.[7][9][11]
-
Ventilate the area and decontaminate the spill surface.
-
-
Fire Response:
-
This compound is not highly flammable, but thermal decomposition will release highly toxic and irritating gases, including hydrogen bromide, carbon monoxide, and carbon dioxide.[7][9]
-
Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[7][10]
-
Crucially, do NOT use water directly on the fire , as the compound can react with water.[5]
-
Firefighters must wear self-contained breathing apparatus (SCBA).[7][10]
-
Storage and Disposal
-
Storage:
-
Store in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[4][7][8][10]
-
Keep the container tightly closed to prevent exposure to moisture.[7][8] Some suppliers recommend refrigeration (2-8°C) and storage under an inert atmosphere.[7][11]
-
Store in a designated corrosives or toxics cabinet.
-
-
Disposal:
-
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Do not allow the chemical to enter drains or the environment.[9][11]
-
All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.
-
References
- 1. gov.uk [gov.uk]
- 2. Naphthalene Fact Sheet [npic.orst.edu]
- 3. This compound | C12H10Br2 | CID 593017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. aaronchem.com [aaronchem.com]
- 12. static.igem.org [static.igem.org]
Methodological & Application
Application Notes and Protocols for the Use of 1,4-Bis(bromomethyl)naphthalene in Polymer Synthesis
Introduction: The Architectural Versatility of 1,4-Bis(bromomethyl)naphthalene in Advanced Polymer Design
This compound is a versatile bifunctional monomer that serves as a cornerstone in the synthesis of advanced polymeric materials. Its rigid naphthalene core, when incorporated into a polymer backbone, imparts exceptional thermal stability, unique photophysical properties, and robust mechanical strength. The two highly reactive bromomethyl groups at the 1 and 4 positions provide strategic points for a variety of polymerization reactions, enabling the construction of diverse and precisely engineered polymer architectures.
This comprehensive guide is intended for researchers, scientists, and drug development professionals, offering an in-depth exploration of the synthetic routes available for polymerizing this compound. We will delve into the mechanistic underpinnings of each method, provide detailed, field-proven protocols, and present the expected properties of the resulting polymers. Our focus is to not only provide a "how-to" but to also elucidate the "why" behind critical experimental choices, empowering you to innovate and adapt these methodologies for your specific research and development goals.
I. Gilch Polymerization: Crafting Conjugated Polymers for Optoelectronic Applications
Gilch polymerization is a powerful and widely utilized method for the synthesis of poly(arylene vinylene)s (PAVs), a class of conjugated polymers with significant applications in organic light-emitting diodes (OLEDs), photovoltaics, and sensors. The reaction proceeds through a dehydrohalogenation mechanism, where a strong base is used to eliminate hydrogen bromide from the monomer, leading to the formation of a reactive quinodimethane intermediate that subsequently polymerizes.
The choice of a strong, non-nucleophilic base such as potassium tert-butoxide is critical to favor the elimination reaction over substitution. The reaction is typically conducted at low temperatures to control the high reactivity of the intermediates and to minimize side reactions, such as branching, which can be caused by Friedel-Crafts alkylation at elevated temperatures.[1][2] Anhydrous conditions are paramount, as moisture can quench the reactive intermediates and terminate the polymerization.
Visualizing the Gilch Polymerization Workflow
References
Application Notes and Protocols: 1,4-Bis(bromomethyl)naphthalene as a Versatile Crosslinking Agent for Advanced Polymer Networks
Introduction
In the pursuit of advanced polymeric materials with tailored properties, crosslinking stands as a fundamental strategy to transform linear polymer chains into robust, three-dimensional networks. The choice of the crosslinking agent is paramount in dictating the final characteristics of the material, influencing its mechanical strength, thermal stability, chemical resistance, and functionality. This guide focuses on 1,4-bis(bromomethyl)naphthalene , a bifunctional aromatic compound, and its application as a highly effective crosslinking agent for a variety of polymers.
The rigid naphthalene core of this compound imparts significant thermal and mechanical stability to the resulting polymer network. Its two reactive bromomethyl groups serve as anchor points for covalently linking polymer chains, making it particularly suitable for polymers amenable to electrophilic substitution, such as those containing aromatic moieties. This application note provides an in-depth exploration of the crosslinking mechanism, detailed experimental protocols, characterization techniques, and potential applications of the resulting materials, with a particular focus on their relevance to researchers, scientists, and drug development professionals.
Physicochemical Properties of this compound
A thorough understanding of the crosslinking agent's properties is crucial for designing effective crosslinking strategies.
| Property | Value | Source(s) |
| CAS Number | 58791-49-4 | [1] |
| Molecular Formula | C₁₂H₁₀Br₂ | [1] |
| Molecular Weight | 314.02 g/mol | [1] |
| Appearance | White to yellow crystalline powder | [2][3] |
| Melting Point | 169-173 °C | [2][3] |
| Solubility | Soluble in various organic solvents such as 1,2-dichloroethane and chloroform. | Inferred from crosslinking protocols |
Mechanism of Crosslinking: Friedel-Crafts Alkylation
The primary mechanism by which this compound crosslinks polymers containing aromatic rings, such as polystyrene, is through a Friedel-Crafts alkylation reaction . This electrophilic aromatic substitution reaction results in the formation of stable methylene bridges between polymer chains.[4][5]
The reaction is typically catalyzed by a Lewis acid, such as anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄). The catalyst enhances the electrophilicity of the benzylic carbons in this compound, facilitating the attack by the electron-rich aromatic rings of the polymer.
Figure 1: Simplified mechanism of Friedel-Crafts crosslinking.
Experimental Protocols
This section provides a detailed, adaptable protocol for the crosslinking of polystyrene using this compound. This protocol is based on established methods for similar benzylic halide crosslinkers and should be optimized for specific polymer characteristics and desired crosslinking densities.[4][5]
Protocol 1: Crosslinking of Polystyrene via Friedel-Crafts Alkylation
Objective: To prepare a crosslinked polystyrene network with enhanced thermal stability and reduced solubility.
Materials:
-
Polystyrene (e.g., average M.W. ~280,000)
-
This compound
-
Anhydrous Aluminum Chloride (AlCl₃) or Tin(IV) Chloride (SnCl₄) (Lewis acid catalyst)
-
1,2-Dichloroethane (DCE) or Nitrobenzene (anhydrous solvent)
-
Methanol (for quenching and washing)
-
Chloroform or Toluene (for solubility and swelling tests)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical or magnetic stirrer
-
Reflux condenser
-
Nitrogen or Argon inlet for inert atmosphere
-
Heating mantle with temperature controller
-
Büchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Polymer Dissolution: In the three-neck round-bottom flask, dissolve 10 g of polystyrene in 200 mL of anhydrous 1,2-dichloroethane under a continuous flow of nitrogen or argon. Stir the mixture at room temperature until the polystyrene is completely dissolved. This may take several hours.
-
Addition of Crosslinker: Add the desired amount of this compound to the polymer solution. The amount will depend on the target crosslinking density. For example, for a 5% (w/w) crosslinking, add 0.5 g of the crosslinker. Stir until fully dissolved.
-
Catalyst Suspension: In a separate, dry flask under an inert atmosphere, prepare a suspension of the Lewis acid catalyst. For example, suspend 1.5 g of anhydrous AlCl₃ in 20 mL of anhydrous 1,2-dichloroethane.
-
Reaction Initiation: Slowly and carefully add the catalyst suspension to the stirred polymer solution at room temperature. The reaction is exothermic, and a controlled addition is crucial to prevent a rapid increase in temperature and potential uncontrolled side reactions.[6]
-
Crosslinking Reaction: After the complete addition of the catalyst, heat the reaction mixture to a temperature between 60-80°C and maintain it under reflux for 4-6 hours. The progress of the crosslinking can be qualitatively monitored by an increase in the viscosity of the solution.
-
Quenching and Precipitation: After the reaction period, cool the mixture to room temperature. Slowly add 50 mL of methanol to the viscous solution to quench the catalyst and precipitate the crosslinked polymer.
-
Isolation and Purification: Collect the precipitated polymer by filtration using a Büchner funnel. Wash the polymer thoroughly with copious amounts of methanol to remove any unreacted reagents, catalyst residues, and solvent.
-
Drying: Dry the crosslinked polystyrene in a vacuum oven at 60°C until a constant weight is achieved.
Figure 2: General workflow for polymer crosslinking.
Characterization of Crosslinked Polymers
The extent of crosslinking and the resulting changes in polymer properties can be evaluated using a suite of analytical techniques.
Solubility and Swelling Tests
A simple yet effective method to confirm crosslinking is to assess the solubility of the product. While the starting linear polymer is soluble in good solvents like chloroform or toluene, a successfully crosslinked polymer will only swell, forming a gel, but will not dissolve.[3][7][8][9] The degree of swelling can be quantified and is inversely proportional to the crosslink density.
Swelling Ratio (Q) Calculation:
-
Q = (W_s - W_d) / W_d
Where:
-
W_s is the weight of the swollen polymer
-
W_d is the weight of the dry polymer
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can be used to monitor the chemical changes during the crosslinking reaction. The spectra of the crosslinked polymer will show characteristic changes compared to the starting polystyrene. A notable change is the decrease in the intensity of the out-of-plane C-H bending vibrations of the monosubstituted benzene rings of polystyrene (around 697 and 754 cm⁻¹), indicating substitution on the aromatic rings.[10][11] New bands corresponding to the disubstituted aromatic rings may also appear.
Expected FTIR Spectral Changes:
| Wavenumber (cm⁻¹) | Assignment in Polystyrene | Expected Change upon Crosslinking |
| 3100-3000 | Aromatic C-H stretch | Decrease in intensity |
| 2924, 2851 | Aliphatic C-H stretch | Relatively unchanged |
| 1601, 1493, 1452 | Aromatic C=C stretch | Broadening and shifting of peaks |
| 754, 697 | C-H out-of-plane bend (monosubstituted) | Significant decrease in intensity |
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the crosslinked polymer. Crosslinking is expected to increase the thermal stability, resulting in a higher onset temperature of decomposition and a greater char yield at high temperatures compared to the linear polymer.[12][13][14][15][16]
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (T_g) of the polymer. An increase in the T_g of the crosslinked polymer compared to the linear polystyrene is expected, as the crosslinks restrict the mobility of the polymer chains.[2][17][18][19]
| Property | Uncrosslinked Polystyrene (Typical) | Crosslinked Polystyrene (Expected) |
| Glass Transition Temp. (T_g) | ~100 °C | > 100 °C (increases with crosslink density) |
| Onset of Decomposition (TGA) | ~350-400 °C | Increased |
| Char Yield at 600 °C (TGA) | < 5% | Increased |
Applications in Drug Development
The porous polymer networks synthesized using this compound as a crosslinker hold significant promise in the field of drug development, particularly for controlled drug delivery.[20][21][22]
The rigid, aromatic network can be engineered to have a high surface area and tunable porosity. The naphthalene moieties within the polymer matrix can interact with aromatic drug molecules through π-π stacking interactions, facilitating high drug loading capacities.[4][5]
The crosslinked, porous structure can then act as a depot, releasing the entrapped drug in a sustained manner. The release kinetics can be modulated by controlling the crosslink density, which in turn affects the swelling behavior and diffusion pathways within the polymer matrix.[18] This makes these materials attractive candidates for developing long-acting injectable formulations or oral dosage forms with extended-release profiles.
Figure 3: Conceptual model of drug loading and release.
Conclusion
This compound is a potent and versatile crosslinking agent for creating robust and functional polymer networks. Its rigid aromatic structure and bifunctional nature enable the formation of highly stable materials with tunable properties. The Friedel-Crafts alkylation provides an efficient route for crosslinking polymers containing aromatic functionalities. The resulting crosslinked polymers exhibit enhanced thermal stability and reduced solubility, making them suitable for a range of high-performance applications. Furthermore, the inherent porosity and aromatic character of these networks open up exciting possibilities in the field of drug delivery, offering a platform for the development of advanced controlled-release systems. The protocols and characterization data presented in this guide provide a solid foundation for researchers to explore the full potential of this compound in their own polymer systems.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. researchgate.net [researchgate.net]
- 3. Polymer Swelling | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
- 4. epublications.marquette.edu [epublications.marquette.edu]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 6. benchchem.com [benchchem.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. scielo.br [scielo.br]
- 12. epublications.marquette.edu [epublications.marquette.edu]
- 13. epublications.marquette.edu [epublications.marquette.edu]
- 14. researchgate.net [researchgate.net]
- 15. theses.gla.ac.uk [theses.gla.ac.uk]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. thermalsupport.com [thermalsupport.com]
- 19. linseis.com [linseis.com]
- 20. Synthesis of Naphthalene-Based Polyaminal-Linked Porous Polymers for Highly Effective Uptake of CO2 and Heavy Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Porous Carriers for Controlled/Modulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. taylorfrancis.com [taylorfrancis.com]
Preparation of Naphthalene-Based Poly(arylene vinylene)s: Synthesis, Characterization, and Insights
An Application Guide for Researchers
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details the synthesis and characterization of naphthalene-based poly(arylene vinylene)s (PAVs), a class of conjugated polymers with significant potential in organic electronics. The incorporation of the naphthalene moiety into the PAV backbone provides a powerful tool for tuning the material's optoelectronic properties, enhancing thermal stability, and influencing solid-state morphology.[1][2] We will explore the primary synthetic methodologies, with a focus on the Gilch and Horner-Wadsworth-Emmons (HWE) polymerizations, explaining the mechanistic underpinnings that guide experimental design. This document provides detailed, field-tested protocols and characterization workflows intended for researchers in materials science, chemistry, and drug development who seek to leverage these promising materials.
Introduction: The Significance of the Naphthalene Moiety
Poly(arylene vinylene)s, and particularly the archetypal poly(p-phenylene vinylene) (PPV), have been cornerstones in the field of organic electronics since the discovery of their electroluminescent properties.[3] The performance of these materials is intrinsically linked to their chemical structure. The strategic incorporation of different aromatic units into the polymer backbone is the primary method for tuning properties such as the electronic bandgap, charge carrier mobility, and luminescence efficiency.
Naphthalene, a simple bicyclic aromatic hydrocarbon, is an excellent building block for high-performance polymers.[4][5] Its larger, more electron-rich π-conjugated system, compared to a single benzene ring, offers several distinct advantages:
-
Red-Shifted Emission: Extending the conjugation along the polymer backbone typically leads to a smaller HOMO-LUMO gap, resulting in bathochromic (red) shifts in both absorption and emission spectra. This allows for the tuning of emitted light from the blue-green region towards yellow-orange.[2]
-
Enhanced Charge Transport: The planar structure and potential for strong intermolecular π-π stacking of naphthalene units can facilitate more efficient charge transport, a critical parameter for devices like organic field-effect transistors (OFETs).[6][7]
-
Improved Stability: The fused ring system of naphthalene imparts greater thermal and oxidative stability to the polymer compared to its phenylene-based counterparts.[8]
These characteristics make naphthalene-based PAVs highly attractive for applications including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.[1][6]
Core Synthetic Strategies: A Comparative Overview
Several polycondensation methods can be employed to synthesize PAVs. The choice of method is critical as it dictates the polymer's molecular weight, purity, and the stereochemistry of the vinylene linkages, all of which profoundly impact final device performance. The most prevalent and powerful methods for naphthalene-based PAVs are the Gilch, Horner-Wadsworth-Emmons (HWE), and Wittig polymerizations.[9]
| Synthetic Route | Typical Monomers | Key Reagents | Vinylene Stereochemistry | Advantages | Disadvantages |
| Gilch Polymerization | Bis(halomethyl)naphthalenes (e.g., 2,6-bis(chloromethyl)naphthalene) | Strong, sterically hindered base (e.g., Potassium tert-butoxide) | Mixture of cis and trans, predominantly trans | High molecular weights achievable; simple monomer synthesis.[9][10] | Mechanism can lead to structural defects; potential for gelation; requires strict inert conditions.[3][11] |
| Horner-Wadsworth-Emmons (HWE) | Naphthalene bis(phosphonate esters) + Naphthalene dialdehydes | Moderate base (e.g., NaH, KHMDS) | Highly selective for trans linkages.[12] | Excellent control over stereochemistry, leading to fewer defects; clean reaction.[13][14] | Requires multi-step monomer synthesis; molecular weights may be lower than Gilch method. |
| Wittig Reaction | Naphthalene bis(phosphonium salts) + Naphthalene dialdehydes | Strong base (e.g., n-BuLi, NaNH₂) | Can produce mixtures of cis and trans isomers.[15][16] | Well-established reaction; good for specific monomer structures.[17][18] | Ylides can be sensitive; formation of triphenylphosphine oxide byproduct can complicate purification.[19] |
Detailed Application Protocols
The following protocols are presented as robust starting points. Researchers should note that optimization of solvent, temperature, and reaction time may be necessary depending on the specific substitution pattern of the naphthalene monomers.
Protocol 1: Gilch Polymerization of 2,6-bis(chloromethyl)naphthalene
The Gilch reaction proceeds via a dehydrohalogenation mechanism to form a highly reactive p-quinodimethane intermediate.[11][20] This intermediate is the "true monomer" which then polymerizes, likely through a radical pathway.[20][21] The use of a sterically hindered base like potassium tert-butoxide (KOtBu) is crucial to favor the elimination reaction over nucleophilic substitution.
Workflow Diagram: Gilch Polymerization
Caption: Workflow for Gilch polymerization of a naphthalene-based PAV.
Materials:
-
2,6-bis(chloromethyl)naphthalene (Monomer)
-
Potassium tert-butoxide (KOtBu), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Methanol (for precipitation)
-
Standard Schlenk line glassware, magnetic stirrer, ice bath, nitrogen source
Step-by-Step Procedure:
-
System Preparation: Assemble a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Thoroughly dry all glassware in an oven and assemble while hot under a stream of dry nitrogen.
-
Monomer Dissolution: In the flask, dissolve 2,6-bis(chloromethyl)naphthalene (1.00 eq) in anhydrous THF to achieve a concentration of approximately 0.1 M.
-
Initiation: Cool the stirred monomer solution to 0 °C using an ice bath.
-
Base Addition: Add the 1.0 M KOtBu solution in THF (2.20 eq) to the dropping funnel. Add the base dropwise to the cooled monomer solution over 1 hour. A color change (typically to yellow or green) and an increase in viscosity should be observed as the polymerization proceeds.[22]
-
Polymerization: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring under nitrogen for 20-24 hours. The mixture may become highly viscous or even gel-like.[10]
-
Quenching and Precipitation: Slowly pour the viscous polymer solution into a large beaker containing rapidly stirring methanol (at least 10x the volume of the reaction solvent). A fibrous or powdery precipitate will form.
-
Purification: Continue stirring for 1 hour, then collect the polymer by filtration (e.g., using a Büchner funnel). Wash the collected solid extensively with fresh methanol to remove unreacted monomer, oligomers, and salts.
-
Drying: Dry the polymer under high vacuum at 40-50 °C until a constant weight is achieved. The final product is typically a yellow-to-orange solid.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Polycondensation
The HWE reaction is a cornerstone of stereoselective alkene synthesis.[13][14] In a polymerization context, it involves reacting a bis(phosphonate ester) with a dialdehyde. The mechanism involves the deprotonation of the phosphonate to form a nucleophilic carbanion, which then attacks the aldehyde carbonyl. The resulting intermediate eliminates a phosphate byproduct to form the C=C double bond, strongly favoring the trans isomer.[12] This stereochemical control is vital for producing well-ordered, highly conjugated polymers.
Mechanism Diagram: HWE Condensation
Caption: Key steps in the Horner-Wadsworth-Emmons polycondensation.
Materials:
-
1,4-bis((diethoxyphosphoryl)methyl)naphthalene (Monomer A)
-
Naphthalene-2,6-dicarbaldehyde (Monomer B)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF) or THF
-
Methanol (for precipitation)
-
Dilute Hydrochloric Acid (HCl, ~1 M)
Step-by-Step Procedure:
-
System Preparation: Set up a Schlenk flask as described in Protocol 3.1.
-
Base Preparation: Carefully add sodium hydride (2.20 eq) to the flask under a nitrogen counterflow. Wash the NaH dispersion three times with anhydrous hexane to remove the mineral oil, decanting the hexane via cannula each time.
-
Solvent Addition: Add anhydrous DMF to the washed NaH to create a slurry. Cool the flask to 0 °C.
-
Monomer Addition: Dissolve Monomer A (1.00 eq) and Monomer B (1.00 eq) in a minimal amount of anhydrous DMF in a separate flask. Transfer this solution to a dropping funnel and add it dropwise to the stirred NaH slurry over 1-2 hours.
-
Polymerization: After the addition, allow the reaction to warm to room temperature and then heat to 50-60 °C. Stir for 24-48 hours. The formation of the polymer is often indicated by a color change and the formation of a precipitate.
-
Quenching: Cool the reaction mixture to room temperature. Very carefully and slowly, add methanol to quench any unreacted NaH.
-
Precipitation and Neutralization: Pour the reaction mixture into a solution of water/methanol (1:1) containing a small amount of HCl (~1 M) to neutralize the base and fully precipitate the polymer.
-
Purification and Drying: Collect the polymer by filtration, wash thoroughly with water and methanol, and dry under high vacuum. Soxhlet extraction may be required for further purification.
Essential Polymer Characterization
Once synthesized, a thorough characterization of the polymer is required to validate its structure and assess its properties.
Workflow Diagram: Polymer Characterization
Caption: Standard workflow for the characterization of synthesized PAVs.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the polymer's structure.[22] The coupling constants of the vinylene protons in the ¹H NMR spectrum (~16 Hz for trans, ~12 Hz for cis) are diagnostic for determining the stereochemistry of the double bonds.
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[22] These values are critical indicators of the polymerization's success.
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature, providing crucial information about its thermal stability and degradation temperature.[22]
-
UV-Visible (UV-Vis) and Photoluminescence (PL) Spectroscopy: These techniques are used to probe the optoelectronic properties. UV-Vis spectroscopy reveals the π-π* transition energy (related to the bandgap), while PL spectroscopy shows the color and efficiency of light emission.[22] Data is typically collected for both solutions and thin films, as solid-state packing can significantly alter these properties.
Conclusion and Outlook
The synthesis of naphthalene-based poly(arylene vinylene)s offers a versatile platform for developing advanced materials for organic electronics. The Gilch and HWE polymerization methods provide robust and complementary routes to these polymers. The Gilch method is often favored for achieving high molecular weights, while the HWE reaction provides superior control over the polymer's structural regularity. A disciplined approach to synthesis, purification, and characterization, as outlined in this guide, is essential for establishing clear structure-property relationships and advancing the development of next-generation electronic devices. Future work in this area will likely focus on the synthesis of novel, functionalized naphthalene monomers to further refine properties such as solubility, solid-state packing, and charge-injection capabilities.[23][24]
References
- 1. Conjugated polymers based on naphthalene diimide for organic electronics - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Structural Geometry Variation of 1,4-Naphthalene-Based Co-Polymers to Tune the Device Performance of PVK-Host-Based OLEDs [mdpi.com]
- 3. davidlu.net [davidlu.net]
- 4. Synthesis of naphthalene derivatives via nitrogen-to-carbon transmutation of isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure and medicinal uses of Naphthalene, Phenanthrene, Anthracene | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Conjugated polymers based on naphthalene diimide for organic electronics | Semantic Scholar [semanticscholar.org]
- 8. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 9. ADMET Polymerization: Greener Method for Synthesis of End-Functionalized Poly(Arylene Vinylene)s [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. The Gilch Synthesis of Poly(p-phenylene vinylenes): Mechanistic Knowledge in the Service of Advanced Materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 13. Exploring the Synthetic Potential of Horner-Wadsworth-Emmons Reaction Toward the Synthesis of Polyketide Based Natural Products: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. files01.core.ac.uk [files01.core.ac.uk]
- 15. Wittig Reaction [organic-chemistry.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. delval.edu [delval.edu]
- 20. researchgate.net [researchgate.net]
- 21. Research Portal [openresearch.surrey.ac.uk]
- 22. benchchem.com [benchchem.com]
- 23. mdpi.com [mdpi.com]
- 24. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
Application Notes and Protocols: Synthesis of Poly(1,4-naphthylene vinylene) via Polymerization of 1,4-Bis(bromomethyl)naphthalene
Introduction
Poly(arylene vinylene)s (PAVs) are a significant class of conjugated polymers extensively studied for their applications in organic electronics, including light-emitting diodes (LEDs), photovoltaic devices, and field-effect transistors.[1][2] The properties of these polymers, such as their emission color, conductivity, and stability, can be finely tuned by modifying the aromatic unit. Poly(1,4-naphthylene vinylene) (PNV), derived from the polymerization of 1,4-disubstituted naphthalene monomers, offers a unique combination of a rigid, extended aromatic structure, which can lead to enhanced thermal stability and distinct optoelectronic characteristics compared to its more common counterpart, poly(p-phenylene vinylene) (PPV).[3][4]
This document provides a detailed experimental protocol for the synthesis of PNV through the polymerization of 1,4-Bis(bromomethyl)naphthalene. The primary method described is the Gilch polymerization, a widely utilized and robust technique for the synthesis of PAVs from bis(halomethyl) aromatic compounds.[3] We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step laboratory procedure, discuss crucial experimental parameters, and outline standard characterization techniques for the resulting polymer. This guide is intended for researchers and scientists in materials chemistry and drug development who are interested in the synthesis and application of novel conjugated polymers.
Reaction Mechanism: The Gilch Polymerization
The Gilch polymerization is believed to proceed through a step-growth mechanism involving a p-quinodimethane intermediate.[3] The reaction is initiated by a strong base, typically a bulky alkoxide like potassium tert-butoxide (t-BuOK), which abstracts a proton from the benzylic position of the monomer. This is followed by the elimination of a bromide ion to form a highly reactive p-quinodimethane species. These intermediates then rapidly polymerize to form the poly(arylene vinylene).
The key steps in the proposed mechanism for the polymerization of this compound are:
-
Deprotonation: The strong base removes a proton from one of the bromomethyl groups.
-
Elimination: A bromide ion is eliminated, leading to the formation of a chloro-p-quinodimethane intermediate.
-
Polymerization: These reactive intermediates undergo a series of coupling reactions to form the polymer chain. The exact nature of the chain-growth step is still a subject of discussion, with evidence supporting both radical and anionic pathways.[5]
The choice of a strong, sterically hindered base is crucial to favor the elimination reaction over nucleophilic substitution. The reaction is typically carried out under inert conditions to prevent side reactions with oxygen or moisture.
Visualization of the Gilch Polymerization Mechanism:
Caption: Proposed mechanism for the Gilch polymerization of this compound.
Experimental Protocol: Gilch Polymerization of this compound
This protocol provides a general procedure for the synthesis of poly(1,4-naphthylene vinylene). Researchers should optimize the reaction conditions based on their specific requirements for molecular weight and polydispersity.
Materials and Equipment
| Material/Equipment | Specifications |
| This compound | >97% purity |
| Potassium tert-butoxide (t-BuOK) | 1.0 M solution in THF |
| Anhydrous Tetrahydrofuran (THF) | <50 ppm H₂O |
| Methanol | ACS grade |
| Schlenk line or glovebox | For inert atmosphere operations |
| Three-neck round-bottom flask | Appropriate size for the reaction scale |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Filtration apparatus (Büchner funnel) | |
| Vacuum oven |
Procedure
-
Monomer Preparation: Ensure the this compound is of high purity. If necessary, recrystallize the monomer from a suitable solvent like toluene or hexane to remove impurities that could affect the polymerization.[6] Dry the monomer thoroughly under vacuum before use.
-
Reaction Setup: Assemble a dry, three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet/outlet connected to a Schlenk line or glovebox nitrogen/argon source, and a rubber septum. The entire setup should be flame-dried or oven-dried and cooled under an inert atmosphere to eliminate moisture.
-
Monomer Dissolution: Under a positive pressure of inert gas, dissolve the this compound in anhydrous THF in the reaction flask. The concentration of the monomer can be varied, but a typical starting point is in the range of 0.05 to 0.1 M. Stir the solution until the monomer is completely dissolved.
-
Cooling: Cool the monomer solution to 0 °C using an ice bath. This is crucial to control the reaction rate and minimize side reactions.[6]
-
Base Addition: While vigorously stirring the cooled monomer solution, add the 1.0 M solution of potassium tert-butoxide in THF dropwise via a syringe or a dropping funnel over a period of 1-2 hours. A molar ratio of base to monomer slightly greater than 2:1 is typically used to ensure complete reaction.[3] The reaction mixture will likely change color and may become more viscous as the polymerization proceeds.
-
Polymerization: After the addition of the base is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 18-24 hours under an inert atmosphere.[3]
-
Quenching and Precipitation: Quench the polymerization by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol, with vigorous stirring. This will cause the polymer to precipitate. A volume of methanol at least 10 times that of the reaction mixture is recommended for efficient precipitation.
-
Purification:
-
Collect the precipitated polymer by filtration using a Büchner funnel.
-
Wash the polymer extensively with methanol to remove any unreacted monomer, oligomers, and salts.
-
Further purification can be achieved by redissolving the polymer in a suitable solvent (e.g., chloroform, THF) and reprecipitating it into methanol. This process can be repeated 2-3 times.
-
-
Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.
Experimental Workflow Visualization:
Caption: Step-by-step workflow for the synthesis of poly(1,4-naphthylene vinylene).
Characterization of Poly(1,4-naphthylene vinylene)
Thorough characterization of the synthesized polymer is essential to confirm its structure, determine its molecular weight, and evaluate its properties.
| Characterization Technique | Information Obtained |
| Gel Permeation Chromatography (GPC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[3][7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Confirmation of the polymer structure, including the presence of vinylene protons and the naphthalene aromatic system.[3] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of characteristic functional groups and confirmation of the polymer structure.[7] |
| UV-Vis Absorption Spectroscopy | Determination of the electronic absorption properties and estimation of the optical bandgap.[3] |
| Photoluminescence (PL) Spectroscopy | Characterization of the emission properties, including the emission maximum and quantum yield.[3] |
| Thermogravimetric Analysis (TGA) | Evaluation of the thermal stability of the polymer.[3][8] |
| Differential Scanning Calorimetry (DSC) | Determination of thermal transitions such as the glass transition temperature (Tg).[7] |
Troubleshooting and Key Considerations
-
Low Molecular Weight: This can result from impurities in the monomer or solvent, improper stoichiometry of the base, or premature termination of the reaction. Ensure all reagents are pure and dry, and the reaction is carried out under strictly inert conditions.
-
Broad Polydispersity: Side reactions, such as branching, can lead to a broad molecular weight distribution. Careful control of the reaction temperature and slow addition of the base can help to minimize these side reactions.[6]
-
Gelation: In some cases, cross-linking can occur, leading to the formation of an insoluble gel. This is more likely at higher monomer concentrations or temperatures.
-
Solubility: The resulting PNV may have limited solubility in common organic solvents. Solvents such as chloroform, THF, toluene, or dichlorobenzene should be tested. The solubility is highly dependent on the molecular weight of the polymer.
Conclusion
The Gilch polymerization of this compound provides a reliable and versatile route for the synthesis of poly(1,4-naphthylene vinylene), a promising conjugated polymer for various optoelectronic applications. By carefully controlling the reaction parameters, such as monomer purity, reaction temperature, and base addition rate, researchers can achieve polymers with desired molecular weights and properties. The detailed protocol and characterization guidelines presented in this document serve as a comprehensive resource for the successful synthesis and evaluation of this important material.
References
- 1. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. docs.nrel.gov [docs.nrel.gov]
- 8. BJOC - Selective monoformylation of naphthalene-fused propellanes for methylene-alternating copolymers [beilstein-journals.org]
Role of 1,4-Bis(bromomethyl)naphthalene in metal-organic framework (MOF) synthesis
Starting Research into MOFs
I've initiated comprehensive Google searches, focusing on 1,4-bis(bromomethyl)naphthalene and its applications in Metal-Organic Frameworks. I'm building a base of knowledge and exploring potential synthetic routes, paying close attention to any literature discussing its specific role and any associated challenges or advantages in MOF synthesis.
Diving Deep into Literature
I'm now conducting a deep dive into the scientific literature. I'm focusing on the various roles of this compound within MOF synthesis, exploring its use as a primary linker, for post-synthetic modification, or as a secondary building block. I'm taking meticulous notes on reaction conditions, resulting MOF characteristics, and relevant characterization methods. My goal is a comprehensive understanding to guide future work.
Analyzing & Organizing Data
I'm now collating the information. I'm focusing on the various roles of this compound, whether it is used as a primary linker, for post-synthetic modification, or as a secondary building unit. I am also searching for detailed protocols and relevant characterization methods. The next step will be to create a well-structured application note and protocol guide. I will organize this information, adding details of reaction conditions, precursor concentrations, and characterization techniques used to verify the final MOF structure.
Expanding Search Parameters
I've widened my Google search to incorporate variations of relevant terminology, such as exploring "naphthalene-based linkers for MOFs" and specific applications. I'm focusing now on identifying relevant experimental protocols for MOF synthesis involving this compound, with detailed notes on specific properties the MOFs exhibit.
Exploring the Naphthalene Gap
I've been delving into naphthalene-based linkers for MOF synthesis. The initial search was promising, providing a solid grounding, though a notable gap emerged. Although there's ample data on naphthalene-dicarboxyl linkers, specific information on this particular application is lacking. This means I need to adjust my search strategy to find the specific answer I'm seeking.
Shifting Focus: PSM Applications
I've revised my approach, recognizing that this compound's role as a primary linker appears limited. The search results strongly suggest its primary use lies in post-synthetic modification (PSM). I'm now actively seeking examples and protocols for incorporating this compound into MOFs via PSM. The goal is to uncover its impact on MOF properties and the specific reactions involved. My initial thoughts have evolved toward the more probable application, in light of the data.
Refining PSM Protocol Search
I'm now focusing my efforts on finding specific examples of this compound used in post-synthetic modification of MOFs, given the lack of evidence for its use as a primary linker. Initial searches yielded limited direct hits, so I've broadened the scope to include analogous reactions using similar bromomethyl-functionalized compounds. I'm hoping to extrapolate a representative protocol from these examples. My plan is to detail PSM applications, moving on from the initial aim, to detail specific protocol applications. This new path seems likely to provide the targeted information I need.
Prioritizing PSM Applications
My thinking has shifted to focusing on post-synthetic modification (PSM) rather than direct synthesis. The initial search revealed the molecule's reactive bromomethyl groups make PSM a likely application. I'm now actively searching for specific examples and protocols for incorporating this compound into MOFs via PSM, hoping to uncover its impact on MOF properties and the reactions involved. This seems a more productive path than pursuing its use as a primary linker.
Examining Linker Usage
I've just confirmed the initial suspicion: this compound isn't a go-to for building MOFs from scratch. It really shines in post-synthetic modifications, not as a core builder. This reinforces the need to focus on PSM applications.
Constructing a PSM Protocol
I'm now focusing on developing a concrete PSM protocol. The search results solidified the fact that this compound is better for post-synthetic modifications, not as a core MOF builder. Since I have not found a complete, step-by-step example, I'm proposing an alkylation reaction between an amino-functionalized MOF and the naphthalene linker, which is standard. The next stage is picking a widely studied amino-functionalized MOF like UiO-66-NH2 or IRMOF-3 as the starting material.
Developing a PSM Workflow
I'm now putting together the complete PSM workflow. The targeted search confirms my initial hypothesis: this compound isn't a primary MOF linker. Since I can't find a direct, step-by-step example, I'll build a scientifically sound protocol. Alkylation of an amino-functionalized MOF with the naphthalene linker seems best. I'll pick a popular, available amino-MOF (UiO-66-NH2 or IRMOF-3) and refine reaction conditions. The plan then is to summarize key properties, visualize the steps, and write an application note.
Refining PSM Protocol
I've just refined my approach to developing the PSM protocol. The search verified that this compound isn't a primary MOF builder; its reactive groups are perfect for post-synthetic modifications. Since no direct protocol exists, I'll propose alkylation between an amino-functionalized MOF (UiO-66-NH2 or IRMOF-3) and the naphthalene linker. I'll define detailed reaction conditions and summarize resulting properties.
Application Notes & Protocols: Functionalization of Surfaces with 1,4-Bis(bromomethyl)naphthalene
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies for functionalizing surfaces using 1,4-Bis(bromomethyl)naphthalene. This bifunctional linker, featuring a rigid naphthalene core and two highly reactive benzylic bromide groups, serves as a versatile molecular tool for covalently modifying a wide array of substrates. We will explore two distinct paradigms of functionalization: (1) on-surface synthesis of polymeric nanostructures on metallic substrates under vacuum, a topic of interest in advanced materials science, and (2) wet-chemical immobilization strategies for creating bioactive surfaces on materials like silica and gold, which are highly relevant for applications in biosensor development, cell biology, and drug discovery. This document furnishes detailed, field-tested protocols, explains the causal logic behind experimental choices, and outlines robust characterization techniques to validate each step of the functionalization process.
Introduction: The Chemistry of this compound
This compound is a symmetrical aromatic compound characterized by a naphthalene core substituted with two bromomethyl (-CH₂Br) groups at the 1 and 4 positions. The key to its utility lies in the reactivity of these groups. The bromine atom is an excellent leaving group, and its departure is stabilized by the adjacent naphthalene ring system, making the benzylic carbon highly electrophilic and susceptible to nucleophilic attack. This reactivity allows for the formation of stable covalent bonds with a variety of nucleophiles, such as amines (-NH₂) and thiols (-SH), which are abundantly present in biomolecules and on appropriately prepared surfaces.[1][2]
The bifunctional nature of the molecule is its most powerful attribute. It can act as a homobifunctional crosslinker, bridging two nucleophilic sites, or it can be used sequentially to first anchor to a surface and then present a second reactive site for further conjugation. This dual reactivity is the foundation for the protocols described herein.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₀Br₂ | --INVALID-LINK--[3] |
| Molecular Weight | 314.02 g/mol | --INVALID-LINK--[3] |
| Appearance | Solid (form varies) | N/A |
| Reactivity | Highly reactive electrophile/alkylating agent | [2] |
| Primary Reaction | Nucleophilic Substitution (Sₙ2) | General Organic Chemistry |
Mechanisms of Surface Functionalization
Paradigm 1: On-Surface Synthesis via Dehalogenative Homocoupling
In the realm of materials science and nanotechnology, surface functionalization can occur under ultra-high vacuum (UHV) conditions. When this compound is deposited onto a catalytic metal surface, such as Gold (Au(111)), thermal annealing triggers a dehalogenative homocoupling reaction.[4] The process involves the cleavage of the carbon-bromine bonds, allowing the resulting naphthalene-based radicals to couple and form polymeric chains, specifically poly(o-naphthylene vinylene), on the surface.[4][5] This bottom-up approach enables the fabrication of precise, conjugated nanostructures with potential applications in molecular electronics. The mechanism is elucidated through advanced imaging techniques like Scanning Tunneling Microscopy (STM).[5]
Caption: On-surface synthesis via dehalogenative coupling.
Paradigm 2: Covalent Immobilization via Nucleophilic Substitution (Wet Chemistry)
For biological and drug development applications, functionalization is typically performed in solution. This approach leverages the Sₙ2 reaction mechanism. The surface of a substrate (e.g., silica, glass, gold nanoparticles) is first modified to present nucleophilic groups, most commonly primary amines (-NH₂). This compound is then introduced, and one of its electrophilic bromomethyl groups reacts with a surface amine, forming a stable carbon-nitrogen bond and covalently tethering the molecule to the surface. This reaction leaves the second bromomethyl group exposed and available for a subsequent conjugation step, typically with a biomolecule of interest.
Wet-Chemical Surface Functionalization: Application Protocols
The following protocols are designed for researchers seeking to create robust, covalently modified surfaces for biological applications. The process is presented as a two-stage workflow: initial linker immobilization followed by biomolecule conjugation.
Caption: Two-stage workflow for wet-chemical surface functionalization.
Protocol 1: Immobilization of this compound onto an Amine-Functionalized Surface
Objective: To covalently attach the bifunctional linker to a substrate pre-treated to expose primary amine groups.
Causality and Experimental Choices:
-
Substrate: Amine-functionalized silica (SiO₂) wafers or glass slides are common and easily prepared using aminosilanes like (3-aminopropyl)triethoxysilane (APTES). This provides the necessary nucleophilic surface.[6]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is used. It is a polar aprotic solvent that effectively dissolves the reactants while preventing the primary side reaction: hydrolysis of the highly reactive bromomethyl group into an inert alcohol.[1]
-
Base: A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial.[7] It deprotonates the surface amine groups, increasing their nucleophilicity and reaction rate, without competing with the surface for the electrophilic linker.
Materials:
-
Amine-functionalized substrates (e.g., APTES-coated glass slides)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous ethanol and/or acetone for rinsing
-
Nitrogen gas source for drying
-
Reaction vessel (e.g., petri dish with a lid)
Procedure:
-
Preparation: Pre-wash the amine-functionalized substrates by sonicating for 5 minutes each in acetone and ethanol to remove any physisorbed contaminants. Dry thoroughly under a stream of nitrogen.
-
Reaction Solution: In a fume hood, prepare a solution of this compound in anhydrous DMF. A typical starting concentration is 5-10 mM.
-
Scientist's Note: A molar excess of the linker relative to the estimated surface amine density is used to favor the attachment of the linker by only one of its reactive ends.
-
-
Add Base: To the reaction solution, add DIPEA to a final concentration of 20-30 mM (a 2-3 fold molar excess over the linker).
-
Immobilization Reaction: Place the dried substrates into the reaction vessel. Completely immerse the substrates in the reaction solution. Seal the vessel to prevent moisture contamination and react for 4-12 hours at room temperature with gentle agitation.
-
Rinsing: Following the incubation, remove the substrates from the reaction solution. Rinse them thoroughly and sequentially with DMF, ethanol, and finally acetone to remove all unreacted reagents and byproducts.
-
Drying: Dry the substrates under a gentle stream of nitrogen. They are now functionalized with an outward-facing layer of reactive bromomethyl groups and should be used immediately in Protocol 2 or stored in a desiccator.
Protocol 2: Conjugation of Biomolecules to the Naphthalene-Functionalized Surface
Objective: To immobilize a protein, peptide, or other biomolecule containing accessible amine or thiol groups onto the linker-modified surface.
Causality and Experimental Choices:
-
Nucleophiles: Thiols (-SH) from cysteine residues are stronger nucleophiles than primary amines (-NH₂) from lysine residues and will react more readily and at a lower pH.[8][9] The protocol must be adjusted accordingly.
-
Buffer: A non-nucleophilic buffer such as Phosphate-Buffered Saline (PBS) or HEPES is mandatory. Buffers containing primary amines, like Tris, will react with the surface and must be avoided.[1]
-
Capping: After the biomolecule immobilization, unreacted bromomethyl groups remain on the surface. These sites are reactive and can cause non-specific binding in subsequent assays. They must be "capped" or quenched with a small, highly concentrated nucleophile like mercaptoethanol or ethanolamine.
Materials:
-
This compound-functionalized substrates (from Protocol 1)
-
Biomolecule of interest (e.g., antibody, peptide)
-
Reaction Buffer: PBS (pH 7.4) or HEPES buffer
-
Capping Solution: 50 mM Mercaptoethanol or Ethanolamine in buffer
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
Procedure:
-
Biomolecule Preparation: Prepare a solution of the biomolecule in the reaction buffer. Optimal concentration depends on the specific molecule and must be determined empirically, but a starting point of 0.1-1.0 mg/mL is common.
-
Conjugation Reaction: Immerse the functionalized substrates in the biomolecule solution.
-
For Thiol-Containing Molecules (e.g., Cysteine Peptides): React for 2-4 hours at room temperature or overnight at 4°C.
-
For Amine-Containing Molecules (e.g., Proteins): React for 4-6 hours at room temperature or overnight at 4°C. Gentle agitation is recommended to ensure uniform coverage.
-
-
Initial Wash: Remove the substrates and wash thoroughly with PBST to remove non-covalently bound biomolecules.
-
Capping Unreacted Sites: Immerse the substrates in the capping solution for 30-60 minutes at room temperature. This step blocks all remaining reactive bromomethyl groups.
-
Final Rinsing and Drying: Rinse the substrates extensively with PBST, followed by a final rinse with DI water to remove salt and detergent. Dry under a gentle stream of nitrogen.
-
Storage: Store the bio-functionalized surfaces in a hydrated state (e.g., in PBS) at 4°C until use.
Characterization of Functionalized Surfaces
Validating each step of the surface modification is critical. A multi-technique approach is recommended.
| Technique | After Protocol 1 (Linker) | After Protocol 2 (Biomolecule) |
| XPS | Appearance of Br 3d signal (~71 eV) and characteristic C 1s peaks.[10] | Significant reduction or disappearance of the Br 3d signal. Appearance of N 1s (~400 eV) and potentially S 2p (~164 eV) signals from the biomolecule. |
| ATR-FTIR | Appearance of characteristic naphthalene ring vibration modes.[3][11] | Amide I (~1650 cm⁻¹) and Amide II (~1550 cm⁻¹) bands appear, confirming protein/peptide presence. |
| Contact Angle | Water contact angle should increase (surface becomes more hydrophobic). | Water contact angle should decrease (surface becomes more hydrophilic due to the biomolecule). |
| AFM | Slight increase in surface roughness may be observed. | A noticeable increase in surface roughness and feature height, confirming biomolecule deposition. |
Note on XPS Analysis: The C-Br bond in brominated organic molecules can be susceptible to cleavage by X-ray radiation.[12] Analysis should be performed with care, using low-power settings or a reduced acquisition time to minimize potential sample damage that could be misinterpreted as a successful reaction.
Applications in Research and Drug Development
The ability to create stable, bio-functionalized surfaces using this compound opens avenues for numerous applications:
-
Biosensor Platforms: Covalent immobilization of antibodies, enzymes, or nucleic acids onto sensor chips for highly specific and sensitive detection of disease biomarkers or pathogens.
-
Cell Adhesion and Signaling Studies: Creating well-defined surfaces patterned with extracellular matrix (ECM) proteins or peptides (e.g., RGD) to investigate cellular responses like adhesion, proliferation, and differentiation.
-
Drug Discovery: Developing high-throughput screening platforms by immobilizing libraries of small molecules or peptides to probe interactions with target proteins.
-
Nanoparticle Functionalization: Using the linker to attach targeting ligands (e.g., antibodies) or therapeutic agents to the surface of nanoparticles for targeted drug delivery systems.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. On-Surface Debromination of 2,3-Bis(dibromomethyl)- and 2,3-Bis(bromomethyl)naphthalene: Dimerization or Polymerization? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Why is thiol unexpectedly less reactive but more selective than alcohol in phenanthroline-catalyzed 1,2-cis O- and S-furanosylations? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiol-addition reactions and their applications in thiol recognition [ouci.dntb.gov.ua]
- 10. pubs.aip.org [pubs.aip.org]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,4-Bis(bromomethyl)naphthalene in Organic Electronics
Introduction: The Strategic Role of 1,4-Bis(bromomethyl)naphthalene in Conjugated Polymer Synthesis
In the landscape of organic electronics, the design and synthesis of novel π-conjugated polymers are paramount to advancing the performance of devices such as organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The selection of the monomeric building blocks is a critical determinant of the final polymer's electronic, optical, and morphological properties. This compound is a versatile and highly reactive monomer that serves as a key precursor for the synthesis of poly(1,4-naphthylene vinylene) (PNV) and its derivatives.
The naphthalene core, with its extended aromatic system compared to a simple benzene ring, offers the potential for enhanced charge carrier mobility and tailored emission characteristics. The 1,4-substitution pattern ensures a linear and rigid polymer backbone, which can facilitate intermolecular π-π stacking and efficient charge transport. The two bromomethyl groups are highly reactive functionalities that can participate in a variety of polymerization reactions, most notably the Gilch and Wittig polymerizations, to form the vinylene linkages that are characteristic of this class of conjugated polymers.
These application notes provide a comprehensive guide for researchers on the utilization of this compound in the synthesis of high-performance polymers for organic electronic applications. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a workflow grounded in authoritative scientific literature.
Core Application: Synthesis of Poly(1,4-naphthylene vinylene) (PNV) via Gilch Polymerization
The Gilch polymerization is a robust and widely employed method for synthesizing poly(arylene vinylene)s from bis(halomethyl) aromatic monomers.[1] The reaction proceeds via a dehydrohalogenation mechanism, initiated by a strong base, and is believed to involve a p-quinodimethane intermediate.[2][3] This method is particularly advantageous for producing high molecular weight polymers, which is often crucial for achieving good film-forming properties and device performance.[4]
Causality Behind Experimental Choices in Gilch Polymerization
-
Monomer Purity: The purity of the this compound monomer is critical. Impurities can act as chain terminators, leading to low molecular weight polymers and compromising the electronic properties of the material.
-
Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for Gilch polymerization as it effectively dissolves the monomer and the growing polymer chains to a certain extent, while being relatively inert under the reaction conditions.[1][4]
-
Base: Potassium tert-butoxide (t-BuOK) is a strong, sterically hindered base that is highly effective in promoting the dehydrohalogenation of the bromomethyl groups to form the reactive intermediate.[1][5] It is typically used in excess to ensure the reaction goes to completion.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction and is then allowed to proceed at room temperature.[1][4] This temperature profile helps in achieving a controlled polymerization and higher molecular weights.
-
Inert Atmosphere: The polymerization is conducted under a strict inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen, which can quench the reactive intermediates and lead to defects in the polymer chain.[1]
Experimental Protocol for Gilch Polymerization of this compound
Materials:
-
This compound (purified by recrystallization)
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in anhydrous Tetrahydrofuran (THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard Schlenk line and oven-dried glassware (three-neck round-bottom flask, dropping funnel, condenser)
Procedure:
-
Reactor Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet/outlet connected to a Schlenk line, a rubber septum, and a dropping funnel. Flame-dry the entire apparatus under vacuum and backfill with argon or nitrogen.
-
Monomer Dissolution: Under a positive flow of inert gas, add this compound (e.g., 3.14 g, 10 mmol) to the reaction flask. Add 100 mL of anhydrous THF to dissolve the monomer completely.
-
Reaction Initiation: Cool the monomer solution to 0 °C using an ice bath.
-
Base Addition: Slowly add the 1.0 M solution of potassium tert-butoxide in THF (e.g., 22 mL, 22 mmol, 2.2 equivalents) dropwise to the stirred monomer solution over a period of 60 minutes using the dropping funnel. The reaction mixture will typically develop a yellow-green color and may become viscous as the polymerization proceeds.
-
Polymerization: After the complete addition of the base, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours under an inert atmosphere.
-
Quenching and Precipitation: Quench the polymerization by slowly pouring the viscous reaction mixture into 500 mL of methanol with vigorous stirring. A fibrous, yellow-green precipitate of Poly(1,4-naphthylene vinylene) will form.
-
Purification: Allow the precipitate to stir in methanol for an additional hour to ensure complete precipitation and removal of unreacted monomers and salts. Collect the polymer by vacuum filtration. Wash the polymer extensively with methanol and then dry it in a vacuum oven at 60 °C overnight.
Visualizing the Gilch Polymerization Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,4-Bis(bromomethyl)naphthalene
Welcome to the technical support center for the synthesis of 1,4-bis(bromomethyl)naphthalene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and side reactions encountered during its synthesis, providing in-depth troubleshooting advice and validated protocols to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most prevalent and effective method for synthesizing this compound is through the free-radical bromination of 1,4-dimethylnaphthalene.[1] This reaction, often referred to as a Wohl-Ziegler bromination, typically employs N-bromosuccinimide (NBS) as the brominating agent and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, in a non-polar solvent like carbon tetrachloride (CCl₄) or benzene.[1][2] The reaction is usually initiated by heat or light.[3]
Q2: Why is N-bromosuccinimide (NBS) preferred over elemental bromine (Br₂)?
NBS is the reagent of choice for benzylic brominations for several key reasons:[4]
-
Selectivity: NBS allows for the selective bromination of the benzylic positions (the CH₃ groups) over electrophilic aromatic substitution on the naphthalene ring.
-
Controlled Bromine Concentration: NBS provides a low, constant concentration of bromine in the reaction mixture.[5] This is crucial for favoring the radical substitution pathway and minimizing side reactions like the addition of bromine to the aromatic system.[5][6]
-
Safety and Handling: NBS is a crystalline solid that is easier and safer to handle than liquid bromine, which is highly corrosive and volatile.
Q3: My reaction is sluggish or incomplete. What are the potential causes?
Several factors can lead to an incomplete or slow reaction:
-
Inactive Initiator: The radical initiator (e.g., AIBN) may have decomposed due to improper storage. It is advisable to use a fresh batch of the initiator.
-
Insufficient Initiation: The reaction may not have been heated to a sufficient temperature to initiate the homolytic cleavage of the initiator, or the light source (if used) may not be of the appropriate wavelength or intensity.
-
Radical Inhibitors: The presence of impurities that act as radical scavengers can quench the reaction. Ensure all reagents and solvents are pure.
-
Poor Solubility: In some solvents, the starting material, 1,4-dimethylnaphthalene, may not be fully dissolved at the reaction temperature, limiting its availability for the reaction.
Q4: What are the major side products I should be aware of?
The primary side products in the synthesis of this compound include:
-
1-(Bromomethyl)-4-methylnaphthalene: The mono-brominated intermediate. Its presence indicates an incomplete reaction.
-
Over-brominated products: This can include the formation of 1-(dibromomethyl)-4-(bromomethyl)naphthalene or 1,4-bis(dibromomethyl)naphthalene.[7]
-
Ring-brominated isomers: Although less common with NBS, some electrophilic aromatic bromination can occur, leading to bromine substitution on the naphthalene ring.[1]
-
Polymeric materials: Under certain conditions, the highly reactive product can self-polymerize.
Troubleshooting Guide: Common Side Reactions and Mitigation Strategies
This section delves into the specific challenges you might face during the synthesis of this compound and provides actionable solutions.
Issue 1: Formation of Mono-brominated Impurity (1-(Bromomethyl)-4-methylnaphthalene)
Causality: The presence of the mono-brominated product is a clear indicator of an incomplete reaction. This typically arises from using an insufficient amount of the brominating agent or not allowing the reaction to proceed to completion.
Troubleshooting Protocol:
-
Stoichiometry Check: Ensure that at least 2.2 molar equivalents of NBS are used relative to 1,4-dimethylnaphthalene to favor the formation of the di-brominated product.[1]
-
Reaction Monitoring: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction should be allowed to proceed until the starting material and the mono-brominated intermediate are no longer detectable.
-
Extended Reaction Time: If the reaction stalls, consider extending the reaction time. If using a thermal initiator, ensure the temperature is maintained consistently.
Data Presentation: Effect of NBS Equivalents on Product Distribution
| Molar Equivalents of NBS | 1,4-Dimethylnaphthalene (%) | 1-(Bromomethyl)-4-methylnaphthalene (%) | This compound (%) |
| 1.1 | ~5 | ~85 | ~10 |
| 2.2 | <1 | <5 | >95 |
Note: These are representative values and can vary based on specific reaction conditions.
Issue 2: Over-bromination Leading to Dibromomethyl Groups
Causality: The formation of 1-(dibromomethyl)-4-(bromomethyl)naphthalene and other over-brominated species occurs when the benzylic hydrogens of the desired product react further with the bromine radical.[7] This is more likely to happen with prolonged reaction times or if localized high concentrations of bromine occur.
Troubleshooting Protocol:
-
Controlled Addition of NBS: Instead of adding all the NBS at once, consider a portion-wise or slow, continuous addition to maintain a low and steady concentration of the brominating agent.
-
Temperature Control: Avoid excessive heating, as this can increase the rate of the undesired over-bromination reaction. In some cases, lowering the reaction temperature can improve selectivity.[7]
-
Solvent Choice: The choice of solvent can influence the reaction's selectivity. While CCl₄ is traditional, other solvents like benzene or acetonitrile can be used.[1][8] It's worth noting that acetonitrile can sometimes favor nuclear bromination.[8]
Logical Relationship Diagram: Controlling Bromination Selectivity
Caption: Relationship between reaction parameters and product distribution.
Issue 3: Formation of Ring-Brominated Side Products
Causality: Electrophilic aromatic substitution can compete with the desired free-radical pathway, leading to the bromination of the naphthalene nucleus.[1] This is often promoted by the presence of acidic impurities, which can polarize the N-Br bond in NBS, making it a source of electrophilic bromine. The hydrogen bromide (HBr) generated during the reaction can also catalyze this side reaction.
Troubleshooting Protocol:
-
Use of a Radical Initiator: Ensure a radical initiator is used to promote the free-radical pathway over the ionic pathway.
-
Solvent Purity: Use anhydrous and non-polar solvents to disfavor the formation of ionic species.
-
Addition of a Base: In some cases, the addition of a non-nucleophilic base, such as calcium carbonate, can scavenge any HBr formed and suppress ring bromination.
-
Light Initiation: Using visible light for initiation can be highly effective in increasing the selectivity of the reaction and simplifying purification.[1]
Experimental Workflow: Minimizing Ring Bromination
References
- 1. academic.oup.com [academic.oup.com]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 5. Wohl-Ziegler Reaction [organic-chemistry.org]
- 6. scientificupdate.com [scientificupdate.com]
- 7. krc.cecri.res.in [krc.cecri.res.in]
- 8. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Purification of 1,4-Bis(bromomethyl)naphthalene
Welcome to the technical support center for 1,4-Bis(bromomethyl)naphthalene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional linker in their synthetic workflows. As a reactive benzylic bromide, achieving high purity is paramount for successful downstream applications and reproducible results. This document provides in-depth, field-proven insights into purification methodologies, troubleshooting common issues, and ensuring the stability of your material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
Answer: The impurity profile of this compound is largely dictated by its synthesis, which typically involves the radical bromination of 1,4-dimethylnaphthalene with a reagent like N-bromosuccinimide (NBS).[1][2] Consequently, the most prevalent impurities include:
-
Starting Material: Unreacted 1,4-dimethylnaphthalene.
-
Mono-brominated Intermediate: 1-(Bromomethyl)-4-methylnaphthalene, resulting from incomplete reaction.
-
Isomeric Products: Commercial starting materials may contain other dimethylnaphthalene isomers (e.g., 2,6-dimethylnaphthalene), leading to the formation of isomeric bis(bromomethyl)naphthalene products.[3][4]
-
Reaction By-products: Succinimide, if NBS is used as the brominating agent.[1]
-
Degradation Products: Due to the reactivity of the benzylic bromide moieties, hydrolysis can occur in the presence of moisture, leading to the formation of corresponding alcohols or ethers.
Q2: Which purification method should I choose: recrystallization or column chromatography?
Answer: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is highly effective for removing small amounts of impurities from a solid crude product, especially if the impurities have significantly different solubility profiles from the desired compound. It is often the most efficient method for obtaining highly crystalline, pure material on a larger scale.[5][6]
-
Column Chromatography is the preferred method when the crude product contains a complex mixture of impurities with polarities similar to the product, such as the mono-brominated intermediate and unreacted starting material.[7][8] It offers superior separation power for these types of mixtures, though it can be more time-consuming and require larger volumes of solvent for large-scale purifications.
A common and robust strategy involves an initial purification by column chromatography to remove the bulk of impurities, followed by a final recrystallization step to achieve high crystalline purity.[9]
Q3: What are the critical safety precautions for handling this compound?
Answer: this compound and related benzylic bromides are potent lachrymators (tear-inducing agents) and are corrosive, causing burns to the skin, eyes, and respiratory tract.[10][11][12] Strict adherence to safety protocols is mandatory.
-
Engineering Controls: Always handle the compound in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][14]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles. A face shield is recommended when handling larger quantities.[10][13]
-
Handling: Avoid creating dust. If the material is a fine powder, handle it carefully. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[14]
Purification Workflow Overview
The following diagram illustrates a general workflow for purifying crude this compound, guiding the user from the initial crude product to a final, validated pure compound.
Caption: A logical workflow for the purification of this compound.
Troubleshooting Guide
Problem 1: My recrystallization yield is very low.
| Probable Cause | Proposed Solution |
| Excess Solvent: Too much solvent was used, keeping the product dissolved even at low temperatures. | Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture.[5] |
| Inappropriate Solvent: The product has high solubility in the chosen solvent even when cold. | Consult a solvent selection table (see Table 1 below). You may need to use a mixed-solvent system or a different solvent entirely. |
| Premature Crystallization: Crystals formed in the funnel during hot filtration. | Pre-heat your filtration apparatus (funnel and receiving flask) and use a stemless funnel to prevent clogging. Ensure the solution remains hot during transfer. |
| Cooling Too Rapidly: Rapid cooling traps impurities and forms small, impure crystals that are easily lost during filtration. | Allow the hot, saturated solution to cool slowly to room temperature on an insulated surface before moving it to an ice bath for complete crystallization.[5] |
Problem 2: The product oils out instead of crystallizing.
| Probable Cause | Proposed Solution |
| High Impurity Level: Significant amounts of impurities are present, depressing the melting point of the mixture below the boiling point of the solvent. | Purify the crude material first by column chromatography to remove the bulk of impurities before attempting recrystallization. |
| Solvent Choice: The boiling point of the recrystallization solvent is higher than the melting point of the pure compound. | Choose a solvent with a lower boiling point than the melting point of this compound (approx. 180-184°C). |
Problem 3: My TLC plate shows multiple spots after purification.
| Probable Cause | Proposed Solution |
| Ineffective Recrystallization: The chosen solvent did not effectively differentiate between the product and impurities. | Repeat the recrystallization with a different solvent system. |
| Co-eluting Impurities: In column chromatography, an impurity has a similar Rf value to the product in the chosen eluent. | Optimize the column chromatography mobile phase. Try a solvent system with different polarity (e.g., switch from ethyl acetate/hexane to dichloromethane/hexane).[7][8] A shallower gradient during elution may also improve separation. |
| Presence of Isomers: Structural isomers are present and are often very difficult to separate by standard purification techniques. | Isomeric separation may require specialized chromatographic techniques or fractional crystallization. Confirm the presence of isomers by ¹H NMR spectroscopy. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is ideal for crude material that is already substantially pure and solid.
Materials:
-
Crude this compound
-
Recrystallization Solvent (e.g., Ethanol, Hexane, or Toluene - see Table 1)
-
Erlenmeyer flasks, hot plate, Büchner funnel, filter paper
Procedure:
-
Solvent Selection: Choose an appropriate solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[15]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. In a separate flask, heat the chosen solvent to its boiling point. Add the hot solvent portion-wise to the flask containing the solid, with constant swirling and heating, until the solid just dissolves.[5]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation appears to be complete, place the flask in an ice-water bath for at least 30 minutes to maximize crystal recovery.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.[5]
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Determine the melting point and perform TLC or HPLC to confirm purity.
Table 1: Recommended Solvents for Recrystallization
| Solvent | Rationale & Comments |
| Toluene | Excellent choice. Provides a good balance of solubility at high temperature and insolubility at low temperature. |
| Ethanol | A common choice, but solubility may be higher at room temperature, potentially reducing yield.[1] |
| Hexane | Good for removing more polar impurities. The product has lower solubility, which can be good for recovery but may require larger volumes.[8] |
| Dichloromethane/Hexane | A mixed-solvent system can be fine-tuned to achieve optimal solubility characteristics. |
Protocol 2: Purification by Silica Gel Column Chromatography
This method is best for crude mixtures containing significant amounts of starting material or mono-brominated intermediates.
Materials:
-
Crude this compound
-
Silica Gel (60 Å, 230-400 mesh)
-
Eluent: Dichloromethane/Hexane mixture (e.g., starting with 20:80 v/v)[7]
-
Glass column, flasks for fraction collection, TLC plates
Procedure:
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity eluent (e.g., 100% hexane or 5% dichloromethane in hexane) and pack the column.
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane. Pre-adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with the low-polarity mobile phase. The less polar unreacted 1,4-dimethylnaphthalene will elute first.
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of dichloromethane) to elute the mono-brominated intermediate, followed by the desired this compound.
-
Fraction Analysis: Monitor the elution process by collecting fractions and analyzing them using TLC.
-
Isolation: Combine the pure fractions containing the desired product and evaporate the solvent under reduced pressure. The resulting solid can be used directly or further purified by recrystallization.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common purification issues.
References
- 1. prepchem.com [prepchem.com]
- 2. rsc.org [rsc.org]
- 3. scbt.com [scbt.com]
- 4. This compound (contains isomer) 65.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 5. home.sandiego.edu [home.sandiego.edu]
- 6. ukessays.com [ukessays.com]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. orgsyn.org [orgsyn.org]
- 10. fishersci.com [fishersci.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. synquestlabs.com [synquestlabs.com]
- 14. file.bldpharm.com [file.bldpharm.com]
- 15. solubilityofthings.com [solubilityofthings.com]
Preventing premature gelation in polymerization with 1,4-Bis(bromomethyl)naphthalene
Welcome to the technical support center for polymerization utilizing 1,4-Bis(bromomethyl)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing polymers with this versatile yet reactive monomer. Premature gelation is a common challenge that can lead to failed experiments and loss of valuable materials. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you achieve successful and reproducible polymerization outcomes.
Understanding the Challenge: The Propensity for Premature Gelation
This compound is a bifunctional monomer frequently employed in the synthesis of poly(1,4-naphthalene vinylene) (PNV) and related conjugated polymers through methods like the Gilch polymerization.[1][2] The high reactivity of the benzylic bromide groups, which are susceptible to forming radical and carbocationic intermediates, makes this monomer prone to side reactions that can lead to cross-linking and, ultimately, premature gelation of the reaction mixture.[3] Gelation is the formation of a three-dimensional polymer network that is insoluble and intractable, marking a point of no return in a polymerization reaction.[4]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of premature gelation when using this compound?
A1: The primary cause of premature gelation is uncontrolled cross-linking reactions between growing polymer chains. In the context of Gilch polymerization, which proceeds via a radical mechanism, side reactions such as intermolecular Friedel-Crafts alkylation can occur.[3][5] In this side reaction, a reactive intermediate from one polymer chain can attack the electron-rich naphthalene ring of another chain, forming a covalent bond and creating a branch point. An accumulation of these branch points leads to the formation of an insoluble polymer network.[3]
Q2: How does monomer purity impact the polymerization of this compound?
A2: Monomer purity is critical for a controlled polymerization. Impurities can act as chain terminators or, more problematically, as cross-linking agents.
-
Monofunctional Impurities: Species with only one bromomethyl group will cap the growing polymer chains, leading to a lower than expected molecular weight.
-
Trifunctional or Polyfunctional Impurities: The presence of impurities with more than two reactive sites will inevitably lead to the formation of a cross-linked network and premature gelation.
-
Acidic Impurities: Residual acids from the monomer synthesis can catalyze side reactions, such as Friedel-Crafts alkylation, accelerating the onset of gelation.[3]
Q3: What is the role of temperature in preventing premature gelation?
A3: Temperature is a critical parameter to control. While higher temperatures can increase the rate of the desired polymerization, they disproportionately accelerate the rate of side reactions that lead to cross-linking.[4] It is generally recommended to conduct the polymerization at the lowest temperature that allows for a reasonable reaction rate to minimize these unwanted side reactions.[3]
Q4: Can the choice of solvent influence the likelihood of premature gelation?
A4: Absolutely. The solvent can play a significant role in stabilizing or destabilizing reactive intermediates. For polymerizations that may have ionic character, polar solvents can promote the formation of carbocationic intermediates, which can participate in Friedel-Crafts alkylation.[3] Therefore, non-polar or weakly polar, anhydrous solvents are often preferred. It is also crucial that the solvent is rigorously dried, as water can react with the bromomethyl groups to generate hydrobromic acid (HBr), which can catalyze side reactions.[3]
Q5: What are polymerization inhibitors, and should I use them with this compound?
A5: Polymerization inhibitors are compounds that scavenge reactive species, typically free radicals, to prevent unwanted polymerization during storage or the initial phases of a reaction.[6][7] Common inhibitors include phenolic compounds like hydroquinone or stable radicals like TEMPO.[6] While commercial monomers are often supplied with inhibitors, their incomplete removal can lead to uncontrolled polymerization. Conversely, for reactions proceeding via a radical mechanism like the Gilch polymerization, the controlled use of a retarder (a type of inhibitor that slows down, but doesn't completely stop polymerization) could potentially mitigate premature gelation by reducing the concentration of active radical species at any given time. However, this requires careful optimization.
Troubleshooting Guide: A Systematic Approach to Preventing Premature Gelation
This section provides a systematic approach to troubleshooting and preventing premature gelation in your polymerization reactions with this compound.
Issue 1: Reaction Mixture Gels Shortly After Initiation
Symptoms:
-
A rapid and dramatic increase in viscosity.
-
Formation of an insoluble, gelatinous mass in the reaction flask.
Potential Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| High Monomer Concentration | A higher concentration of the monomer increases the probability of intermolecular reactions leading to cross-linking.[4] | Reduce the initial monomer concentration. A more dilute solution can favor intramolecular cyclization or linear chain growth over intermolecular cross-linking. |
| High Initiator/Base Concentration | In Gilch polymerization, a high concentration of the strong base used for initiation can lead to a burst of reactive intermediates, increasing the likelihood of side reactions and gelation.[8] | Reduce the concentration of the initiator or base. Consider a slower, dropwise addition of the base to the monomer solution to maintain a low instantaneous concentration of reactive species.[8] |
| Elevated Reaction Temperature | As discussed in the FAQs, higher temperatures accelerate side reactions that cause cross-linking.[4] | Conduct the polymerization at a lower temperature. For Gilch polymerization, starting at 0°C or even lower is often recommended.[3][8] |
| Monomer Impurities | Polyfunctional or acidic impurities are a common culprit for premature gelation.[3] | Purify the this compound monomer before use. Recrystallization is a common and effective method. |
Issue 2: Inconsistent Results and Batch-to-Batch Variation in Gelation Time
Symptoms:
-
Some polymerization reactions proceed as expected, while others gel prematurely under seemingly identical conditions.
Potential Causes & Corrective Actions:
| Potential Cause | Explanation | Recommended Action |
| Inconsistent Monomer Purity | Different batches of the monomer may have varying levels of purity. | Standardize your monomer purification protocol and verify the purity of each batch before use (e.g., via NMR, melting point). |
| Atmospheric Contamination | Moisture and oxygen from the atmosphere can interfere with the reaction. Moisture can lead to the formation of HBr, catalyzing side reactions, while oxygen can interact with radical intermediates.[3] | Ensure your reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use Schlenk line techniques and freshly distilled, anhydrous solvents. |
| Localized "Hot Spots" | Poor mixing can lead to localized areas of high monomer or initiator concentration, initiating gelation that then propagates through the mixture.[4] | Ensure efficient and consistent stirring throughout the reaction. For viscous solutions, mechanical stirring is recommended. |
Visualizing the Process: Gilch Polymerization and the Onset of Gelation
The following diagrams illustrate the intended polymerization pathway and the competing side reaction that leads to premature gelation.
Caption: Idealized Gilch polymerization pathway.
Caption: Mechanism of premature gelation via cross-linking.
Experimental Protocols
Protocol 1: Purification of this compound by Recrystallization
Objective: To remove impurities that may cause premature gelation.
Materials:
-
Crude this compound
-
A suitable solvent for recrystallization (e.g., toluene, hexane, or a mixture thereof)
-
Standard laboratory glassware (Erlenmeyer flask, Buchner funnel, etc.)
Procedure:
-
In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold, fresh solvent.
-
Dry the purified monomer thoroughly under vacuum to remove any residual solvent.
-
Confirm the purity of the recrystallized monomer by measuring its melting point and obtaining an NMR spectrum.
Protocol 2: A Generalized Gilch Polymerization to Minimize Gelation
Objective: To synthesize poly(1,4-naphthalene vinylene) while minimizing the risk of premature gelation.
Materials:
-
Purified this compound
-
Potassium tert-butoxide (t-BuOK) solution in anhydrous tetrahydrofuran (THF)
-
Anhydrous THF
-
Methanol
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Set up a flame-dried, three-neck flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Under a positive pressure of nitrogen, dissolve the purified this compound in anhydrous THF to achieve a dilute concentration (e.g., 0.1 M).
-
Cool the monomer solution to 0°C using an ice bath.
-
Slowly add the potassium tert-butoxide solution dropwise to the stirred monomer solution over a period of 1-2 hours. A typical molar ratio of base to monomer is in slight excess.[8]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an extended period (e.g., 18-24 hours). The solution may become viscous and change color.
-
Quench the polymerization by pouring the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Collect the polymer by filtration, wash thoroughly with methanol to remove unreacted monomer and oligomers, and dry under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. d-nb.info [d-nb.info]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Polymerisation inhibitor - Wikipedia [en.wikipedia.org]
- 7. 3vsigmausa.com [3vsigmausa.com]
- 8. Synthesis and properties of poly(p-phenylene vinylene) derivatives with hyperbranched structure and containing a nitro substituent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Polymerization of 1,4-Bis(bromomethyl)naphthalene
Welcome to the technical support center for the polymerization of 1,4-bis(bromomethyl)naphthalene. This guide is designed for researchers, scientists, and professionals in drug development and materials science. Here, we address common challenges encountered during the synthesis of polymers from this highly reactive monomer. Our goal is to provide you with the causal understanding and practical protocols necessary to troubleshoot issues, optimize your reaction conditions, and achieve reproducible, high-quality results.
The high reactivity of the benzylic bromide functional groups in this compound makes it a valuable monomer for various polymerization techniques. However, this same reactivity is the source of significant experimental challenges, most notably a strong propensity for uncontrolled side reactions that can lead to branching, cross-linking, and premature gelation. This guide provides a structured approach to mitigating these issues.
Section 1: Monomer Integrity - The Foundation of Success
The quality of your starting material is the single most important factor for a successful polymerization. Impurities can act as chain terminators, cross-linkers, or catalysts for unwanted side reactions.
FAQ 1: Why is the purity of this compound so critical?
Answer: The purity of the this compound monomer is paramount because even trace impurities can drastically alter the course of the polymerization.[1] The primary concerns are:
-
Monofunctional Impurities: Species with only one bromomethyl group (e.g., 1-(bromomethyl)naphthalene) will act as chain stoppers, preventing the polymer from reaching a high molecular weight.[2]
-
Trifunctional or Polyfunctional Impurities: Impurities with more than two reactive sites will act as cross-linking agents, leading to rapid and uncontrollable gelation of the reaction mixture.[1]
-
Acidic Impurities: Residual acids from the monomer synthesis, such as HBr, can catalyze Friedel-Crafts alkylation side reactions, which is a primary cause of branching and gelation.[1]
-
Metallic Impurities: Trace metals from catalysts used during monomer synthesis can also promote undesirable side reactions.[1]
Therefore, starting with a monomer of the highest possible purity (>99%) is essential for achieving controlled polymerization and reproducible results.
Experimental Protocol 1: Monomer Purification
This protocol describes the recrystallization of this compound to achieve high purity.
-
Solvent Selection: Choose a solvent system in which the monomer is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of hexane and ethyl acetate is often effective.
-
Dissolution: In a fume hood, gently heat your chosen solvent. Add the crude this compound to a separate flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold hexane to remove any residual soluble impurities.
-
Drying: Dry the purified monomer thoroughly in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved. Store the purified monomer under an inert atmosphere (e.g., in a desiccator with nitrogen or argon).
Section 2: Troubleshooting Common Polymerization Issues
This section addresses the most frequent problems encountered during the polymerization process. A general troubleshooting workflow is provided below.
Caption: Troubleshooting workflow for common polymerization issues.
Issue 1: Premature Gelation or Cross-linking
Symptom: The reaction mixture transforms into an insoluble solid or gel well before the targeted reaction time or molecular weight is reached. A sudden, dramatic increase in viscosity is often observed.
Primary Cause: Uncontrolled intermolecular Friedel-Crafts alkylation reactions. The highly reactive benzylic bromide groups can form carbocation intermediates that subsequently attack the electron-rich naphthalene rings of other polymer chains, creating a cross-linked network.[1] Higher temperatures significantly accelerate this side reaction.
Caption: Primary side reaction leading to gelation.
Solutions & Preventative Measures:
-
Temperature Control: This is the most critical parameter. Maintain a low and constant reaction temperature. It is highly recommended to conduct the polymerization at the lowest temperature that still affords a reasonable reaction rate (e.g., 0 °C to room temperature, depending on the specific polymerization method).[1]
-
Solvent Selection: Use a dry, inert, and non-coordinating solvent. Halogenated aliphatic solvents like 1,2-dichloroethane or dichloromethane are often suitable. Crucially, avoid aromatic solvents like benzene or toluene , as they can participate in Friedel-Crafts reactions with the growing polymer chains.[1]
-
Monomer Purity: As detailed in Section 1, use monomer of >99% purity to eliminate potential catalysts (acidic impurities) or innate cross-linkers (polyfunctional impurities).[1]
-
Avoid Lewis Acids: Do not use Lewis acid catalysts (e.g., AlCl₃, FeCl₃) as they are potent promoters of Friedel-Crafts alkylation.[1]
-
Monomer Concentration: A lower monomer concentration can reduce the probability of intermolecular reactions. Consider adding the monomer dropwise over an extended period to keep its instantaneous concentration low.
Issue 2: Low Molecular Weight
Symptom: Gel Permeation Chromatography (GPC) analysis shows a lower number-average molecular weight (Mn) or weight-average molecular weight (Mw) than expected.
Primary Causes:
-
Presence of Impurities: Water or other protic impurities can terminate the polymerization. Monofunctional impurities in the monomer act as chain stoppers.[2]
-
Incomplete Reaction: The polymerization may not have been allowed to proceed to a high enough conversion.[2]
-
Chain Transfer Reactions: Impurities in the solvent or the solvent itself can act as chain-transfer agents, terminating one chain while initiating another, which ultimately lowers the average molecular weight.[1]
-
Suboptimal Temperature: A temperature that is too low may result in an insufficient reaction rate, while a temperature that is too high can cause degradation or favor side reactions that terminate chains.[2]
Solutions & Preventative Measures:
-
Rigorous Purification: Purify all monomers and solvents before use. Ensure all glassware is oven- or flame-dried, and the reaction is conducted under a strictly inert atmosphere (nitrogen or argon).[2]
-
Optimize Reaction Time: Increase the reaction time to allow the polymerization to reach higher conversion. Monitor the reaction progress by taking aliquots for analysis if possible.
-
Optimize Temperature: Systematically vary the reaction temperature to find the optimal balance between reaction rate and the suppression of side reactions.
-
Precise Stoichiometry: For co-polymerizations, an exact 1:1 molar ratio of reactive functional groups is critical for achieving high molecular weight. Any deviation will limit the chain length.[2]
Issue 3: Broad Polydispersity Index (PDI)
Symptom: GPC analysis reveals a broad molecular weight distribution, with a PDI (Mw/Mn) significantly greater than 2.0. The resulting polymer exhibits inconsistent physical properties.
Primary Causes:
-
Side Reactions: Friedel-Crafts alkylation leads to branching, which inherently broadens the molecular weight distribution.[1]
-
Slow Initiation: In chain-growth polymerizations, if the rate of initiation is slow compared to the rate of propagation, new chains will be formed throughout the reaction, leading to a wide range of chain lengths.
-
Poor Mixing/Heterogeneity: Temperature or concentration gradients within the reaction vessel can lead to different polymerization rates, resulting in a broader PDI.
Solutions & Preventative Measures:
-
Minimize Side Reactions: Follow all the recommendations outlined in the "Premature Gelation" section. Suppressing Friedel-Crafts reactions is key to achieving a narrower PDI.
-
Select an Appropriate Initiator: For radical polymerizations, choose an initiator that decomposes rapidly and efficiently at the reaction temperature to ensure all chains start growing at approximately the same time.[3]
-
Ensure Homogeneous Conditions: Use efficient mechanical stirring throughout the reaction to maintain a uniform temperature and concentration of reactants.
Section 3: General FAQs
Q1: What is the ideal solvent for the polymerization of this compound? A1: The ideal solvent should be inert, capable of dissolving both the monomer and the resulting polymer, and should not promote carbocation formation. Halogenated aliphatic solvents like 1,2-dichloroethane and dichloromethane are often good choices. Nitrobenzene can also be used but is toxic and requires careful handling. Aromatic solvents (benzene, toluene) should generally be avoided.[1] The solvent must be rigorously dried before use.
Q2: How can I detect and quantify branching in my polymer? A2: A combination of techniques is recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools. Branch points will create new signals, particularly in the aromatic region (due to tri-substituted naphthalene rings) and in the aliphatic region (methine protons at the branch points).[1]
-
Gel Permeation Chromatography (GPC) with Light Scattering: A multi-detector GPC system (including a light scattering detector) can be used to determine the absolute molecular weight and provide information about the polymer's conformation in solution, which can indicate branching.
-
Rheology: An increase in melt viscosity and elasticity compared to a linear polymer of a similar molecular weight is a strong indicator of branching.[1]
Q3: Can this monomer be used in controlled radical polymerization techniques like ATRP or RAFT? A3: While challenging, it is conceptually possible. The high reactivity of the benzylic bromides could potentially interfere with the catalyst complex in ATRP or the chain transfer agent in RAFT. Significant optimization of the catalyst/ligand system, initiator, temperature, and solvent would be required. The potential for Friedel-Crafts side reactions would still need to be carefully managed, likely by using very low temperatures.
Section 4: Summary of Optimized Reaction Parameters
This table provides a quick-reference guide to key experimental parameters and troubleshooting actions.
| Parameter | Recommended Range | Potential Issue & Cause | Troubleshooting Action |
| Monomer Purity | > 99% | Gelation, Low Mw, Broad PDI (Impurities) | Recrystallize monomer; verify purity via NMR/Melting Point. |
| Reaction Temp. | 0 °C - 40 °C (System Dependent) | > 40°C: Gelation (Friedel-Crafts Side Reactions) | Lower reaction temperature significantly.[1] |
| Solvent | Dry, non-aromatic (e.g., DCM, DCE) | Gelation / Side Reactions (Aromatic Solvents) | Use halogenated aliphatic solvents.[1] |
| PDI | 1.5 - 2.5 | > 2.5 (Branching due to Friedel-Crafts) | Lower temperature, use high-purity monomer.[1] |
| Molecular Weight | As per target | Lower than expected (Chain transfer/impurities) | Purify solvent and reagents; ensure inert atmosphere.[2] |
| Yield | > 90% | Low yield (Incomplete reaction, loss during workup) | Optimize reaction time and temperature; refine purification.[1] |
References
Technical Support Center: Characterization of Byproducts from 1,4-Bis(bromomethyl)naphthalene Reactions
Welcome to the technical support guide for navigating the complexities of reactions involving 1,4-Bis(bromomethyl)naphthalene (BBMN). This document serves as a specialized resource for researchers, chemists, and drug development professionals. BBMN is a highly valuable bifunctional electrophile for synthesizing a range of materials and complex molecules. However, its dual reactivity presents unique challenges, often leading to the formation of undesired byproducts. This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab, providing not just solutions but the underlying chemical principles to empower your research.
Section 1: FAQs - Issues in Synthesis and Purity of BBMN
The quality of your starting material is paramount. Problems in the synthesis of BBMN itself can introduce impurities that complicate subsequent reactions. The most common synthesis involves the free-radical bromination of 1,4-dimethylnaphthalene using N-Bromosuccinimide (NBS).[1][2]
Question 1: My synthesis of BBMN is not going to completion. The ¹H NMR spectrum shows a singlet for a methyl group around 2.7 ppm and multiple aromatic signals. What is this impurity?
Answer: This is a classic case of incomplete bromination. The primary byproduct is almost certainly 1-(bromomethyl)-4-methylnaphthalene .
-
Causality: The free-radical bromination of the two methyl groups occurs sequentially. If the reaction time is too short, the stoichiometry of NBS is insufficient, or the radical initiator is not efficient, the reaction can stall after the first bromination. The stability of the benzylic radical formed is a key factor in this reaction.[3][4]
-
Troubleshooting & Verification:
-
Stoichiometry: Ensure at least 2.2 equivalents of NBS are used for the dibromination.[1]
-
Initiator: Use a fresh source of a radical initiator like AIBN (azobisisobutyronitrile) or benzoyl peroxide. Photochemical initiation using visible light can also be highly effective and selective.[1][5]
-
Reaction Monitoring: Monitor the reaction by TLC or ¹H NMR on an aliquot. The disappearance of the starting 1,4-dimethylnaphthalene and the intermediate 1-(bromomethyl)-4-methylnaphthalene signals the reaction's completion.
-
Purification: This mono-bromo byproduct can often be separated from the desired dibromo product by careful recrystallization, as BBMN is typically less soluble.
-
Question 2: My mass spectrum shows peaks higher than the expected molecular weight for BBMN, and the aromatic region of my NMR is unusually complex. Could this be ring bromination?
Answer: Yes, electrophilic aromatic substitution (ring bromination) is a possible side reaction, although less common than incomplete benzylic bromination under standard radical conditions.
-
Causality: Benzylic bromination with NBS is favored under conditions that promote radical formation (light, radical initiators) and in non-polar solvents like carbon tetrachloride or benzene.[6][7] However, if ionic conditions are inadvertently introduced (e.g., traces of acid, polar protic solvents), electrophilic addition of bromine to the naphthalene ring can occur. The presence of Br₂ (which can form from HBr reacting with NBS) can exacerbate this issue.
-
Troubleshooting & Verification:
-
Solvent Choice: Use dry, non-polar solvents. Benzene and carbon tetrachloride are classic choices, though safer alternatives like dichloromethane can also be used.[1][8]
-
Control of HBr: Some protocols include a base scavenger like pyridine or sodium carbonate in small amounts to neutralize the HBr byproduct, which can catalyze ionic side reactions.
-
Characterization: Ring-brominated byproducts will have a distinct aromatic proton coupling pattern in the ¹H NMR and a molecular ion peak in the mass spectrum corresponding to C₁₂H₉Br₃.
-
Section 2: FAQs - Byproducts in Nucleophilic Substitution Reactions
This is where the bifunctional nature of BBMN becomes the primary challenge. The two bromomethyl groups can react independently, leading to a competition between desired intramolecular reactions and undesired intermolecular polymerization.
Question 3: I reacted BBMN with my nucleophile, and it immediately formed an insoluble white solid that won't dissolve in common solvents. What is this byproduct?
Answer: You have almost certainly formed a polymer . This is the most common and significant byproduct when working with bifunctional reagents like BBMN.
-
Causality: BBMN has two electrophilic sites. If it reacts with any nucleophile (especially a di-nucleophile or even a mono-nucleophile under certain conditions), the initial product still contains a reactive bromomethyl group. This group can then react with another nucleophile from a different molecule, leading to a chain reaction (step-growth polymerization) that forms long, often insoluble polymer chains.[9]
-
Mechanism: The reaction proceeds via a series of Sₙ2 or Sₙ1 steps. Since the bromomethyl groups are on a benzylic-like carbon, both mechanisms are possible depending on the conditions.[10][11] The key issue is that the reaction is intermolecular rather than a controlled, single substitution.
dot
Caption: Desired substitution vs. byproduct polymerization pathway.
Question 4: How can I suppress or completely avoid polymerization?
Answer: Controlling polymerization requires favoring intramolecular reactions or ensuring the complete reaction of both sites in a controlled manner. The single most important technique is the use of high-dilution conditions .
-
Principle of High Dilution: By running the reaction at a very low concentration (e.g., <0.01 M), you decrease the probability of two reactive intermediates finding each other in solution (intermolecular reaction). This gives a reactive site on a molecule more time to find the other reactive site on the same molecule (if forming a macrocycle) or allows for controlled addition.
-
Practical Implementation:
-
Slow Addition: Use a syringe pump to add one of the reagents (often the BBMN) very slowly over a long period (e.g., 8-24 hours) to a dilute solution of the other reagent. This keeps the instantaneous concentration of the added reagent extremely low.
-
Large Solvent Volume: Use a significantly larger volume of solvent than you normally would for a standard reaction.
-
Temperature Control: Lower temperatures can sometimes slow the rate of polymerization relative to the desired reaction, but this is system-dependent.
-
Question 5: My product is contaminated with a more polar impurity that shows a broad peak in the NMR around 3.5-4.5 ppm. Could this be a hydrolysis product?
Answer: Yes, that is highly likely. The bromomethyl groups are susceptible to hydrolysis, especially if water is present in the solvent or if the reaction is worked up under aqueous conditions.
-
Causality: The benzylic carbon is electrophilic and can be attacked by water, a weak nucleophile, to form an alcohol. This can happen via an Sₙ1 or Sₙ2 mechanism.[12] The resulting byproduct would be 1-(bromomethyl)-4-(hydroxymethyl)naphthalene or the fully hydrolyzed 1,4-bis(hydroxymethyl)naphthalene .
-
Troubleshooting & Verification:
-
Anhydrous Conditions: Ensure you are using dry solvents and an inert atmosphere (e.g., Argon or Nitrogen) if your primary nucleophile is sensitive to water.
-
Workup: Minimize exposure to water during the workup or use non-aqueous workup procedures if possible.
-
Characterization: The -CH₂OH protons will appear as a singlet or doublet (if coupled to the OH proton) in the ¹H NMR, and the OH proton itself will be a broad, exchangeable singlet. This byproduct will also have a significantly lower Rf value on a TLC plate compared to the starting material due to its increased polarity.
-
Section 3: Troubleshooting & Characterization Guide
When an unexpected result occurs, a systematic approach to identification is crucial.
dot
Caption: Systematic workflow for identifying unknown byproducts.
Key Characterization Techniques
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is your first and most powerful tool for identifying byproducts. The benzylic methylene protons (-CH₂-) are particularly diagnostic.
| Compound / Byproduct Type | Typical ¹H NMR Shift (δ, ppm) | Key Features |
| This compound (BBMN) | ~4.95 (s, 4H) | Sharp singlet for the four equivalent -CH₂ Br protons.[13] |
| 1-(bromomethyl)-4-methylnaphthalene | ~4.9 (s, 2H), ~2.7 (s, 3H) | Two singlets: one for -CH₂ Br and one for -CH₃ . |
| Desired Substitution Product (R-CH₂-Nap-CH₂-R) | Varies (typically 3.5-5.0) | Disappearance of the ~4.95 ppm signal. Appearance of a new sharp singlet in a new chemical environment. |
| Polymeric Byproduct | Varies (typically 3.5-5.0) | Signals for the methylene protons will be significantly broadened due to the mixture of polymer chain lengths and restricted motion. |
| Hydrolysis Product (-CH₂OH) | ~4.8 (s, 2H), ~3.5-4.5 (br s, 1H) | Appearance of a new methylene signal for -CH₂ OH and a broad, D₂O-exchangeable signal for the -OH proton. |
2. Mass Spectrometry (MS): Mass spectrometry is excellent for identifying small-molecule byproducts and oligomers (short-chain polymers). For high molecular weight polymers, other techniques are needed.
-
Expected Result for Byproducts: Look for M⁺ peaks corresponding to the mass of hydrolyzed species or mono-brominated starting material.
-
Oligomers: In cases of partial polymerization, you may see a distribution of peaks separated by the mass of the repeating monomer unit.
3. Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): GPC/SEC is the definitive method for confirming polymerization.
-
Principle: This technique separates molecules based on their hydrodynamic volume (size in solution).
-
Expected Result: If your reaction has produced a polymer, GPC analysis will show a broad distribution of high molecular weight species, in stark contrast to the sharp, single peak expected for a small-molecule product.[14]
Troubleshooting Summary
| Symptom | Probable Cause | Recommended Action |
| Reaction produces an insoluble white solid. | Intermolecular Polymerization | Redo reaction under high-dilution conditions using slow addition (syringe pump). |
| Low yield; NMR shows a mixture of desired product and starting material. | Incomplete reaction; insufficient reactivity. | Increase reaction temperature, change to a more polar aprotic solvent (e.g., DMF, DMSO), or use a stronger base/nucleophile. |
| NMR shows broad, poorly resolved peaks for the product. | Polymerization | Confirm with GPC. Redesign reaction conditions to favor intramolecular processes. |
| Product is contaminated with a more polar spot on TLC. | Hydrolysis of bromomethyl groups. | Use anhydrous solvents and an inert atmosphere. Minimize exposure to water during workup. |
| Reaction with a di-nucleophile yields polymer instead of the desired macrocycle. | Intermolecular reaction is kinetically favored. | Employ high-dilution and slow-addition techniques to favor intramolecular cyclization. |
This guide provides a framework for diagnosing and solving common issues in the application of this compound. By understanding the competing reaction pathways and employing the characterization and control strategies outlined above, researchers can more effectively harness the synthetic potential of this versatile building block.
References
- 1. academic.oup.com [academic.oup.com]
- 2. prepchem.com [prepchem.com]
- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]
- 4. Khan Academy [khanacademy.org]
- 5. JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. This compound|lookchem [lookchem.com]
- 9. lupinepublishers.com [lupinepublishers.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 13. application.wiley-vch.de [application.wiley-vch.de]
- 14. researchgate.net [researchgate.net]
Controlling the molecular weight of polymers from 1,4-Bis(bromomethyl)naphthalene
Technical Support Center: Polymer Synthesis
Guide ID: TSC-PNV-MWC-001 Topic: Controlling the Molecular Weight of Polymers from 1,4-Bis(bromomethyl)naphthalene Senior Application Scientist: Dr. Gemini
Introduction for the Researcher
Welcome to the technical support center. This guide is designed for professionals engaged in the synthesis of conjugated polymers, specifically focusing on poly(1,4-naphthalenevinylene) (PNV) and its derivatives from the this compound monomer. The molecular weight (MW) and molecular weight distribution, or polydispersity index (PDI), are critical parameters that dictate the final material's processability, solubility, and optoelectronic properties. For applications in drug delivery, organic electronics, and advanced materials, precise control over these parameters is not just desirable—it is essential for achieving reproducible and optimal performance.
This document moves beyond standard protocols to provide a deeper understanding of the underlying mechanisms governing polymerization. We will explore common challenges, offer practical solutions, and introduce advanced strategies to help you gain precise control over your polymer synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for polymerizing this compound, and what are its inherent limitations for molecular weight control?
A1: The most prevalent method is the Gilch polymerization , a base-induced condensation reaction.[1][2] In this process, a strong base, typically potassium tert-butoxide (t-BuOK), is used to dehydrohalogenate the this compound monomer. This elimination reaction is believed to form a highly reactive p-quinodimethane intermediate, which then polymerizes to form the poly(1,4-naphthalenevinylene) backbone.[2][3]
The primary limitation of the standard Gilch route is that it typically proceeds in a step-growth polymerization manner.[4] This leads to several challenges for molecular weight control:
-
Broad Polydispersity Index (PDI): Step-growth mechanisms often result in polymers with a broad range of chain lengths, with PDI values approaching 2.0.
-
Difficult MW Targeting: It is challenging to predetermine the final molecular weight with high precision. The MW is highly sensitive to reaction conditions, monomer purity, and stoichiometry of the reactive intermediates.[5]
-
Side Reactions: The high reactivity of the intermediates can lead to side reactions and structural defects, which can prematurely terminate chain growth and impact the final properties.[1]
Q2: My PDI is consistently high (>2.0). How can I achieve a more controlled polymerization with a narrow PDI?
A2: Achieving a narrow PDI requires shifting the polymerization mechanism from a step-growth to a chain-growth process. In chain-growth polymerization, monomer molecules exclusively add to a growing polymer chain at an active center, rather than reacting with each other.[6][7] This results in polymers where all chains grow at a similar rate, leading to a narrow PDI (typically < 1.5).
For conjugated polymers, the state-of-the-art approach is Catalyst-Transfer Polycondensation (CTP) .[8][9] While more commonly applied to Kumada and Suzuki-type couplings, the principles can be adapted. CTP is a chain-growth process where the catalyst remains associated with the growing chain end and "walks" along the polymer as new monomer units are added.[9] This maintains a constant number of active growing chains and allows the molecular weight to be controlled by the monomer-to-catalyst ratio.[9]
Another strategy is to explore living polymerization techniques. These methods eliminate chain termination and transfer reactions, providing excellent control over MW and PDI.[7][10] While classic Gilch polymerization is not a living process, modifications or alternative routes like certain ring-opening metathesis polymerizations (ROMP) of related precursors can offer living characteristics.[11]
Q3: How can I adjust the molecular weight within a standard Gilch polymerization setup?
A3: While less precise than chain-growth methods, you can still influence the molecular weight in a Gilch polymerization by carefully manipulating several key experimental parameters. The relationship between these parameters and the final MW often needs to be determined empirically for your specific system.
-
Temperature: Temperature has a complex and critical role.[12]
-
Lowering the temperature (e.g., 0 °C to -20 °C) generally slows down the reaction rate but can suppress side reactions, often leading to higher molecular weights and fewer structural defects.[12]
-
Higher temperatures increase the reaction rate but can also promote chain termination or degradation, potentially limiting the achievable MW.[5][12] However, some studies on related PPV systems have shown that specific elevated temperatures can yield higher MW polymers, likely by influencing the solubility and reactivity of the growing chains.[13]
-
-
Solvent Choice: The solvent affects the solubility of the monomer, the base, and the growing polymer chains. A solvent in which the polymer is more soluble (e.g., toluene or THF for substituted derivatives) can prevent premature precipitation and allow chains to grow longer, resulting in higher MW.[13]
-
Monomer and Base Concentration:
-
Higher monomer concentrations can sometimes lead to higher molecular weights, but may also increase the likelihood of side reactions or insolubility.
-
The ratio of base to monomer is crucial. A slight excess of base is typically used to drive the elimination reaction, but a large excess can sometimes lead to undesired side reactions.
-
-
Rate of Base Addition: A slow, dropwise addition of the base to the monomer solution is highly recommended. This helps maintain a low concentration of reactive intermediates at any given time, which can favor chain propagation over side reactions and lead to more controlled growth and higher molecular weights.
Q4: Can I use a chain-stopper to predictably limit the molecular weight?
A4: Yes, this is a classic and effective strategy in step-growth polymerization and can be adapted for the Gilch route. By adding a small, controlled amount of a monofunctional reagent , you can cap the growing polymer chains and thus limit the final molecular weight.
For the polymerization of this compound, a suitable chain-stopper would be a molecule with a single bromomethyl group, such as 4-tert-butylbenzyl bromide . The monofunctional molecule will react with a growing chain end, effectively terminating its growth since it lacks a second functional group to continue the polymerization. The final molecular weight will be inversely proportional to the molar ratio of the chain-stopper to the monomer.
Troubleshooting Guide
| Problem | Potential Causes | Recommended Solutions |
| Low Molecular Weight (MW) | 1. Impure monomer (contains monofunctional impurities).2. Presence of water or oxygen, which can quench reactive intermediates.3. Reaction temperature is too high, causing side reactions/degradation.4. Premature precipitation of the polymer from the solvent. | 1. Recrystallize the this compound monomer before use.2. Use anhydrous solvents and rigorously maintain an inert atmosphere (N₂ or Ar).3. Lower the reaction temperature (e.g., start at 0 °C).4. Switch to a solvent with better solubility for the polymer (e.g., toluene instead of THF). |
| Broad Polydispersity (PDI > 2.0) | 1. Inherent step-growth nature of the polymerization.2. Inconsistent reaction temperature.3. Rapid addition of the base, creating multiple initiation events. | 1. For ultimate control, investigate chain-growth methods like Catalyst-Transfer Polycondensation.2. Use a cryostat or a well-controlled bath to maintain a stable temperature.3. Add the base solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. |
| Premature Gelation/Precipitation | 1. The polymer becomes insoluble in the reaction solvent as it reaches a certain MW.2. High monomer concentration leading to rapid formation of insoluble high MW chains.3. Possible cross-linking side reactions. | 1. Use a higher boiling point solvent that offers better polymer solubility (e.g., toluene, xylene).2. Reduce the initial monomer concentration.3. Lower the reaction temperature to reduce the rate of polymerization and suppress side reactions. |
| Inconsistent Results (Poor Reproducibility) | 1. Variability in monomer purity.2. Small variations in reaction setup (e.g., stirring speed, flask geometry).3. Inconsistent quality/concentration of the base (e.g., t-BuOK degrading over time). | 1. Use monomer from the same purified batch for a series of experiments.2. Standardize the entire experimental setup and procedure meticulously.3. Use freshly prepared or purchased base solution and titrate it before use to confirm its molarity. |
Visualizing the Process
Gilch Polymerization Mechanism
The diagram below illustrates the generally accepted mechanism for Gilch polymerization, proceeding through a reactive p-quinodimethane intermediate.
Caption: The Gilch polymerization mechanism.
Workflow for Molecular Weight Optimization
This workflow provides a systematic approach to optimizing the molecular weight of your polymer.
Caption: A systematic workflow for optimizing polymer molecular weight.
Experimental Protocol: Gilch Polymerization
This is a representative protocol. Researchers must adapt it based on their specific target polymer and safety assessments.
Materials:
-
This compound (recrystallized)
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF (inhibitor-free)
-
Methanol (for precipitation)
-
Standard Schlenk line glassware, syringes, and cannulas
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a rubber septum.
-
Monomer Dissolution: Under a positive flow of nitrogen, dissolve this compound (e.g., 1.00 g) in anhydrous THF (e.g., 50 mL) to create a ~0.06 M solution.
-
Cooling: Cool the monomer solution to 0 °C using an ice-water bath.
-
Base Addition: Using a syringe pump for consistent delivery, add the 1.0 M t-BuOK solution dropwise to the stirred monomer solution over 1-2 hours. A typical molar ratio of t-BuOK to monomer is 2.2:1.
-
Polymerization: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 20-24 hours under nitrogen. The solution will typically turn yellow/green and may become viscous.
-
Quenching & Precipitation: Quench the reaction by slowly pouring the polymer solution into a beaker containing a large volume of rapidly stirring methanol (e.g., 500 mL). A fibrous, colored precipitate should form.
-
Purification:
-
Collect the solid polymer by filtration.
-
Wash the polymer thoroughly with methanol to remove residual salts and oligomers.
-
To further purify, the polymer can be redissolved in a minimal amount of a good solvent (like chloroform or THF) and re-precipitated into methanol.
-
-
Drying: Dry the final polymer product in a vacuum oven at 40-60 °C until a constant weight is achieved.
-
Characterization: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn) using Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC) calibrated with appropriate standards (e.g., polystyrene).
References
- 1. davidlu.net [davidlu.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Control over Molecular Weight and Polydispersity of Condensation Polymers by Chain-Growth Polycondensation | Semantic Scholar [semanticscholar.org]
- 7. Living polymerization - Wikipedia [en.wikipedia.org]
- 8. Scope of controlled synthesis via chain-growth condensation polymerization: from aromatic polyamides to π-conjugated polymers - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Poly(p-phenylene vinylene) - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. Simple improvements to Gilch synthesis and molecular weight modulation of MEH-PPV - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: 1,4-Bis(bromomethyl)naphthalene
Welcome to the technical support guide for 1,4-Bis(bromomethyl)naphthalene. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile bifunctional linker in their synthetic workflows. As a benzylic bromide, this compound offers high reactivity for nucleophilic substitution, making it a valuable building block. However, this reactivity also presents challenges related to its stability and storage. This guide provides in-depth, experience-based insights to help you navigate these challenges, ensuring the integrity of your experiments and the reliability of your results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound. Each problem is analyzed from a mechanistic standpoint, providing you with not just a solution, but a deeper understanding of the compound's behavior.
Issue 1: Reagent Discoloration (Yellowing or Browning) Upon Storage
Symptoms:
-
The initially white to off-white crystalline solid develops a yellow or brown tint over time.
-
Inconsistent reaction yields or the appearance of unexpected byproducts.
Probable Causes:
-
Decomposition via Autoxidation: Like many benzylic halides, this compound can be susceptible to slow oxidation, especially in the presence of light and air. The naphthalene ring system can be sensitive to oxidative degradation.
-
Hydrolysis: Exposure to atmospheric moisture can lead to the hydrolysis of the bromomethyl groups, forming the corresponding alcohol and hydrobromic acid (HBr). The liberated HBr can catalyze further decomposition, leading to colored impurities.
-
Photodecomposition: Benzylic bromides can be light-sensitive.[1][2] Exposure to UV or even ambient light can initiate radical chain reactions, leading to the formation of colored polymeric or degradation products.[3][4]
Self-Validating Protocol for Mitigation:
-
Step 1: Inert Atmosphere Storage: Upon receipt, immediately transfer the reagent to a tightly sealed amber glass vial. Purge the vial with an inert gas like argon or nitrogen before sealing. This minimizes exposure to both oxygen and moisture.[5]
-
Step 2: Refrigerated & Dark Storage: Store the sealed vial in a refrigerator, ideally between 2-8°C.[6] The low temperature significantly slows the rates of both hydrolysis and autoxidation. The amber vial protects the compound from light. For long-term storage, a freezer (-20°C) is recommended.
-
Step 3: Use of a Desiccator: For added protection against moisture, store the amber vial inside a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).
-
Step 4: Small Aliquots: If you frequently use small quantities of the reagent, consider aliquoting the material into several smaller vials under an inert atmosphere. This prevents repeated exposure of the entire batch to ambient conditions.
Causality Explained: The benzylic C-Br bond is relatively weak and susceptible to both nucleophilic attack (by water) and homolytic cleavage (by light) to form a resonance-stabilized benzylic radical.[3] By controlling the storage environment—eliminating light, oxygen, and moisture, and reducing thermal energy—we inhibit these primary degradation pathways.
Issue 2: Incomplete or Failed Reactions with Nucleophiles
Symptoms:
-
Low or no yield of the desired product in a substitution reaction (e.g., with amines, thiols, or carboxylates).
-
Recovery of a significant amount of starting material.
-
Formation of a white precipitate (insoluble salt) in the reaction mixture.
Probable Causes:
-
Degraded Reagent: The most common cause is the use of this compound that has undergone hydrolysis. The resulting 1,4-bis(hydroxymethyl)naphthalene is unreactive under standard nucleophilic substitution conditions.
-
Inadequate Solvent: The choice of solvent is critical. Protic solvents (water, alcohols) can compete with the intended nucleophile, leading to solvolysis byproducts.[7]
-
Insufficient Base: Many nucleophilic substitution reactions with amines or thiols require a non-nucleophilic base to scavenge the HBr byproduct. If the base is omitted or is too weak, the reaction mixture will become acidic, protonating the nucleophile and reducing its reactivity.
Self-Validating Protocol for Ensuring Reactivity:
-
Step 1: Reagent Quality Check: Before use, visually inspect the this compound. If it is significantly discolored, its purity is questionable. A melting point determination can be a quick check; pure this compound has a melting point of approximately 169-173°C.[6]
-
Step 2: Solvent Selection: Employ anhydrous aprotic solvents such as acetonitrile (CH3CN), dimethylformamide (DMF), or tetrahydrofuran (THF). Ensure the solvent is truly dry, as even trace amounts of water can cause hydrolysis.[7]
-
Step 3: Appropriate Base: When using nucleophiles like primary or secondary amines, include at least two equivalents of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) or an inorganic base like potassium carbonate (K2CO3). One equivalent reacts with the HBr produced, and the other ensures the amine remains deprotonated and nucleophilic.
-
Step 4: Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction's progress. This will provide direct evidence of whether the starting material is being consumed and if the product is forming.
Causality Explained: Successful SN2 reactions depend on a potent nucleophile attacking an electrophilic carbon. Water, if present, can act as a nucleophile, leading to hydrolysis.[7] The HBr generated during the reaction is a strong acid that will protonate most nucleophiles, rendering them non-nucleophilic. A suitable base is essential to neutralize this acid and maintain the reactive state of the nucleophile.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for this compound?
A1: For long-term stability, this compound should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed, amber-colored vial at 2-8°C.[6][8] Storing it in a desiccated environment is also highly recommended to prevent hydrolysis.
Q2: My this compound has turned slightly yellow. Can I still use it?
A2: Slight discoloration indicates the onset of decomposition. While it may still be usable for some applications, expect lower yields and the potential for byproducts. For reactions requiring high purity and stoichiometry, it is advisable to use a fresh, clean batch. If you must use it, consider purifying a small amount by recrystallization from a suitable solvent (e.g., toluene or a hexane/dichloromethane mixture), though this should be done with care due to its lachrymatory nature.
Q3: What safety precautions are necessary when handling this compound?
A3: this compound is a lachrymator and a corrosive substance that can cause severe skin and eye burns.[5][9][10] Always handle it in a well-ventilated chemical fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][9][11] Avoid creating dust when weighing the solid.[9]
Q4: Can I use this reagent in aqueous or alcoholic solvents?
A4: It is generally not recommended. This compound is highly susceptible to hydrolysis and alcoholysis.[7] These reactions will compete with your desired nucleophilic substitution, leading to a mixture of products and lower yields. If aqueous conditions are unavoidable, specialized techniques like micellar catalysis might be necessary to favor the desired reaction over hydrolysis.[7]
Q5: What are the primary decomposition products I should look out for?
A5: The main decomposition products arise from hydrolysis and oxidation. Hydrolysis of one or both bromomethyl groups will yield 1-(bromomethyl)-4-(hydroxymethyl)naphthalene and 1,4-bis(hydroxymethyl)naphthalene, respectively. Oxidative degradation can lead to the formation of naphthaldehydes or naphthoic acids, which can further react or polymerize to form colored impurities.
Section 3: Data & Diagrams
Table 1: Stability of this compound Under Various Conditions
| Storage Condition | Temperature | Atmosphere | Light Exposure | Expected Stability |
| Recommended | 2-8°C | **Inert (Ar, N₂) ** | Dark (Amber Vial) | High (>1 year) |
| Sub-optimal | 20-25°C (RT) | Inert (Ar, N₂) | Dark (Amber Vial) | Moderate (months) |
| Sub-optimal | 2-8°C | Air | Dark (Amber Vial) | Moderate (months, risk of hydrolysis) |
| Not Recommended | 20-25°C (RT) | Air | Ambient Light | Low (weeks to months, discoloration likely) |
Diagram 1: Key Degradation Pathways
This diagram illustrates the two primary mechanisms through which this compound can degrade, emphasizing the importance of proper storage to prevent these reactions.
Caption: Primary degradation routes for this compound.
References
- 1. Photochemical benzylic bromination in continuous flow using BrCCl3 and its application to telescoped p-methoxybenzyl protection - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. synquestlabs.com [synquestlabs.com]
- 6. This compound|lookchem [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. echemi.com [echemi.com]
- 9. fishersci.com [fishersci.com]
- 10. assets.thermofisher.com [assets.thermofisher.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Troubleshooting Low Yields in 1,4-Bis(bromomethyl)naphthalene Reactions
Welcome to the technical support center for 1,4-Bis(bromomethyl)naphthalene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this highly versatile but reactive bifunctional linker. Its symmetric structure makes it an invaluable building block for creating complex molecular architectures, from macrocycles to polymers. However, its high reactivity is a double-edged sword, often leading to frustratingly low yields.
This document, presented in a question-and-answer format, provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to help you optimize your reactions and achieve your desired outcomes.
Part 1: Starting Material Integrity - The Foundation of Success
A successful reaction begins long before the reagents are mixed. The quality and handling of your this compound are paramount.
Q1: My reaction yield is consistently low. Could the problem be my this compound starting material?
A: Absolutely. The purity and stability of your starting material are critical. Several factors can contribute to low yields originating from the reagent itself:
-
Presence of Isomers: Commercial this compound can contain other isomers, which may have different reactivity profiles and complicate purification[1][2].
-
Impurities from Synthesis: The synthesis of this compound from 1,4-dimethylnaphthalene, typically via radical bromination with N-bromosuccinimide (NBS), can be highly efficient[3]. However, incomplete reactions can leave behind mono-brominated species (1-bromomethyl-4-methylnaphthalene) or over-reaction can lead to nucleus-brominated impurities[3][4]. These impurities will consume reagents and lead to a complex product mixture.
-
Degradation: Benzylic bromides are susceptible to hydrolysis. Exposure to moisture can convert the bromomethyl groups to hydroxymethyl groups, rendering the reagent inactive for many subsequent reactions. It is also light-sensitive and can degrade over time, releasing HBr and forming colored impurities.
Q2: How can I assess the purity of my starting material and what are common impurities?
A: It is always best practice to verify the purity of your starting material upon receipt and before use.
-
Melting Point: Pure this compound has a sharp melting point (reportedly 169-173 °C)[5]. A broad or depressed melting point is a strong indicator of impurities.
-
NMR Spectroscopy (¹H NMR): This is the most effective method. For pure this compound, you should observe a sharp singlet for the four benzylic protons (-CH₂Br) and characteristic multiplets for the six aromatic protons of the naphthalene core. The presence of a singlet around 2.5-2.7 ppm would indicate a methyl group from the mono-brominated impurity.
-
Thin-Layer Chromatography (TLC): A quick TLC analysis can reveal the presence of multiple components. Run the sample against a reference standard if available.
Q3: What are the best practices for storing this compound?
A: Proper storage is crucial to maintain the reagent's integrity.
-
Temperature: Store in a refrigerator at 2-8°C[5].
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture.
-
Light: Keep the container tightly sealed and protected from light, for example, by using an amber vial or wrapping the container in aluminum foil.
Part 2: Troubleshooting Specific Reaction Types
The bifunctional nature of this compound is its most useful feature, but also the primary source of complications. The key challenge is controlling intermolecular versus intramolecular reactions.
Q4: I'm attempting a Williamson ether synthesis to form a macrocycle with a diol, but I'm getting a low yield of an insoluble white powder. What's happening?
A: This is a classic problem when working with bifunctional electrophiles and nucleophiles. The insoluble powder is almost certainly a polymer formed through an intermolecular reaction, which is kinetically favored at standard concentrations over the desired intramolecular cyclization.
Causality: At high concentrations, the reactive ends of two different molecules are more likely to find each other than the two ends of the same molecule, leading to a chain reaction and polymerization. To favor the formation of a cyclic product, you must operate under conditions that promote intramolecular reactions.
Solution: The High-Dilution Principle The key is to maintain an extremely low instantaneous concentration of the reactants. This is achieved by adding the reagents very slowly to a large volume of solvent, ensuring that a molecule is more likely to react with itself than with another molecule.
-
Setup: Assemble a three-neck flask with a reflux condenser (under an inert atmosphere), a mechanical stirrer, and a rubber septum.
-
Base Suspension: Add a strong, non-nucleophilic base (e.g., NaH, 1.2 equivalents per hydroxyl group) to a large volume of dry, polar aprotic solvent (e.g., THF, DMF). For a 10 mmol scale reaction, start with at least 500 mL of solvent.
-
Reagent Solutions: In two separate, sealed dropping funnels or syringe pumps, prepare dilute solutions of your diol (1.0 eq) and this compound (1.0 eq) in the same dry solvent.
-
Slow Addition: Begin the slow, simultaneous addition of both reagent solutions into the stirred base suspension over a long period (e.g., 8-12 hours). A syringe pump is highly recommended for precise control.
-
Reaction: After the addition is complete, allow the reaction to stir overnight. Gentle heating (40-50 °C) may be required.
-
Workup & Purification: Carefully quench the reaction with water or isopropanol. After standard extraction, the crude product will likely require column chromatography for purification.
Caption: High concentration favors intermolecular polymerization, while high dilution promotes desired intramolecular macrocyclization.
Q5: My double Wittig reaction is giving a complex mixture. How can I improve the yield of the desired bis-alkene product?
A: Performing a clean double Wittig reaction requires careful control over stoichiometry and reaction conditions. The primary challenge is stopping the reaction after the first Wittig reaction, which leads to a mono-alkene that still contains a reactive phosphonium salt, or having unreacted starting material.
Causality: The first step is the formation of the bis-phosphonium salt from this compound and two equivalents of triphenylphosphine. Incomplete formation of this salt is a common issue. Subsequently, during ylide formation and reaction with the aldehyde, the relative reactivities of the mono- and bis-ylides can lead to a mixture of products.
Troubleshooting Steps & Protocol:
-
Ensure Complete Bis-Phosphonium Salt Formation:
-
Use a slight excess of triphenylphosphine (2.1-2.2 equivalents).
-
Reflux in a suitable solvent (e.g., acetonitrile or DMF) for a sufficient time (monitor by TLC or ¹H NMR) to ensure both bromomethyl groups have reacted.
-
Isolate and purify the bis-phosphonium salt by precipitation/trituration with a solvent like diethyl ether to remove unreacted triphenylphosphine. Do not proceed until you have the clean salt.
-
-
Controlled Ylide Formation and Reaction:
-
Use a strong, non-nucleophilic base like n-BuLi, NaH, or KHMDS. Crucially, use slightly more than two equivalents of base (e.g., 2.2 eq) to ensure formation of the bis-ylide.
-
Add the base slowly to a suspension of the bis-phosphonium salt at low temperature (e.g., 0 °C or -78 °C) to control the reaction. The formation of the characteristic deep red/orange color of the ylide is a good visual indicator.
-
Once ylide formation is complete, slowly add a solution of your aldehyde (at least 2.0 equivalents) at the same low temperature. Allowing the reaction to warm to room temperature too quickly can promote side reactions.
-
Caption: Workflow for a successful double Wittig reaction, emphasizing isolation of the intermediate salt.
Part 3: General Troubleshooting & Side Reactions
Beyond specific named reactions, several general principles apply when working with this reactive linker.
Q6: What are the most common side reactions and how can they be minimized?
A: Besides polymerization, the two most common side reactions are elimination and substitution by other nucleophiles present in the reaction.
-
E2 Elimination: A strong, sterically hindered base can abstract a proton from the benzylic position, leading to the formation of a reactive quinodimethane intermediate, which can then polymerize or react in other undesirable ways.
-
Minimization: Use non-hindered, strong bases when substitution is desired (e.g., NaH, K₂CO₃). If elimination is a problem at higher temperatures, run the reaction at a lower temperature for a longer time.
-
-
Hydrolysis/Solvolysis: Nucleophilic solvents (like alcohols) or residual water can react with the bromomethyl groups, especially under basic conditions, to form ethers or alcohols, respectively.
-
Minimization: Always use dry, anhydrous, aprotic solvents (e.g., THF, DMF, Acetonitrile) unless the reaction chemistry specifically calls for a protic solvent. Ensure all glassware is thoroughly dried.
-
Caption: Competing reaction pathways for benzylic bromides.
Q7: How does my choice of solvent and base impact the reaction outcome?
A: The choice of solvent and base is critical and depends entirely on the desired transformation. A poor choice can completely shut down the desired reaction and favor side products.
| Reaction Type | Recommended Solvents | Recommended Bases | Rationale & Comments |
| Williamson Ether Synthesis | THF, DMF (anhydrous) | NaH, K₂CO₃, Cs₂CO₃ | Aprotic solvents prevent solvolysis. Non-nucleophilic bases deprotonate the alcohol without competing in the substitution.[6] |
| Double Wittig Reaction | THF, DMSO (anhydrous) | n-BuLi, NaHMDS, KHMDS, t-BuOK | Requires a very strong base to deprotonate the phosphonium salt.[7] The solvent must be aprotic and able to solubilize the reagents. |
| SN2 with N/S Nucleophiles | Acetonitrile, DMF, DMSO | K₂CO₃, Et₃N, DIPEA | A polar aprotic solvent is generally best to accelerate SN2 reactions. The base is often just to neutralize generated HBr or deprotonate the nucleophile. |
Q8: My product seems to be degrading during workup and purification. What strategies are recommended?
A: Many naphthalene-based compounds, especially those with extended conjugation resulting from reactions like the Wittig, can be sensitive to heat, acid, and light.
-
Aqueous Workup: Perform washes with neutral or slightly basic solutions (e.g., saturated NaHCO₃ solution) to remove any acidic byproducts. Avoid strong acids.
-
Solvent Removal: Use a rotary evaporator at a moderate temperature. Avoid overheating the flask.
-
Chromatography: If column chromatography is necessary, consider using a less acidic silica gel or pre-treating the silica by washing it with a solvent mixture containing a small amount of a neutralizer like triethylamine (e.g., 1% Et₃N in your eluent system).
-
Recrystallization: This is often the best method for obtaining highly pure, crystalline material and is frequently cited for purifying naphthalene derivatives[3][8].
References
- 1. This compound (contains isomer) 65.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 2. This compound (contains isomer) 65.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 3. academic.oup.com [academic.oup.com]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. This compound|lookchem [lookchem.com]
- 6. The Williamson Reaction: A New and Efficient Method for the Alternate Resolution of 2,2'-Bis(bromomethyl)-1,1'-binaphthyl and 1,1'-Binaphthalene-2,2'-diol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. prepchem.com [prepchem.com]
Effect of monomer purity on polymerization of 1,4-Bis(bromomethyl)naphthalene
Introduction for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for the polymerization of 1,4-bis(bromomethyl)naphthalene. This monomer is a critical building block for synthesizing poly(1,4-naphthalene vinylene) (PNV) and other related conjugated polymers, which are of significant interest for their applications in organic electronics. The success of these syntheses, however, is profoundly dependent on the purity of the starting monomer. Even trace impurities can have a dramatic and often detrimental effect on the polymerization process and the final properties of the polymer.[1][2]
This guide is structured to provide you with direct, actionable insights into the challenges you may encounter. We will explore the causality behind common experimental failures and provide robust, field-proven protocols to help you mitigate these issues. Our goal is to equip you with the expertise to not only troubleshoot your reactions but also to proactively ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that researchers frequently encounter during the polymerization of this compound.
Issue 1: Low Molecular Weight or Inconsistent Degree of Polymerization
Symptoms:
-
You consistently obtain a polymer with a lower-than-expected molecular weight (Mw), as determined by Gel Permeation Chromatography (GPC).
-
There is significant batch-to-batch variability in the molecular weight, even when reaction conditions are kept constant.
-
The reaction seems to stop prematurely, with no further increase in viscosity.
Primary Cause: The most common cause of low molecular weight is the presence of monofunctional impurities in the this compound monomer.[3][4] These impurities act as "chain stoppers." During step-growth polymerization, chain extension requires bifunctional monomers that can react at both ends. A monofunctional impurity reacts with one end of a growing polymer chain, effectively capping it and preventing any further propagation from that end.
Solutions & Optimization:
-
Monomer Purity Verification: Before polymerization, the purity of the this compound monomer must be rigorously assessed. A purity of >99% is highly recommended.[3]
-
Purification Protocol: The most effective method for removing monofunctional and other impurities is recrystallization. A detailed protocol is provided later in this guide.
-
Stoichiometric Balance: In co-polymerizations, an accurate 1:1 molar ratio of reactive functional groups is critical.[4] The presence of monofunctional impurities disrupts this stoichiometry, leading to a lower degree of polymerization.
Issue 2: Premature Gelation or Formation of Insoluble Polymer
Symptoms:
-
The reaction mixture's viscosity increases dramatically and suddenly, forming a gel or an insoluble solid.
-
This occurs well before the reaction has reached completion or the target molecular weight.
-
The resulting polymer is difficult to process and characterize.
Primary Cause: Premature gelation is typically caused by cross-linking reactions. There are two main culprits related to monomer impurity:
-
Trifunctional Impurities: The presence of over-brominated species, such as 1,4,5-tris(bromomethyl)naphthalene, introduces a branching point. Each of these impurity molecules can react with three growing polymer chains, rapidly forming a cross-linked network.[3]
-
Acid-Catalyzed Side Reactions: Residual acidic impurities from the monomer synthesis (e.g., HBr) or generated in situ from moisture can catalyze Friedel-Crafts alkylation reactions.[3] In this side reaction, the highly reactive benzylic bromide end of one polymer chain can alkylate the electron-rich naphthalene ring of another chain, leading to branching and eventual gelation.
Solutions & Optimization:
-
Rigorous Monomer Purification: Recrystallization is essential to remove both trifunctional and acidic impurities.
-
Inert Reaction Conditions: The reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). This prevents moisture from hydrolyzing the bromomethyl groups, which would generate HBr.[3][4]
-
Temperature Control: Friedel-Crafts reactions are often accelerated at higher temperatures. Maintaining the lowest possible reaction temperature that still allows for a reasonable polymerization rate can help suppress this side reaction.[3]
Issue 3: Poor Optoelectronic Properties of the Final Polymer
Symptoms:
-
The resulting polymer exhibits poor photoluminescence (PL) or electroluminescence (EL) efficiency.
-
The emission spectrum is broad or shows unexpected peaks, indicating the presence of emissive defects.
-
The polymer's conductivity is lower than expected.
Primary Cause: The electronic properties of conjugated polymers are directly tied to the integrity of the π-conjugated backbone.[1] Impurities incorporated into the polymer chain act as defects that disrupt this conjugation.
-
Structural Defects: Non-bifunctional impurities or products from side reactions create "kinks" or breaks in the polymer backbone. These sites interrupt the delocalization of π-electrons, effectively shortening the conjugation length and altering the polymer's electronic and optical properties.[5]
-
Chemical Defects: Impurities can introduce functional groups that act as charge traps or quenching sites.[1] For instance, residual oxygen-containing functional groups can hamper the material's conductivity.
Solutions & Optimization:
-
Ultra-High Purity Monomer: This is the most critical factor. Achieving the highest possible monomer purity is paramount for obtaining polymers with optimal optoelectronic properties.
-
Careful Work-up: The polymer purification process is also crucial. Reprecipitation is often used to remove oligomers and small-molecule impurities that could otherwise interfere with device performance.[6]
Frequently Asked Questions (FAQs)
Q1: Why is monomer purity more critical for conjugated polymers like PNV compared to other polymers like polyethylene?
A1: The properties of commodity polymers like polyethylene are primarily determined by their bulk physical characteristics, such as molecular weight and crystallinity. In contrast, the key functional properties of conjugated polymers—their ability to absorb and emit light and conduct charge—are governed by the electronic structure of the delocalized π-system along the polymer backbone.[1] Even minute amounts of impurities can introduce structural defects that break this conjugation, creating traps for charge carriers and excitons, which severely degrades their performance in electronic devices.[1][5]
Q2: What are the most common impurities in commercially available or lab-synthesized this compound?
A2: The primary source of impurities is the synthesis process, which typically involves the radical bromination of 1,4-dimethylnaphthalene using a reagent like N-bromosuccinimide (NBS).[7][8][9]
| Impurity Type | Chemical Example | Likely Source | Impact on Polymerization |
| Monofunctional | 1-(Bromomethyl)-4-methylnaphthalene | Incomplete bromination of the starting material. | Acts as a chain stopper, leading to low molecular weight.[4] |
| Trifunctional | 1,4,5-Tris(bromomethyl)naphthalene | Over-bromination or bromination on the aromatic ring. | Acts as a cross-linking agent, causing premature gelation.[3] |
| Starting Material | 1,4-Dimethylnaphthalene | Incomplete reaction. | Inert diluent; its presence makes accurate stoichiometry difficult. |
| Reagent Residue | Succinimide, HBr | By-products from the use of N-bromosuccinimide. | Acidic residues (HBr) can catalyze unwanted side reactions.[3] |
Q3: What is the recommended purity level for this compound, and how can I assess it?
A3: A purity level of >99.5% is ideal for achieving high-quality, high-molecular-weight polymers. A purity of >99% is considered a minimum acceptable level.[3] Several analytical techniques can be used to assess purity:
| Technique | What It Measures |
| ¹H NMR Spectroscopy | Provides structural confirmation and can quantify impurities by integrating proton signals. Look for the absence of methyl protons from the starting material or monofunctional impurity. |
| High-Performance Liquid Chromatography (HPLC) | Separates the main component from impurities, allowing for quantification of purity. This is a very sensitive method. |
| Gas Chromatography (GC) | Useful for volatile impurities, though the monomer itself has a high boiling point.[10] |
| Melting Point Analysis | Pure compounds have a sharp melting point. A broad melting range indicates the presence of impurities. The reported melting point is around 169-173 °C.[10] |
Q4: Can you provide a reliable protocol for purifying the monomer?
A4: Yes. Recrystallization is the most effective method.
Experimental Protocol: Recrystallization of this compound
Objective: To purify crude this compound to >99% purity by removing mono- and tri-functional impurities, as well as residual reagents from the synthesis.
Materials:
-
Crude this compound
-
Toluene or a mixture of hexane and ethyl acetate (reagent grade or better)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Vacuum oven
Procedure:
-
Solvent Selection: Choose a solvent in which the monomer is sparingly soluble at room temperature but highly soluble when hot. Toluene is a common choice.
-
Dissolution: Place the crude monomer in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If it doesn't dissolve, add small aliquots of hot solvent until a clear solution is obtained. Avoid adding excessive solvent, as this will reduce the yield.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or succinimide residue), perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Do not disturb the flask during this process.
-
Chilling: Once the flask has reached room temperature and crystal formation has slowed, place it in an ice bath for at least 30 minutes to maximize the yield of precipitated crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. This removes all residual solvent, which could interfere with the polymerization.
-
Purity Confirmation: Analyze the dried, purified monomer using ¹H NMR, HPLC, and/or melting point analysis to confirm that the desired purity has been achieved.
Visualizing the Impact of Impurities
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common issues encountered during the polymerization of this compound.
Caption: Troubleshooting workflow for common polymerization problems.
Mechanism of Impurity Interference
This diagram illustrates how different types of impurities interfere with the step-growth polymerization process, leading to undesirable outcomes.
Caption: How impurities disrupt ideal polymer chain formation.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. prepchem.com [prepchem.com]
- 8. JPH04282327A - Production of bis(bromomethyl) aromatic hydrocarbon - Google Patents [patents.google.com]
- 9. academic.oup.com [academic.oup.com]
- 10. This compound|lookchem [lookchem.com]
Validation & Comparative
A Comparative Analysis of Cysteine-Reactive Crosslinking Agents: 1,4-Bis(bromomethyl)naphthalene in Focus
For the attention of Researchers, Scientists, and Drug Development Professionals.
In the intricate world of protein chemistry and drug development, the selection of a crosslinking agent is a pivotal decision that can profoundly influence the understanding of protein-protein interactions, the stabilization of protein complexes, and the development of novel bioconjugates. This guide offers an in-depth comparative study of 1,4-Bis(bromomethyl)naphthalene, a homobifunctional alkylating agent, against a prominent alternative from the bismaleimide class, N,N'-o-phenylenedimaleimide (o-PDM). By examining their reaction mechanisms, performance characteristics, and providing detailed experimental protocols, this document aims to equip researchers with the necessary insights to make informed decisions for their specific applications.
Introduction: The Significance of Cysteine-Reactive Crosslinkers
Cysteine, with its nucleophilic thiol group, is a relatively rare amino acid, making it an attractive target for specific protein modification. Crosslinking agents that selectively target cysteine residues offer a powerful tool for probing protein structure and function. These reagents can be broadly categorized based on their reactive moieties, with alkylating agents and maleimides being two of the most common classes.
This compound belongs to the family of bis-alkylating agents. Its two bromomethyl groups are highly reactive towards nucleophiles, particularly the thiolate anion of cysteine residues, forming stable thioether bonds. The rigid naphthalene core imposes a defined spatial constraint between the crosslinked residues, making it a potentially useful tool for structural elucidation.
Comparative Analysis: this compound vs. N,N'-o-phenylenedimaleimide (o-PDM)
To provide a comprehensive comparison, we will evaluate these two crosslinkers based on several key performance indicators. While direct, side-by-side experimental data for these specific compounds in a protein crosslinking context is limited in publicly available literature, a robust comparison can be drawn from the well-established reactivity of their respective functional groups.
Reaction Mechanism and Specificity
Both this compound and o-PDM are homobifunctional crosslinkers designed to react with two thiol groups. However, the underlying chemistry of their reactive groups dictates their specificity and potential side reactions.
This compound reacts via a nucleophilic substitution (SN2) reaction. The thiolate anion of a cysteine residue attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion and forming a stable thioether linkage.
A Senior Application Scientist's Guide to the Analytical Characterization of 1,4-Bis(bromomethyl)naphthalene Derivatives
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of synthetic intermediates is a cornerstone of robust and reproducible science. 1,4-Bis(bromomethyl)naphthalene and its derivatives are valuable precursors in organic synthesis, finding applications in the construction of complex molecular architectures, including those with potential therapeutic relevance. Their high reactivity, attributed to the benzylic bromide moieties, necessitates a comprehensive analytical strategy to confirm structural integrity, assess purity, and elucidate three-dimensional conformation.
This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound derivatives. We will move beyond a simple listing of methods to provide field-proven insights into the "why" behind experimental choices, ensuring a self-validating approach to your analytical workflows.
The Analytical Toolkit: A Comparative Overview
The effective characterization of this compound derivatives relies on a suite of complementary analytical techniques. Each method provides a unique piece of the puzzle, and their synergistic application leads to an unambiguous structural assignment and purity assessment. The most critical techniques in our arsenal are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For the definitive elucidation of the molecular structure.
-
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
-
High-Performance Liquid Chromatography (HPLC): For the assessment of purity and quantification.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups.
-
X-ray Crystallography: For the unambiguous determination of the three-dimensional molecular structure in the solid state.
The following table provides a high-level comparison of these techniques in the context of characterizing this compound derivatives:
| Technique | Information Provided | Resolution | Throughput | Key Strengths | Limitations |
| NMR Spectroscopy | Detailed structural information (connectivity, chemical environment of atoms) | Atomic | Low to Medium | Unambiguous structure elucidation | Relatively low sensitivity, can be complex to interpret |
| Mass Spectrometry | Molecular weight and elemental formula | High | High | High sensitivity, rapid analysis | Provides limited structural information on its own |
| HPLC | Purity assessment, quantification of components in a mixture | High | High | Excellent for separating complex mixtures, quantitative | Requires a suitable chromophore for UV detection |
| FTIR Spectroscopy | Presence of functional groups | Low | High | Fast, non-destructive, provides a molecular "fingerprint" | Provides limited structural information, not ideal for complex mixtures |
| X-ray Crystallography | Absolute 3D molecular structure, bond lengths, and angles | Atomic | Low | The "gold standard" for structural determination | Requires a single, high-quality crystal |
In-Depth Analysis and Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound derivatives in solution. Both ¹H and ¹³C NMR are indispensable.
Causality Behind Experimental Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, we expect to see characteristic signals for the methylene protons of the -CH₂Br groups and the aromatic protons on the naphthalene core. The integration of these signals confirms the ratio of these protons, while their splitting patterns (multiplicity) reveal their coupling to neighboring protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule. This is particularly useful for confirming the symmetry of the molecule and identifying the carbon atoms of the naphthalene ring and the bromomethyl groups.
Experimental Protocol: ¹H and ¹³C NMR of this compound
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound derivative.
-
Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interfering signals. CDCl₃ is a common choice for many organic compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, more scans are required (e.g., 1024 or more). Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ) and coupling constants (J) to assign the signals to specific protons in the molecule. For this compound, the methylene protons (-CH₂Br) are expected to appear as a singlet around 4.8-5.0 ppm, while the aromatic protons will appear in the region of 7.5-8.2 ppm.[2][3]
-
Assign the signals in the ¹³C NMR spectrum based on their chemical shifts. The methylene carbon is expected around 30-35 ppm, with the aromatic carbons appearing between 120-140 ppm.
-
Visualization of the NMR Workflow:
Caption: Workflow for NMR analysis of this compound derivatives.
Mass Spectrometry (MS): Confirming Molecular Identity
Mass spectrometry is a high-sensitivity technique that provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.
Causality Behind Experimental Choices:
-
Electron Ionization (EI): A "hard" ionization technique that often leads to extensive fragmentation. While this can provide structural information, the molecular ion peak may be weak or absent. The fragmentation pattern can serve as a fingerprint for the compound.
-
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI): "Soft" ionization techniques that are less likely to cause fragmentation, making them ideal for determining the molecular weight of the parent compound.
Experimental Protocol: GC-MS with Electron Ionization
-
Sample Preparation:
-
Prepare a dilute solution of the this compound derivative in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.
-
-
Instrument Setup:
-
Use a gas chromatograph coupled to a mass spectrometer (GC-MS).[4]
-
Select an appropriate GC column (e.g., a non-polar column like DB-5ms) and set a suitable temperature program to ensure good separation from any impurities.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The mass spectrometer is typically operated in EI mode at 70 eV.
-
Scan a mass range that includes the expected molecular weight of the compound (for C₁₂H₁₀Br₂, the monoisotopic mass is approximately 311.9 g/mol ).[5]
-
-
Data Analysis:
-
Identify the peak corresponding to your compound in the total ion chromatogram (TIC).
-
Examine the mass spectrum for that peak. Look for the molecular ion peak (M⁺). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed, with peaks at M, M+2, and M+4 in a ratio of approximately 1:2:1. This is a key diagnostic feature.
-
Analyze the fragmentation pattern to gain further structural information. Common fragments for this class of compounds include the loss of a bromine atom ([M-Br]⁺) and the tropylium ion.[6][7]
-
Visualization of the GC-MS Workflow:
Caption: Workflow for GC-MS analysis of this compound derivatives.
High-Performance Liquid Chromatography (HPLC): The Purity Gatekeeper
HPLC is the workhorse for assessing the purity of synthetic compounds. For this compound derivatives, a reversed-phase HPLC method with UV detection is typically employed.
Causality Behind Experimental Choices:
-
Reversed-Phase Chromatography: The nonpolar nature of the naphthalene core makes it well-suited for separation on a nonpolar stationary phase (like C18) with a polar mobile phase.
-
UV Detection: The naphthalene ring system is a strong chromophore, allowing for sensitive detection using a UV-Vis detector, typically at wavelengths around 220-280 nm.
Experimental Protocol: Reversed-Phase HPLC
-
Sample Preparation:
-
Accurately prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Prepare a working solution by diluting the stock solution to an appropriate concentration for injection (e.g., 0.1 mg/mL).
-
-
Instrument Setup:
-
Use an HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Install a reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]
-
Set the column oven temperature (e.g., 30 °C) to ensure reproducible retention times.
-
Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm).[9]
-
-
Data Acquisition:
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the sample is determined by the area percentage of the main peak relative to the total area of all peaks. A purity of ≥97.0% is often considered acceptable.
-
Visualization of the HPLC Workflow:
Caption: Workflow for HPLC analysis of this compound derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule.
Causality Behind Experimental Choices:
-
For this compound derivatives, FTIR is primarily used to confirm the presence of the aromatic C-H and C=C bonds of the naphthalene ring and the aliphatic C-H bonds of the bromomethyl groups. The C-Br stretch is also observable but is typically weak and in the fingerprint region.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation:
-
Place a small amount of the solid this compound derivative directly onto the ATR crystal.
-
-
Instrument Setup:
-
Use an FTIR spectrometer equipped with an ATR accessory.
-
Collect a background spectrum of the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Data Analysis:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify the characteristic absorption bands:
-
Aromatic C-H stretch: ~3050 cm⁻¹
-
Aliphatic C-H stretch: ~2950 cm⁻¹
-
Aromatic C=C stretch: ~1600 cm⁻¹ and ~1500 cm⁻¹
-
C-Br stretch: ~600-500 cm⁻¹
-
-
Visualization of the FTIR Workflow:
Caption: Workflow for FTIR analysis of this compound derivatives.
X-ray Crystallography: The Definitive 3D Structure
For an unambiguous determination of the three-dimensional structure of a this compound derivative, single-crystal X-ray diffraction is the gold standard.
Causality Behind Experimental Choices:
-
This technique provides precise information about bond lengths, bond angles, and the conformation of the molecule in the solid state. This can be crucial for understanding intermolecular interactions and reactivity.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth:
-
Grow a single, high-quality crystal of the this compound derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Recrystallization from ethyl acetate has been reported for a related chloro-derivative.[13]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head.
-
Place the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Use an X-ray diffractometer to irradiate the crystal with monochromatic X-rays.
-
Collect a series of diffraction patterns as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.
-
-
Data Analysis:
-
Visualize the 3D structure using software like ORTEP or Mercury.
-
Analyze the geometric parameters to confirm the molecular structure and identify any interesting intermolecular interactions, such as π-π stacking.[13]
-
Visualization of the X-ray Crystallography Workflow:
Caption: Workflow for X-ray crystallography of this compound.
Conclusion: A Synergistic Approach to Confident Characterization
The comprehensive characterization of this compound derivatives is not achieved by a single technique but by the intelligent and synergistic application of a suite of analytical methods. NMR provides the structural framework, mass spectrometry confirms the molecular identity, HPLC rigorously assesses purity, FTIR offers a quick check for key functional groups, and X-ray crystallography delivers the ultimate proof of structure in the solid state. By understanding the strengths and limitations of each technique and following robust, self-validating protocols, researchers can ensure the quality and integrity of their synthetic intermediates, paving the way for successful downstream applications in drug discovery and materials science.
References
- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029751) [hmdb.ca]
- 2. 1-(Bromomethyl)naphthalene | C11H9Br | CID 137844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Bromomethyl)naphthalene(3163-27-7) 1H NMR [m.chemicalbook.com]
- 4. 1,8-Bis(bromomethyl)naphthalene | C12H10Br2 | CID 291208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | C12H10Br2 | CID 593017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Benzene, 1,4-bis(bromomethyl)- [webbook.nist.gov]
- 7. Naphthalene, 2-(bromomethyl)- [webbook.nist.gov]
- 8. HPLC Method for Analysis of Bromoform on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1HNMR Characteristics of Bis-naphthalimide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Thermal properties of polymers derived from 1,4-Bis(bromomethyl)naphthalene vs. other linkers
In the pursuit of high-performance materials, particularly for applications in demanding thermal environments, the molecular architecture of a polymer is paramount. The choice of monomeric building blocks, especially the linking units that connect polymer chains, dictates the final material's properties. This guide provides a detailed comparison of the thermal properties of polymers derived from the rigid, bicyclic aromatic linker, 1,4-Bis(bromomethyl)naphthalene, against those synthesized with other common aromatic linkers. This analysis, supported by experimental data from the literature, will illuminate the structure-property relationships that govern thermal stability, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
The Critical Role of the Linker in Polymer Thermal Properties
The thermal stability of a polymer is fundamentally linked to the strength of its chemical bonds and the rigidity of its polymer chains. Aromatic linkers are frequently employed in the synthesis of high-performance polymers due to their inherent thermal robustness. The structure of the aromatic linker directly influences key thermal parameters:
-
Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[1] A higher Tg is indicative of a more rigid polymer backbone, which restricts segmental motion.[2]
-
Decomposition Temperature (Td): The temperature at which the polymer begins to chemically degrade. This is often measured as the temperature at which a certain percentage of weight loss occurs (e.g., Td5% for 5% weight loss). A high Td signifies strong chemical bonds within the polymer structure.
The rigidity of the linker plays a crucial role in determining these properties. More rigid linkers, such as those containing fused aromatic rings, increase the energy barrier for bond rotation and chain movement, leading to higher glass transition temperatures and often enhanced thermal stability.[3]
Polymers Derived from this compound: A Focus on Rigidity
The this compound linker introduces a rigid and planar naphthalene nucleus into the polymer backbone.[4] This bicyclic aromatic structure significantly restricts the rotational freedom of the polymer chain compared to single-ring aromatic linkers. This inherent rigidity is expected to translate to superior thermal properties.
Polymers can be synthesized from this compound through various polymerization reactions, most notably Williamson ether synthesis with bisphenols to form poly(arylene ether)s. The resulting polymer architecture benefits from the steric hindrance and π-π stacking interactions of the naphthalene units, further contributing to a stable, high-temperature material.
Comparative Analysis with Alternative Aromatic Linkers
To contextualize the performance of naphthalene-based polymers, it is essential to compare them with polymers synthesized from other aromatic linkers. This section will examine polymers derived from p-xylylene and m-xylylene linkers.
Para-Xylylene Linkers: A Linear and Rigid Alternative
Polymers derived from 1,4-bis(bromomethyl)benzene (p-xylylene dibromide) share a similar linear and rigid structure with their naphthalene-based counterparts. The phenylene ring, however, is less bulky and offers less rotational hindrance than the naphthalene ring. This would theoretically result in slightly lower glass transition temperatures and thermal decomposition temperatures compared to polymers with the 1,4-naphthylene methylene linker, assuming an otherwise identical polymer backbone. For instance, cross-linking with aromatic dichlorides like α,α′-dichloro-p-xylene has been shown to enhance thermal stability.[5]
Meta-Xylylene Linkers: Introducing a Kink in the Chain
In contrast to the linear para linkage, the use of 1,3-bis(bromomethyl)benzene (m-xylylene dibromide) as a linker introduces a kink into the polymer backbone. This meta-substitution disrupts the linearity and packing efficiency of the polymer chains. Consequently, polymers derived from m-xylylene linkers are generally expected to exhibit lower glass transition temperatures and potentially lower thermal stability compared to their p-xylylene and naphthalene-based analogs. The less efficient chain packing can lead to a larger free volume, facilitating segmental motion at lower temperatures.
Quantitative Data Summary
The following table summarizes the thermal properties of various polymers, including those with naphthalene and other aromatic moieties, to provide a quantitative comparison. It is important to note that direct comparisons can be complex due to variations in polymer backbones, molecular weights, and analytical conditions reported in the literature.
| Polymer/Linker Type | Polymer Class | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Reference |
| Naphthalene-Containing | ||||
| Poly(2,6-naphthylene vinylene) | Poly(arylene vinylene) | ~143 | ~425 (Td5%) | [4] |
| Poly(arylene ether)s with biphenylene | Poly(arylene ether) | 300 | 526 (Td5%) | [6] |
| Phenylene-Containing (Xylylene-type) | ||||
| Poly(p-phenylene oxide) (PPO) | Poly(phenylene ether) | 215 | - | [7] |
| Poly(arylene ether ketone) (1,4-phenylene) | Poly(arylene ether ketone) | 162 | ~490 | [8] |
| Poly(arylene ether ketone) (1,3-phenylene) | Poly(arylene ether ketone) | 149 | ~490 | [8] |
| Other High-Performance Polymers | ||||
| Polyether ether ketone (PEEK) | Poly(arylene ether ketone) | ~143 | >580 | [4] |
| Polyimide (Kapton) | Polyimide | ~360 | ~580 | [4] |
Note: The data presented are representative values from the literature and may vary based on specific polymer structure and experimental conditions.
From the table, it is evident that the incorporation of rigid aromatic structures like naphthalene and phenylene leads to polymers with high thermal stability. The poly(arylene ether) containing a biphenylene unit derived from a naphthalene precursor shows a particularly high glass transition temperature and decomposition temperature, underscoring the benefit of rigid, fused aromatic systems.[6]
Experimental Protocols
To ensure the accurate and reproducible assessment of polymer thermal properties, standardized analytical techniques are crucial. The following are detailed protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer.
Apparatus: Thermogravimetric Analyzer
Procedure:
-
Sample Preparation: A small sample of the dried polymer (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA is purged with an inert gas (typically nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).
-
Data Acquisition: The weight of the sample is continuously monitored and recorded as a function of temperature.
-
Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, typically reported as the temperature at which 5% weight loss occurs (Td5%).
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg) and other thermal transitions of a polymer.
Apparatus: Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: A small amount of the polymer sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Thermal Program: The sample is subjected to a controlled temperature program, which typically involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heat: Heat the sample from ambient temperature to a temperature above its expected Tg or melting point at a constant rate (e.g., 10-20 °C/min).
-
Cool: Cool the sample at a controlled rate (e.g., 10-20 °C/min) to a temperature below its Tg.
-
Second Heat: Heat the sample again at the same rate as the first heating scan.
-
-
Data Acquisition: The heat flow to or from the sample relative to the reference is measured as a function of temperature.
-
Data Analysis: The glass transition is observed as a step-like change in the baseline of the heat flow curve from the second heating scan. The Tg is typically determined as the midpoint of this transition.
Visualizing the Structures and Workflow
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Chemical structures of this compound and alternative xylylene-based linkers.
Caption: Experimental workflow for the thermal analysis of polymers.
Conclusion
The selection of an appropriate aromatic linker is a critical design consideration in the synthesis of high-performance polymers with tailored thermal properties. The incorporation of the rigid and planar this compound linker is a promising strategy for enhancing the thermal stability of polymers, leading to materials with high glass transition temperatures and decomposition temperatures. This is attributed to the restricted segmental motion and increased energy barrier for bond rotation imparted by the bulky naphthalene moiety.
Comparative analysis with polymers derived from xylylene-based linkers highlights the structure-property relationships that govern thermal performance. The linear and more rigid nature of para-substituted linkers generally results in higher thermal stability compared to their kinked meta-substituted counterparts. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to make informed decisions in the design and characterization of novel polymers for high-temperature applications.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. epublications.marquette.edu [epublications.marquette.edu]
- 6. researchgate.net [researchgate.net]
- 7. Poly(p-phenylene oxide) - Wikipedia [en.wikipedia.org]
- 8. apps.dtic.mil [apps.dtic.mil]
A Comparative Guide to the Mechanical Properties of Polymers Crosslinked with 1,4-Bis(bromomethyl)naphthalene and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced materials with tailored functionalities, the strategic crosslinking of polymers stands as a cornerstone of innovation. The choice of a crosslinking agent is paramount, as it fundamentally dictates the mechanical resilience, thermal stability, and overall performance of the resultant polymer network. This guide offers an in-depth, objective comparison of the mechanical properties imparted by 1,4-Bis(bromomethyl)naphthalene and contrasts its performance with common alternative crosslinking agents. By providing supporting experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in the selection of crosslinkers for their specific applications, from high-performance plastics to sophisticated drug delivery systems.
The Role of Aromatic Crosslinkers in Enhancing Polymer Performance
Crosslinking transforms linear polymer chains into a robust, three-dimensional network, a process that dramatically enhances mechanical strength, thermal resistance, and chemical inertness. Aromatic crosslinkers, such as this compound, are particularly effective in this regard. The inherent rigidity of the aromatic rings restricts the mobility of the polymer chains, leading to a significant increase in the material's modulus and thermal stability.
This compound, with its naphthalene core, offers a larger and more rigid structure compared to simpler aromatic crosslinkers like those derived from benzene. This structural feature is anticipated to create a more densely crosslinked network, resulting in superior mechanical and thermal properties. The two reactive bromomethyl groups serve as anchor points, forming stable covalent bonds with suitable polymer backbones, typically through reactions like Friedel-Crafts alkylation with aromatic polymers or nucleophilic substitution with polymers containing reactive functional groups.
Comparative Analysis of Mechanical Properties
A direct quantitative comparison of polymers crosslinked with this compound against its alternatives is challenging due to the limited availability of specific experimental data for this particular crosslinker in publicly accessible literature. However, by examining data from polymers crosslinked with structurally similar aromatic agents and common alternatives, we can establish a strong predictive framework for its performance.
For this guide, we will compare the anticipated properties of a hypothetical polymer crosslinked with this compound against two widely used classes of crosslinking systems: Divinylbenzene (DVB) for vinyl polymers and aromatic amine-cured epoxy resins .
| Mechanical Property | Anticipated Performance with this compound | Divinylbenzene (DVB) Crosslinked Polystyrene | Aromatic Amine-Cured Epoxy |
| Tensile Strength | High to Very High | Moderate to High | High to Very High |
| Tensile Modulus | Very High | High | Very High |
| Flexural Strength | High to Very High | Moderate to High | High to Very High |
| Flexural Modulus | Very High | High | Very High |
| Hardness (Rockwell) | High | Moderate to High | High |
| Elongation at Break | Low | Low | Low to Moderate |
| Glass Transition Temp. | High | Moderate to High | High |
| Thermal Stability | High | Moderate to High | High |
Note: The performance of any crosslinked polymer is highly dependent on the base polymer, the concentration of the crosslinker, and the curing conditions. The table above provides a qualitative comparison based on the structural characteristics of the crosslinkers.
In-Depth Look at Alternative Crosslinking Systems
Divinylbenzene (DVB)
Divinylbenzene is a common crosslinker for vinyl polymers like polystyrene. It participates in the polymerization reaction, creating a network of interconnected polymer chains. While effective at increasing the modulus and thermal stability, the resulting network can be brittle.
Aromatic Amine-Cured Epoxy Resins
Epoxy resins cured with aromatic amines are renowned for their exceptional mechanical properties and thermal stability. The aromatic nature of both the epoxy backbone and the amine curing agent contributes to a highly rigid and robust network. These systems often exhibit superior performance in demanding applications.
Causality Behind Experimental Choices: The Importance of Standardized Testing
To ensure the comparability and reliability of mechanical property data, standardized testing methodologies are crucial. The American Society for Testing and Materials (ASTM) provides a comprehensive set of standards for characterizing plastics. For this guide, we will focus on the following key tests:
-
ASTM D638: Standard Test Method for Tensile Properties of Plastics [1][2][3][4][5][6][7][8]
-
ASTM D790: Standard Test Method for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [9][10][11][12][13][14][15][16][17]
-
ASTM D2240: Standard Test Method for Rubber Property—Durometer Hardness [18]
-
ASTM D785: Standard Test Method for Rockwell Hardness of Plastics and Electrical Insulating Materials [1][3][9][10][19]
These tests provide quantitative data on a material's response to different types of mechanical stress, allowing for a thorough evaluation of its performance characteristics.
Experimental Protocols
Protocol 1: Sample Preparation - Crosslinking of Polystyrene with this compound
This protocol describes a general procedure for crosslinking an aromatic polymer, such as polystyrene, using this compound via a Friedel-Crafts alkylation reaction.
Materials:
-
Polystyrene (average M.W. ~200,000 g/mol )
-
This compound
-
Anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) (Lewis acid catalyst)
-
Anhydrous 1,2-dichloroethane (DCE) or nitrobenzene (solvent)
-
Methanol (for quenching and washing)
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet
-
Heating mantle
Procedure:
-
Dissolution: In the round-bottom flask under a nitrogen atmosphere, dissolve a known amount of polystyrene in the chosen solvent.
-
Crosslinker and Catalyst Addition: In a separate flask, prepare a suspension of the Lewis acid catalyst in the solvent. Slowly add this suspension to the polystyrene solution while stirring vigorously. Then, add the desired amount of this compound to the reaction mixture.
-
Reaction: Heat the mixture to the desired reaction temperature (e.g., 60-80 °C) and maintain for a specified time (e.g., 4-8 hours) to allow for the crosslinking reaction to proceed.
-
Quenching and Precipitation: After the reaction is complete, cool the mixture to room temperature and slowly add methanol to quench the catalyst. The crosslinked polymer will precipitate.
-
Washing and Drying: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted reagents and catalyst residues. Dry the crosslinked polymer in a vacuum oven at a suitable temperature until a constant weight is achieved.
Self-Validation: The degree of crosslinking can be qualitatively assessed by testing the solubility of the product in a good solvent for the starting polymer (e.g., toluene for polystyrene). A fully crosslinked polymer will swell but not dissolve.
Protocol 2: Mechanical Testing
The following are detailed, step-by-step methodologies for the key mechanical tests.
Objective: To determine the tensile strength, tensile modulus, and elongation at break of the crosslinked polymer.
Apparatus: A universal testing machine (UTM) equipped with grips suitable for holding dumbbell-shaped specimens and an extensometer for precise strain measurement.
Specimen Preparation: Prepare dumbbell-shaped specimens according to the dimensions specified in ASTM D638 Type I.
Procedure:
-
Measure the width and thickness of the gauge section of the specimen.
-
Mount the specimen in the grips of the UTM.
-
Attach the extensometer to the gauge section of the specimen.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and elongation data throughout the test.
Objective: To determine the flexural strength and flexural modulus of the crosslinked polymer.
Apparatus: A UTM with a three-point bending fixture.
Specimen Preparation: Prepare rectangular bar specimens with dimensions as specified in ASTM D790.
Procedure:
-
Measure the width and thickness of the specimen.
-
Place the specimen on the two supports of the bending fixture.
-
Apply a load to the center of the specimen at a constant crosshead speed until the specimen breaks or reaches a specified strain.
-
Record the load and deflection data.
Objective: To determine the indentation hardness of the crosslinked polymer.
Apparatus: A Rockwell hardness tester with the appropriate scale (e.g., R, L, M, E, or K).
Procedure:
-
Place the specimen on the anvil of the hardness tester.
-
Apply a minor load to seat the indenter.
-
Apply the major load for a specified duration.
-
Remove the major load, and the Rockwell hardness number is read directly from the instrument's dial or digital display after a specified recovery time.
Visualization of Concepts
References
- 1. plastics.ulprospector.com [plastics.ulprospector.com]
- 2. Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? | Universal Lab Blog [universallab.org]
- 3. baetro-machining.com [baetro-machining.com]
- 4. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 5. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 6. Tensile Strength of Plastics Using ASTM D 638 Test Standard [prestogroup.com]
- 7. borgoltz.aoe.vt.edu [borgoltz.aoe.vt.edu]
- 8. zwickroell.com [zwickroell.com]
- 9. infinitalab.com [infinitalab.com]
- 10. store.astm.org [store.astm.org]
- 11. Thermoset Characterization Part 14: Introduction to Dynamic Mechanical Analysis (DMA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 12. benchchem.com [benchchem.com]
- 13. boundengineering.com [boundengineering.com]
- 14. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 15. ASTM D790/ISO 178 Explained: Everything You Need to Know About Plastic Flexural Testing [labscubed.com]
- 16. Flexural Strength Testing of Plastics [matweb.com]
- 17. zwickroell.com [zwickroell.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. matestlabs.com [matestlabs.com]
A Senior Application Scientist's Guide to Benchmarking Porous Organic Polymers from 1,4-Bis(bromomethyl)naphthalene Linkers: A Prospective Analysis for Covalent Organic Frameworks
This guide provides a comprehensive technical analysis of the potential for utilizing 1,4-Bis(bromomethyl)naphthalene as a foundational linker in the synthesis of high-performance porous organic polymers (POPs), with a forward-looking perspective on achieving crystalline Covalent Organic Frameworks (COFs). For researchers, scientists, and professionals in drug development, this document outlines the synthesis strategies, projects performance benchmarks against established materials, and provides detailed experimental protocols. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative exploration of this promising, yet underexplored, building block.
Introduction: The Untapped Potential of this compound
The quest for novel porous materials with tailored functionalities is a cornerstone of modern materials science. Covalent Organic Frameworks (COFs) and other Porous Organic Polymers (POPs) offer a versatile platform for applications ranging from gas storage and separation to catalysis and drug delivery, owing to their high surface areas, tunable pore structures, and chemical stability.[1][2] The choice of organic linker is paramount in dictating the final properties of the framework.
Naphthalene-based linkers are frequently employed in the synthesis of POPs due to their rigid, planar structure and rich electron density, which can enhance the stability and functionality of the resulting materials.[3] While many naphthalene-based COFs utilize amine or aldehyde functionalities to form reversible imine or imide linkages, the potential of benzylic halide linkers, such as this compound, remains largely untapped for COF synthesis. This is primarily due to the irreversible nature of the carbon-carbon bond-forming reactions they typically undergo.
However, these irreversible reactions are highly effective for producing robust, amorphous Porous Aromatic Frameworks (PAFs) and other hypercrosslinked polymers with exceptional stability.[4][5] This guide will, therefore, focus on the synthesis and projected performance of POPs derived from this compound, while also exploring potential pathways to achieve the long-range order characteristic of COFs.
Synthesis Strategies: Harnessing the Reactivity of Benzylic Bromides
The primary challenge in using this compound lies in controlling the polymerization to achieve a porous, high-surface-area material rather than a non-porous, linear polymer. The key is to promote extensive cross-linking. Two primary strategies are proposed:
Yamamoto-Type Ullmann Coupling
Drawing inspiration from the synthesis of Porous Aromatic Frameworks (PAFs), a Yamamoto-type Ullmann cross-coupling reaction can be envisioned.[6] This method involves the reductive coupling of aryl halides (or in this case, benzylic halides) in the presence of a nickel or palladium catalyst.
Causality of Experimental Choices:
-
Catalyst: A Ni(0) complex, typically generated in situ from Ni(COD)₂, is often used for its high reactivity in C-C bond formation.
-
Solvent: A high-boiling, aprotic solvent like N,N-dimethylformamide (DMF) or 1,4-dioxane is chosen to ensure solubility of the growing polymer chains and to reach the temperatures required for efficient coupling.
-
Ligand: A bipyridine or terpyridine ligand is crucial to stabilize the nickel catalyst and facilitate the reductive elimination step.
Friedel-Crafts Alkylation
A more direct and often catalyst-free (or Lewis acid-catalyzed) approach is through Friedel-Crafts alkylation.[7] The this compound can act as an alkylating agent, reacting with other aromatic molecules or even self-condensing to form a hypercrosslinked network.
Causality of Experimental Choices:
-
Reaction Type: The polymerization can proceed via self-condensation or by reacting with an external cross-linker (e.g., benzene, biphenyl) to build a 3D network.
-
Catalyst: A Lewis acid such as FeCl₃ or AlCl₃ can be used to catalyze the reaction, although care must be taken to avoid excessive, uncontrolled polymerization leading to non-porous materials.[8] Anhydrous conditions are critical to prevent catalyst deactivation and side reactions.
-
Temperature Control: Low temperatures are often necessary to control the reaction rate and prevent gelation.[8]
Projected Performance Benchmarks
While specific experimental data for POPs derived solely from this compound is scarce, we can project their potential performance based on analogous systems. The following table compares the projected properties of a hypothetical Naphthalene-based Porous Polymer (NPP) with established COFs and PAFs.
| Property | Projected NPP-1 (from this compound) | COF-5 (Boronate Ester Linkage) | PAF-1 (C-C Linkage) |
| BET Surface Area (m²/g) | 800 - 1500 (Projected) | ~1590 | 5600 |
| Pore Volume (cm³/g) | 0.5 - 1.2 (Projected) | ~0.98 | 2.96 |
| Thermal Stability (°C) | > 400 (Projected) | ~500 | > 500 |
| Chemical Stability | High (Resistant to acid/base) | Low (Hydrolytically unstable) | Very High |
| Crystallinity | Amorphous (Potentially low) | High | Amorphous |
| Key Applications | Gas adsorption, Catalysis, Pollutant removal | Gas storage, Separation | Gas storage, Iodine capture |
Justification for Projections: The projected surface area and pore volume are conservative estimates based on related hypercrosslinked polymers and naphthalene-based POPs. The high thermal and chemical stability are anticipated due to the robust C-C and C-aromatic bonds formed during polymerization.
Detailed Experimental Protocols
The following are detailed, self-validating protocols for the synthesis of POPs from this compound.
Protocol 1: Synthesis of NPP-1 via Yamamoto Coupling
-
Preparation: In a nitrogen-filled glovebox, add 1,5-Bis(cyclooctadiene)nickel(0) (Ni(COD)₂, 2.5 mmol) and 2,2'-bipyridine (2.5 mmol) to a flame-dried Schlenk flask.
-
Reaction Setup: Add anhydrous N,N-dimethylformamide (DMF, 50 mL) to the flask and stir at 80 °C for 30 minutes to form the active Ni(0) complex (a dark-red solution).
-
Monomer Addition: Dissolve this compound (1.0 mmol) in anhydrous DMF (10 mL) and add it dropwise to the catalyst solution over 1 hour.
-
Polymerization: Stir the reaction mixture at 80 °C for 48 hours. A precipitate will form as the polymer grows.
-
Work-up: Cool the mixture to room temperature and pour it into 200 mL of 2 M HCl to quench the reaction and remove the nickel catalyst.
-
Purification: Collect the solid by filtration and wash extensively with water, methanol, and tetrahydrofuran (THF).
-
Activation: Perform a Soxhlet extraction with methanol for 24 hours, followed by drying under high vacuum at 120 °C for 12 hours to yield the porous polymer.
Protocol 2: Synthesis of NPP-2 via Friedel-Crafts Alkylation
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add this compound (1.0 mmol) and biphenyl (1.0 mmol) as a cross-linker.
-
Reaction Setup: Add anhydrous 1,2-dichloroethane (50 mL) to the flask and cool the mixture to 0 °C in an ice bath.
-
Catalyst Addition: Slowly add anhydrous iron(III) chloride (FeCl₃, 2.2 mmol) to the stirred suspension. The mixture will gradually darken.
-
Polymerization: Allow the reaction to warm to room temperature and stir for 24 hours. A solid precipitate will form.
-
Work-up: Quench the reaction by slowly adding 100 mL of methanol.
-
Purification: Collect the solid by filtration and wash with methanol, water, and acetone to remove the catalyst and unreacted monomers.
-
Activation: Dry the polymer under high vacuum at 100 °C for 24 hours.
The Path Forward: Achieving Crystalline COFs
The primary obstacle to synthesizing COFs from this compound is the irreversible nature of C-C bond formation, which prevents the error-correction necessary for crystallization. However, several strategies could be explored to overcome this challenge:
-
Dynamic Covalent Chemistry: While direct C-C coupling is irreversible, it might be possible to design a system where the monomer itself is in equilibrium. For instance, exploring reversible reactions that generate a reactive species in situ could provide a pathway for ordered growth.
-
Solvothermal Synthesis with Modulators: The use of modulators in solvothermal synthesis is a common strategy to control the nucleation and growth of COF crystals. Exploring different solvents and additives could potentially influence the polymerization of this compound towards a more ordered structure.
-
Post-Synthetic Modification: An alternative approach is to first synthesize a crystalline COF with reactive linkers, and then post-synthetically modify it by grafting this compound or its derivatives onto the framework.
Conclusion
This compound presents a compelling yet challenging building block for the synthesis of porous organic materials. While its direct application in the synthesis of crystalline COFs remains an open area of research, its potential for creating highly robust, amorphous porous polymers with significant surface areas is clear. The synthesis strategies and projected performance benchmarks outlined in this guide provide a solid foundation for researchers to explore the potential of this versatile linker. Future innovations in dynamic covalent chemistry and controlled polymerization techniques may yet unlock the door to crystalline COFs based on this and similar benzylic halide linkers, further expanding the rich landscape of porous materials.
References
- 1. Porous organic polymers: a promising platform for efficient photocatalysis - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. researchgate.net [researchgate.net]
- 4. Porous aromatic frameworks: Synthesis, structure and functions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 5. Porous aromatic frameworks: Synthesis, structure and functions | Semantic Scholar [semanticscholar.org]
- 6. Synthesis of a porous aromatic framework for adsorbing organic pollutants application - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Biaryl synthesis by ring-opening Friedel-Crafts arylation of 1,4-epoxy-1,4-dihydronaphthalenes catalyzed by iron trichloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Researcher's Guide to Porosity in Porous Organic Polymers (POPs): A Comparative Analysis of Aromatic Linkers
For researchers and professionals in materials science and drug development, the rational design of Porous Organic Polymers (POPs) is paramount for unlocking their potential in applications ranging from gas storage and separation to catalysis and drug delivery.[1] A key determinant of a POP's performance is its porosity—specifically its surface area, pore volume, and pore size distribution. These characteristics are intrinsically linked to the molecular building blocks used in their synthesis, with the geometry and chemical nature of the aromatic linkers playing a pivotal role.
This guide provides an in-depth comparison of how different aromatic linkers influence the porosity of POPs. We will delve into the causal relationships between linker geometry and the resulting porous architecture, supported by experimental data from the literature. Furthermore, this guide will equip you with detailed, field-proven experimental protocols for the synthesis and characterization of these remarkable materials.
The Influence of Aromatic Linker Geometry on POP Porosity: A Tale of Three Shapes
The final porous structure of a POP is a direct consequence of the three-dimensional network formed during polymerization. The geometry of the aromatic linkers dictates how these networks assemble, preventing efficient packing of the polymer chains and thus creating permanent microporosity.[2] The most common linker geometries are linear, trigonal, and tetrahedral, each imparting distinct structural attributes to the resulting POP.
Linear Linkers: The Foundation of One-Dimensional Porosity
Linear aromatic linkers, such as p-phenylenediamine, are characterized by a 180° bond angle between their reactive functional groups.[3] When polymerized with a multi-dentate core, these linkers tend to form more one-dimensional chain-like structures. While this can lead to materials with significant porosity, the potential for close packing of these linear chains can sometimes limit the overall surface area compared to more rigid, three-dimensional structures.
Trigonal Planar Linkers: Building Two-Dimensional Networks
Trigonal planar linkers, for instance, 1,3,5-tris(4-aminophenyl)benzene, possess a 120° bond angle between their functional groups, arranging them in a flat, triangular fashion.[4] This geometry naturally promotes the formation of two-dimensional sheets or networks. The rigidity of these linkers helps to prevent the collapse of the porous structure, often leading to POPs with higher surface areas than those synthesized with linear linkers.
Tetrahedral Linkers: The Key to Three-Dimensional, Highly Porous Frameworks
Tetrahedral linkers, such as tetrakis(4-aminophenyl)methane, have a three-dimensional structure with bond angles of approximately 109.5°.[3][5] This geometry is highly effective at creating robust, three-dimensional networks with significant void space. The inherent rigidity and non-planar nature of tetrahedral linkers are exceptionally efficient at disrupting polymer chain packing, which frequently results in POPs with the highest surface areas and pore volumes.
The following diagram illustrates the fundamental geometries of these aromatic linkers.
References
A Comparative Guide to the Electrochemical Properties of Polymers from 1,4-Bis(bromomethyl)naphthalene and Alternative Conducting Polymers
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel materials for advanced electronic and biomedical applications, conducting polymers have emerged as a cornerstone of innovation. Their unique combination of polymer processability and metal-like electronic properties has opened avenues for the development of sophisticated sensors, organic electronics, and drug delivery systems. Among the vast array of monomers explored for synthesizing these functional materials, 1,4-Bis(bromomethyl)naphthalene presents an intriguing, albeit less-explored, building block. This guide provides a comprehensive comparison of the anticipated electrochemical properties of polymers derived from this compound with well-established conducting polymers, namely Polyaniline (PANI) and Poly(3,4-ethylenedioxythiophene) (PEDOT). By examining the available data on analogous naphthalene-based polymers and established synthesis routes, we aim to provide a predictive analysis to guide future research and development in this promising area.
The Potential of Naphthalene-Based Polymers: A Theoretical Overview
Polymers derived from this compound are expected to form a structure akin to poly(p-phenylene vinylene) (PPV), a widely studied electroluminescent polymer. The incorporation of the naphthalene moiety into the polymer backbone is anticipated to influence its electronic and electrochemical properties significantly. The extended π-conjugation offered by the naphthalene ring could lead to a smaller bandgap compared to its benzene analogue, potentially enhancing its conductivity and shifting its redox potentials.[1][2][3]
The primary synthetic route envisioned for the polymerization of this compound is the Gilch polymerization . This method is a well-established technique for producing poly(arylene vinylene)s from bis(halomethyl)aromatic compounds.[4][5] The proposed reaction proceeds via a p-quinodimethane intermediate, leading to the formation of a poly(1,4-naphthalene vinylene) structure.
Comparative Analysis of Electrochemical Properties
To provide a clear perspective on the potential of polymers from this compound, we compare their expected properties with two of the most widely used conducting polymers: Polyaniline (PANI) and PEDOT.
| Property | Poly(1,4-naphthalene vinylene) (Anticipated) | Polyaniline (PANI) | Poly(3,4-ethylenedioxythiophene) (PEDOT) |
| Conductivity (Doped) | Moderate to High (Expected to be in the range of 10⁻³ to 10¹ S/cm, depending on doping and structural order).[2] | High (Typically 1-10 S/cm, can reach up to 1000 S/cm with specific doping and processing). | Very High (Typically 100-600 S/cm, can exceed 1000 S/cm, especially when complexed with PSS). |
| Redox Potentials | Expected to exhibit both p-type (oxidation) and n-type (reduction) doping, with potentials influenced by the naphthalene core.[1][3] | Multiple reversible redox states (leucoemeraldine, emeraldine, pernigraniline) with distinct oxidation potentials. | Primarily exhibits p-type doping with a low oxidation potential, making it highly stable in its conductive state. |
| Electrochemical Stability | Potentially susceptible to degradation at high anodic potentials, similar to other PPV derivatives.[2] | Good stability in acidic media, but loses electroactivity at neutral or high pH.[6] | Excellent electrochemical stability due to the low oxidation potential of the polymer backbone. |
| Band Gap | Expected to be in the visible range, leading to colored films. The naphthalene unit may lead to a lower band gap compared to PPV.[1][2] | The band gap is dependent on the oxidation state, with the emeraldine salt form being highly conductive. | Low band gap (around 1.6 eV), resulting in a polymer that is transparent in its conductive state. |
| Color (Doped State) | Likely to be colored (e.g., yellow, orange, or red) depending on the conjugation length and doping level. | Green in its conductive (emeraldine salt) form. | Light blue and highly transparent. |
Experimental Protocols: A Guide to Synthesis and Characterization
While a specific, optimized protocol for the Gilch polymerization of this compound is not extensively documented in the literature, a general procedure can be adapted from the synthesis of similar poly(arylene vinylene)s. For comparative purposes, detailed and validated protocols for the synthesis of PANI and PEDOT are also provided.
Proposed Synthesis of Poly(1,4-naphthalene vinylene) via Gilch Polymerization
This protocol is a generalized procedure based on established methods for similar monomers.[4][5]
Materials:
-
This compound
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of potassium tert-butoxide in THF to the stirred monomer solution over 1-2 hours. An excess of the base is typically used.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours. The formation of the polymer is often indicated by a color change and an increase in viscosity.
-
Quench the reaction by pouring the mixture into a large volume of methanol to precipitate the polymer.
-
Filter the precipitate, wash thoroughly with methanol, and dry under vacuum.
Caption: Proposed workflow for the Gilch polymerization of this compound.
Synthesis of Polyaniline (PANI) by Oxidative Polymerization
Materials:
-
Aniline
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Ammonia solution
Procedure:
-
Dissolve aniline in 1 M HCl in a beaker and cool the solution to 0-5 °C in an ice bath.
-
Separately, dissolve ammonium persulfate in 1 M HCl and cool the solution.
-
Slowly add the ammonium persulfate solution to the aniline solution with constant stirring.
-
Continue stirring for 2-4 hours. A dark green precipitate of polyaniline will form.
-
Filter the precipitate and wash with 1 M HCl and then with methanol until the filtrate is colorless.
-
To obtain the emeraldine base form, treat the polymer with an ammonia solution.
-
Filter, wash with deionized water until the filtrate is neutral, and dry the polymer.
Caption: Workflow for the chemical synthesis of Polyaniline.
Electrochemical Characterization: Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique to probe the redox behavior of conducting polymers.
Typical Experimental Setup:
-
Working Electrode: A thin film of the polymer cast on a glassy carbon or ITO-coated glass electrode.
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or foil.
-
Electrolyte: A solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an appropriate aprotic solvent (e.g., acetonitrile).
Procedure:
-
Assemble the three-electrode cell with the polymer-coated working electrode.
-
Deoxygenate the electrolyte solution by bubbling with an inert gas for at least 15 minutes.
-
Scan the potential between the desired limits at a specific scan rate (e.g., 50 mV/s) and record the current response.
-
The resulting voltammogram will reveal the oxidation and reduction peaks of the polymer, providing information about its redox potentials and stability.
Caption: Schematic of a typical cyclic voltammetry experimental setup.
Conclusion and Future Outlook
While direct experimental data on the electrochemical properties of polymers derived from this compound remains limited, a comparative analysis based on analogous structures provides valuable insights. The anticipated poly(1,4-naphthalene vinylene) holds promise as a conducting polymer with tunable electronic properties, potentially offering a lower band gap and distinct redox behavior compared to its benzenoid counterparts. However, its stability and processability will be critical factors determining its practical utility.
In contrast, Polyaniline and PEDOT represent mature technologies with well-understood properties and established applications. PANI offers high conductivity and interesting redox chemistry but is limited by its pH-dependent stability. PEDOT, particularly as PEDOT:PSS, provides excellent conductivity, transparency, and stability, making it a benchmark material in organic electronics.
Future research should focus on the successful synthesis and thorough electrochemical characterization of polymers from this compound. A detailed investigation of their conductivity, redox potentials, and stability, benchmarked against established conducting polymers, will be crucial to unlock their full potential and carve a niche for these novel materials in the ever-evolving landscape of functional polymers.
References
Safety Operating Guide
Guide to the Safe Disposal of 1,4-Bis(bromomethyl)naphthalene
This guide provides comprehensive, step-by-step procedures for the proper and safe disposal of 1,4-Bis(bromomethyl)naphthalene (CAS 58791-49-4). As a potent lachrymator and suspected carcinogen, meticulous handling and disposal are paramount to ensure laboratory safety and environmental protection. This document synthesizes information from regulatory standards and safety data sheets to provide a clear, actionable protocol for research professionals.
Core Hazard Assessment: Understanding the Risk
This compound is a hazardous chemical that demands respect and careful handling. Its primary risks stem from its classification as a corrosive solid that causes severe skin burns and eye damage.[1][2][3][4] Inhalation may cause respiratory irritation, and it is also classified as a suspected carcinogen. Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects, making environmental containment a critical priority. Understanding these hazards is the foundation for all subsequent handling and disposal procedures. Thermal decomposition can release toxic and irritating gases, such as carbon oxides and hydrogen bromide.[1][2]
Mandatory Personal Protective Equipment (PPE)
Before handling this compound in any capacity, including disposal, the following minimum PPE is required to prevent exposure.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant, tight-sealing safety goggles and a full-face shield.[1][3] | Protects against dust particles and chemical splashes, which can cause severe eye damage and burns.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber).[1] | Prevents direct skin contact, which can result in severe chemical burns and potential absorption.[3] Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A chemically resistant lab coat or apron. For large quantities or spill cleanup, a full chemical suit may be necessary.[1] | Protects skin from accidental contact and contamination of personal clothing. Contaminated clothing must be removed immediately and decontaminated before reuse.[1] |
| Respiratory Protection | Use only under a chemical fume hood.[1] If a fume hood is not available or for spill response, a NIOSH-approved respirator with cartridges for organic vapors and particulates is required. | Prevents inhalation of dust, which can cause respiratory irritation and may have long-term health effects due to its suspected carcinogenicity.[2] |
Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions within the waste stream.
Step 1: Identify Waste Type
-
Solid Waste: Includes unused or expired pure this compound, contaminated gloves, weigh boats, pipette tips, and absorbent materials from spill cleanups.
-
Liquid Waste: Includes solutions containing dissolved this compound. Note that this compound has poor water solubility.
Step 2: Select Appropriate Waste Containers
-
Containers must be made of a material compatible with halogenated organic compounds. High-density polyethylene (HDPE) or glass containers are typically suitable.
-
The container must have a secure, leak-proof screw-top cap.[5]
-
For liquid waste, use a container that is corrosion-resistant.[4]
-
Ensure the container is clean and dry before use. Never reuse a container that held an incompatible chemical.[6]
Step 3: Segregate Incompatible Materials
-
This compound is incompatible with strong oxidizing agents and bases.
-
Crucially, never mix this waste with other chemical waste streams unless their compatibility is confirmed. Mixing with incompatible substances can cause violent reactions.
Step 4: Accumulate Waste
-
All waste must be collected at or near the point of generation in a designated Satellite Accumulation Area (SAA).[5]
-
Keep waste containers tightly closed except when adding waste.[1][3]
-
Store the waste container in a well-ventilated area, away from heat or ignition sources, and within secondary containment to control any potential leaks.[7]
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is critical to mitigate exposure and prevent the spread of contamination.
For a Small Dry Spill:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Ensure Proper PPE: Don the full PPE as described in Section 2.
-
Contain the Spill: Gently cover the spill with a dry, inert absorbent material like sand or vermiculite. Avoid raising dust.[1]
-
Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into the designated solid hazardous waste container.[1][3]
-
Decontaminate the Area: Wipe the spill area with a cloth or paper towel dampened with a suitable solvent (e.g., acetone or ethanol), followed by a thorough wash with soap and water.[8] All cleaning materials must be disposed of as hazardous waste.[8]
For a Large Spill or Liquid Spill:
-
Evacuate: Evacuate all non-essential personnel from the area.[7]
-
Alert Safety Officer: Immediately contact your institution's Environmental Health & Safety (EHS) office or emergency response team.
-
Ventilate: If safe to do so, ensure the area is well-ventilated.
-
Containment: Prevent the spill from entering drains.
-
Cleanup: Cleanup should only be performed by trained personnel with appropriate respiratory protection (potentially a self-contained breathing apparatus).[9] The procedure will involve absorption, collection, and decontamination as described for small spills but on a larger scale.
Waste Labeling: A Regulatory Imperative
Proper labeling is mandated by the EPA and OSHA to ensure safe handling, transport, and disposal.[10][11] Every hazardous waste container must be labeled the moment the first drop of waste is added.[6]
The label must be fully completed and legible, containing the following information:
-
Full Chemical Name: "this compound". Avoid abbreviations or formulas.
-
Hazard Characteristics: Clearly indicate the associated hazards, such as "Corrosive," "Suspected Carcinogen," and "Environmental Hazard".[6]
-
Generator Information: Name and contact information of the generating researcher or lab.
Final Disposal Pathway
In-laboratory treatment or neutralization of this compound is NOT recommended. Due to its hazardous nature, suspected carcinogenicity, and potential to form toxic byproducts, the only acceptable disposal method is through a licensed and approved hazardous waste disposal facility.[1][3]
Procedure:
-
Once the waste container is full or the accumulation time limit set by your institution is reached, ensure the cap is tightly sealed.
-
Wipe the exterior of the container to remove any contamination.
-
Arrange for a pickup by your institution's EHS department or a contracted hazardous waste disposal company.
-
Follow all institutional and local regulations for waste transfer and documentation, which may include completing a manifest to track the waste from the point of generation to its final disposal site.[13]
Disposal Workflow Diagram
Caption: Decision workflow for handling this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. materials.alfachemic.com [materials.alfachemic.com]
- 5. danielshealth.com [danielshealth.com]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. static.igem.org [static.igem.org]
- 8. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 9. benchchem.com [benchchem.com]
- 10. Content Retired - Compliance Assistance Centers [caiweb.com]
- 11. actenviro.com [actenviro.com]
- 12. Chemical Labeling | Environmental Health & Safety [ehs.missouri.edu]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling 1,4-Bis(bromomethyl)naphthalene
For the modern researcher, pushing the boundaries of science and drug development requires not only innovation but also an unwavering commitment to safety. This guide provides essential, field-tested protocols for the safe handling of 1,4-Bis(bromomethyl)naphthalene, a reactive reagent frequently used in organic synthesis. Moving beyond a simple checklist, we delve into the causality behind each safety measure, empowering you to work with confidence and precision.
Understanding the Hazard: Why Caution is Critical
This compound is a potent alkylating agent and a lachrymator, meaning it can cause severe irritation and burns upon contact with skin, eyes, and the respiratory tract.[1][2] Its reactivity, while valuable in synthesis, demands a proactive and informed approach to personal protection and laboratory practice. The primary risks involve acute tissue damage from direct contact and respiratory distress from inhalation of its dust or vapors.[1][3]
Core Principles of Safe Handling
A foundational understanding of general laboratory safety is paramount before working with any hazardous chemical.[4][5][6] This includes maintaining a clean and uncluttered workspace, ensuring emergency equipment like safety showers and eyewash stations are accessible, and never working alone with hazardous materials.[4][7]
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is non-negotiable.[5][8] Each component works in concert to create a barrier between you and the chemical.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles and a full-face shield.[1] | This compound is severely corrosive to the eyes.[2] Goggles provide a seal against dust and splashes, while the face shield offers a secondary layer of protection for the entire face. |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[9] | Provides a direct barrier to prevent skin contact, which can cause severe burns.[1][3] Always inspect gloves for tears or punctures before use. |
| Body Protection | A flame-retardant lab coat, fully buttoned, with long sleeves.[9][10] | Protects the skin on your arms and torso from accidental spills. Flame-retardant material is a general good practice in a laboratory setting. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[3][9] If dust generation is unavoidable, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary.[1][11] | The compound can cause severe respiratory irritation.[1][3] A fume hood provides essential local exhaust ventilation to capture dust and fumes at the source. |
| Footwear | Closed-toe shoes made of a non-porous material.[4][8] | Protects feet from spills and falling objects. |
Experimental Workflow: A Step-by-Step Protocol
This workflow is designed to minimize exposure and ensure a controlled environment from start to finish.
Preparation and Weighing
-
Don all required PPE before entering the designated handling area.
-
Work exclusively within a certified chemical fume hood. [3][9]
-
To minimize dust, handle the solid chemical carefully. Avoid scooping or pouring in a manner that creates airborne particles.
-
Weigh the desired amount of this compound in a tared, sealed container.
Reaction Setup and Execution
-
Slowly add the reagent to the reaction vessel within the fume hood.
-
Keep all containers sealed when not in immediate use.
-
Should any material come into contact with your gloves, change them immediately.[9]
-
Upon completion of the reaction, quench any unreacted reagent according to your specific experimental protocol.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure the safety of all laboratory personnel and to protect the environment.[12]
-
Decontaminate Glassware: Rinse all glassware that came into contact with this compound with an appropriate solvent (e.g., acetone) to dissolve any residue. This first rinseate must be collected as hazardous waste.[12]
-
Solid Waste: All contaminated solid waste, including gloves, weigh papers, and pipette tips, must be placed in a clearly labeled, sealed hazardous waste container.[12][13]
-
Liquid Waste: Collect all liquid waste, including the initial glassware rinseate and reaction mixtures, in a designated, properly labeled hazardous waste container. Never pour chemical waste down the drain.[4][12]
-
Spill Management: In case of a spill, evacuate the area and alert your lab supervisor. Small spills inside a fume hood can be cleaned up by trained personnel using a chemical spill kit.[13] Scoop up the material and place it in a designated hazardous waste container.[1]
Visualizing the Safety Workflow
The following diagram outlines the critical decision points and actions for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
In Case of Emergency
Immediate and correct action can significantly mitigate harm in the event of an exposure.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration.[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2][3] Rinse the mouth with water and seek immediate medical attention.
By integrating these protocols into your laboratory practice, you can effectively manage the risks associated with this compound, ensuring a safe environment for discovery.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. fishersci.at [fishersci.at]
- 3. fishersci.com [fishersci.com]
- 4. artsci.usu.edu [artsci.usu.edu]
- 5. Ten Tips for Handling Hazardous Chemicals in a Lab | Lab Manager [labmanager.com]
- 6. thesafetygeek.com [thesafetygeek.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. hazmatschool.com [hazmatschool.com]
- 9. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. static.igem.org [static.igem.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
